molecular formula C7H7ClN2O2 B103006 4-Chloro-2,6-dimethyl-3-nitropyridine CAS No. 15513-48-1

4-Chloro-2,6-dimethyl-3-nitropyridine

Cat. No.: B103006
CAS No.: 15513-48-1
M. Wt: 186.59 g/mol
InChI Key: PSBGFLWVQDGETK-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethyl-3-nitropyridine is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,6-dimethyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-6(8)7(10(11)12)5(2)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBGFLWVQDGETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443688
Record name 4-Chloro-2,6-dimethyl-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15513-48-1
Record name 4-Chloro-2,6-dimethyl-3-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2,6-dimethyl-3-nitropyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15513-48-1

This technical guide provides a comprehensive overview of 4-Chloro-2,6-dimethyl-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Chemical and Physical Properties

This compound is a substituted pyridine (B92270) derivative with the molecular formula C₇H₇ClN₂O₂.[1] Its structure, featuring a chlorine atom at the 4-position, two methyl groups at the 2 and 6 positions, and a nitro group at the 3-position, renders it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atom for nucleophilic aromatic substitution.

PropertyValueReference
CAS Number 15513-48-1[2][3][4][5]
Molecular Formula C₇H₇ClN₂O₂[1]
Molecular Weight 186.60 g/mol [1]
Appearance White to light yellow powder/crystal
Melting Point 70-73 °C[2]
Purity ≥98%[4]
Storage 2-8 °C[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

SpectroscopyExpected Features/Data
¹H NMR Aromatic proton: ~7.22 ppm; Methyl protons: ~2.58 and 2.61 ppm.[2]
¹³C NMR Aromatic carbons: 110-160 ppm; Methyl carbons: at a lower chemical shift.[2]
IR Spectroscopy C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹; Strong absorbances for the nitro group: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).[2]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (186.60 g/mol ).

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes are reported for the preparation of this compound.

Method 1: From 2,6-dimethyl-4-pyrone

This method involves a multi-step synthesis starting from 2,6-dimethyl-4-pyrone.[3]

  • Step 1: Ammonolysis Aromatization: 2,6-dimethyl-4-pyrone undergoes an ammonolysis aromatization reaction with triphenylmethylamine in the presence of a Lewis acid catalyst to yield a 2,6-dimethyl-1-triphenylmethyl pyrone crude product.[3]

  • Step 2: Chlorination and Deprotection: The crude product is then treated with phosphorus oxychloride (POCl₃) to effect chlorination and deprotection, affording 4-chloro-2,6-dimethylpyridine (B1297441).[3]

  • Step 3: Nitration: The final step is the nitration of 4-chloro-2,6-dimethylpyridine using a mixture of a dehydrating agent (e.g., concentrated sulfuric acid) and nitric acid to introduce the nitro group at the 3-position, yielding the target compound.[3]

Method 2: From 2,6-dimethyl-3-nitro-4-pyridone

This protocol utilizes 2,6-dimethyl-3-nitro-4-pyridone as the starting material.[2]

  • Procedure:

    • A mixture of 2,6-dimethyl-3-nitro-4-pyridone (e.g., 11.23 g, 66.8 mmol) and phosphorus oxychloride (e.g., 57 ml) is heated at reflux for 1.5 hours.[2]

    • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.[2]

    • The residue is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (e.g., 150 ml).[2]

    • The organic solution is carefully neutralized with a dilute aqueous base, such as sodium bicarbonate, until the aqueous layer is alkaline.[2]

    • The organic phase is separated, dried over a suitable drying agent (e.g., MgSO₄), and concentrated under reduced pressure to yield this compound.[2]

Nucleophilic Aromatic Substitution (SNAr) with Amines

This compound is highly reactive towards nucleophiles at the 4-position due to the activating effect of the ortho-nitro group and the ring nitrogen. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[2]

  • General Protocol:

    • Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) in a reaction flask.[2]

    • Add the amine nucleophile (typically 1.1 to 1.5 equivalents) to the solution. A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃) may be added to scavenge the HCl byproduct.[2]

    • The reaction mixture is stirred, often at an elevated temperature (e.g., 80-120 °C), and monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

    • Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).[2]

    • The organic phase is separated, dried over a suitable drying agent, and concentrated under reduced pressure to yield the substituted product.[2]

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of various high-value molecules.

  • Pharmaceuticals: It is a key reagent in the synthesis of Imigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

  • Agrochemicals: This compound is utilized in the formulation of herbicides and insecticides, where the nitro group contributes to its biological activity.

  • Dyes and Pigments: Its stable structure makes it a suitable precursor for the production of specialized dyes and pigments.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis of this compound, its primary reactivity, and the biological context of its pharmaceutical application.

G A 2,6-dimethyl-4-pyrone B Ammonolysis & Aromatization A->B C 2,6-dimethyl-1-triphenylmethyl pyridone (crude) B->C R1 Triphenylmethylamine, Lewis Acid B->R1 D Chlorination & Deprotection C->D E 4-chloro-2,6-dimethylpyridine D->E R2 POCl₃ D->R2 F Nitration E->F G This compound F->G R3 HNO₃ / H₂SO₄ F->R3

Caption: Synthetic pathway of this compound.

G start This compound intermediate Meisenheimer Complex (intermediate) start->intermediate + R-NH₂ (Nucleophilic Attack) nucleophile Amine (R-NH₂) product 4-Amino-2,6-dimethyl-3-nitropyridine intermediate->product - Cl⁻ (Elimination) hcl HCl intermediate->hcl (Proton Transfer)

Caption: Nucleophilic Aromatic Substitution (SNAr) reaction workflow.

G cluster_0 Incretin Effect cluster_1 DPP-4 Action & Inhibition Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Pancreas Pancreas GLP-1 & GIP Release->Pancreas Active GLP-1 & GIP Active GLP-1 & GIP Insulin Release (Glucose-dependent) Insulin Release (Glucose-dependent) Pancreas->Insulin Release (Glucose-dependent) Glucagon Suppression Glucagon Suppression Pancreas->Glucagon Suppression Lowered Blood Glucose Lowered Blood Glucose Insulin Release (Glucose-dependent)->Lowered Blood Glucose Glucagon Suppression->Lowered Blood Glucose DPP-4 Enzyme DPP-4 Enzyme Active GLP-1 & GIP->DPP-4 Enzyme Degradation Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites DPP-4 Inhibitor (e.g., Imigliptin) DPP-4 Inhibitor (e.g., Imigliptin) DPP-4 Inhibitor (e.g., Imigliptin)->DPP-4 Enzyme Inhibition

Caption: General mechanism of DPP-4 inhibition in glucose homeostasis.

References

Technical Guide: Physical Properties of 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-dimethyl-3-nitropyridine is a halogenated and nitrated pyridine (B92270) derivative. Its chemical structure, featuring a pyridine ring substituted with chloro, nitro, and methyl groups, makes it a versatile intermediate in organic synthesis. This compound serves as a critical building block in the development of various agrochemicals and pharmaceuticals.[1] Its utility stems from the reactivity of the chloro and nitro groups, which can be targeted for various chemical transformations to build more complex molecular architectures. This guide provides an in-depth overview of the core physical and chemical properties of this compound, along with relevant experimental methodologies.

Core Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueCitation(s)
CAS Number 15513-48-1[1][2]
Molecular Formula C₇H₇ClN₂O₂[1][2]
Molecular Weight 186.60 g/mol [1]
Appearance White to light yellow powder/crystal[1][3]
Melting Point 70-75 °C[1][3][4]
Boiling Point 270.3 ± 35.0 °C (Predicted)[5]
Purity ≥ 98% (by GC)[1][3]
Synonyms 4-Chloro-3-nitro-2,6-lutidine[1][3]
Storage Conditions Store at 2 - 8 °C[1]

Experimental Protocols

The determination of a compound's physical properties is fundamental to its characterization. Below is a detailed, generalized protocol for determining the melting point of a crystalline solid like this compound using a modern digital melting point apparatus.

Melting Point Determination Protocol

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.

Objective: To determine the melting point range of a solid crystalline sample.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., DigiMelt or similar)

  • Spatula

  • Mortar and pestle (optional, if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry.[6]

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[7]

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Gently tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom. The packed sample height should be approximately 1-2 mm.[8]

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • Set the starting temperature to at least 15-20°C below the expected melting point.[9] For an unknown, a rapid preliminary run can be performed to find an approximate range.[9]

    • Set a slow ramp rate, typically 1-2°C per minute, to ensure thermal equilibrium is maintained.[8]

  • Measurement:

    • Insert the packed capillary tube into the heating block of the apparatus.[6]

    • Begin the heating program.

    • Observe the sample through the viewing lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue observing and record the temperature at which the last solid crystal melts into a liquid (the end of the melting range).[7]

  • Post-Measurement:

    • Allow the apparatus to cool down.

    • Dispose of the used capillary tube in the designated glass waste container.

    • For high accuracy, repeat the determination with two more samples to ensure consistency.

Visualizations: Synthesis and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key logical and experimental processes related to this compound.

Synthesis Pathway

The following diagram outlines a patented method for the synthesis of this compound, showcasing the progression from the initial raw material to the final product through key chemical transformations.[10]

G A 2,6-dimethyl-4-pyrone (Raw Material) B Ammonolysis & Aromatization A->B C Chlorination & Deprotection B->C E 4-Chloro-2,6-dimethylpyridine C->E D Nitration F This compound (Final Product) D->F E->D

Caption: Synthesis of this compound.

Experimental Workflow: Melting Point Determination

This workflow diagram illustrates the sequential steps involved in determining the melting point of a solid sample, as detailed in the experimental protocol.

G cluster_prep Sample Preparation cluster_measure Measurement A Dry Sample B Powder Sample A->B C Pack Capillary Tube B->C D Insert into Apparatus C->D E Heat Slowly (1-2°C/min) D->E F Observe & Record Melting Range E->F G G F->G Consistent? G->C No H Final Result G->H Yes

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to 4-Chloro-2,6-dimethyl-3-nitropyridine: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-dimethyl-3-nitropyridine is a substituted pyridine (B92270) derivative of significant interest in medicinal and agricultural chemistry. Its molecular structure, featuring a reactive chlorine atom activated by an adjacent nitro group and the pyridine ring nitrogen, makes it a versatile intermediate for the synthesis of more complex molecules. Notably, it serves as a key building block for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, and delves into the biological context of its application by exploring the DPP-4 signaling pathway.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in chemical synthesis.

PropertyValueReference(s)
Molecular Weight 186.60 g/mol [1][2]
Molecular Formula C₇H₇ClN₂O₂[1][2]
CAS Number 15513-48-1[3]
Appearance White to light yellow powder or crystals[1]
Melting Point 71 - 75 °C[1]
Purity ≥98% (GC)[1]
SMILES Cc1cc(Cl)c(--INVALID-LINK--[O-])c(C)n1[2]
InChI InChI=1S/C7H7ClN2O2/c1-4-3-6(8)7(10(11)12)5(2)9-4/h3H,1-2H3[2]

Experimental Protocols

Synthesis of this compound

A representative synthetic route to this compound involves a multi-step process starting from 2,6-dimethyl-4-pyrone.[4] The key steps include ammonolysis, chlorination with deprotection, and subsequent nitration.

Step 1: Ammonolysis and Aromatization

  • Raw Material: 2,6-dimethyl-4-pyrone

  • Reagent: Triphenylmethylamine

  • Catalyst: Lewis acid

  • Procedure: 2,6-dimethyl-4-pyrone undergoes an ammonolysis aromatization reaction with triphenylmethylamine in the presence of a Lewis acid catalyst to yield a crude 2,6-dimethyl-1-triphenylmethyl pyrone product.[4]

Step 2: Chlorination and Deprotection

  • Reagent: Phosphorus oxychloride (POCl₃)

  • Procedure: The crude product from the previous step is treated with phosphorus oxychloride, which facilitates both chlorination at the 4-position and deprotection to yield 4-chloro-2,6-dimethylpyridine (B1297441).[4]

Step 3: Nitration

  • Reagents: Dehydrating agent (e.g., concentrated sulfuric acid), Nitric acid

  • Procedure: 4-chloro-2,6-dimethylpyridine is nitrated using a mixture of a dehydrating agent and nitric acid to introduce the nitro group at the 3-position, affording the final product, this compound.[4] This method is designed to minimize the formation of disubstituted impurities.[4]

A related, more general protocol for the chlorination of a nitropyridone precursor is also available and provides a useful template.[1]

  • Starting Material: 2,6-dimethyl-3-nitro-4-pyridone

  • Reagent: Phosphorus oxychloride (POCl₃)

  • Procedure:

    • A mixture of 2,6-dimethyl-3-nitro-4-pyridone (e.g., 11.23 g, 66.8 mmol) and phosphorus oxychloride (e.g., 57 ml) is heated at reflux for 1.5 hours.[1]

    • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.[1]

    • The residue is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (e.g., 150 ml).[1]

    • The organic solution is carefully neutralized with a dilute aqueous base, such as sodium bicarbonate, until the aqueous layer is alkaline.[1]

    • The organic phase is separated, dried over a suitable drying agent (e.g., MgSO₄), and concentrated under reduced pressure to yield the product.[1]

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Aromatic protons typically appear in the range of 7.0-8.5 ppm. For this compound, the aromatic proton is expected at approximately 7.22 ppm, with the methyl protons appearing as singlets further upfield around 2.58 and 2.61 ppm.[1]

  • ¹³C NMR: Aromatic carbons are expected to resonate in the 110-160 ppm range, while the methyl carbons would appear at a much lower chemical shift.[1]

Infrared (IR) Spectroscopy: Characteristic peaks would include C=C and C=N stretching vibrations of the aromatic ring (around 1400-1600 cm⁻¹), C-H stretching, and strong absorbances for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively).[1]

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of the nitro group, the chlorine atom, and cleavage of the pyridine ring.[1] A general protocol for the GC-MS analysis of similar compounds involves an initial oven temperature of 80°C, held for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held for 5 minutes, using Helium as the carrier gas.[5]

  • Electrospray Ionization (ESI-MS): As a softer ionization technique, ESI-MS would typically show the protonated molecular ion [M+H]⁺.[5] A general LC-MS method for nitrogen-containing heterocycles can be developed using mixed-mode liquid chromatography, which combines reversed-phase and ion-exchange characteristics.[6]

The progress of synthetic reactions involving this compound can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

Biological Context: The DPP-4 Signaling Pathway

This compound is a crucial intermediate in the synthesis of DPP-4 inhibitors. Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) that is widely expressed on the surface of various cell types, including endothelial, epithelial, and immune cells. It also exists in a soluble, catalytically active form in the plasma. DPP-4 plays a significant role in both glucose metabolism and immune regulation.

Role in Glucose Homeostasis

DPP-4 is a serine protease that cleaves N-terminal dipeptides from polypeptides, particularly those with a proline or alanine (B10760859) residue at the penultimate position. Two key substrates of DPP-4 are the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells. By rapidly inactivating GLP-1 and GIP, DPP-4 plays a critical role in regulating postprandial glucose levels. Inhibition of DPP-4 prolongs the action of these incretin hormones, leading to enhanced insulin secretion and improved glycemic control, which is the therapeutic principle behind the use of DPP-4 inhibitors in type 2 diabetes.

Role in Immune Regulation

In the immune system, DPP-4 (CD26) functions as a co-stimulatory molecule in T-cell activation.[7] It can form complexes with other cell surface proteins, such as adenosine (B11128) deaminase (ADA), caveolin-1 (B1176169), and CD45, to modulate T-cell proliferation and cytokine production.[8][9] The interaction of DPP-4 on T-cells with caveolin-1 on antigen-presenting cells can lead to co-stimulatory signals that result in the proliferation of antigen-specific T-cells.[10] DPP-4 can also form heterodimeric complexes with Fibroblast Activation Protein (FAP), another member of the S9B serine protease family, which is often expressed in cancer-associated fibroblasts and sites of tissue remodeling.[8][11]

Below is a diagram illustrating the multifaceted roles of DPP-4 in both metabolic and immune signaling pathways.

DPP4_Signaling_Pathway cluster_glp1 GLP-1 Regulation cluster_tcell T-Cell Co-stimulation GLP1 Active GLP-1 DPP4_enzyme DPP-4 (Enzymatic Activity) GLP1->DPP4_enzyme Cleavage Inactive_GLP1 Inactive GLP-1 DPP4_enzyme->Inactive_GLP1 T_Cell T-Cell DPP4_CD26 DPP-4 (CD26) TCR TCR DPP4_CD26->TCR Interaction CD45 CD45 DPP4_CD26->CD45 Interaction FAP FAP DPP4_CD26->FAP Heterodimerization Caveolin1 Caveolin-1 (on APC) DPP4_CD26->Caveolin1 Binding Activation T-Cell Activation TCR->Activation CD45->Activation FAP->Activation Caveolin1->Activation DPP4_inhibitor DPP-4 Inhibitor (e.g., synthesized from This compound) DPP4_inhibitor->DPP4_enzyme Inhibits DPP4_inhibitor->DPP4_CD26 Modulates

Caption: DPP-4 signaling in metabolic and immune pathways.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. The primary utility of this compound lies in its role as a precursor to DPP-4 inhibitors, a clinically important class of drugs. A thorough understanding of the properties and synthesis of this compound, coupled with a deep knowledge of the biological functions of its ultimate target, DPP-4, is essential for researchers and professionals engaged in the discovery and development of novel therapeutics for metabolic and immune-related disorders.

References

A Technical Guide to 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 4-chloro-2,6-dimethyl-3-nitropyridine

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its role in the development of pharmacologically active compounds.

Chemical and Physical Properties

This compound is a substituted pyridine (B92270) derivative with the molecular formula C₇H₇ClN₂O₂.[1] Its structure, featuring a chlorine atom at the 4-position, two methyl groups at the 2- and 6-positions, and a nitro group at the 3-position, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atom for nucleophilic aromatic substitution, which is a key feature of its reactivity.[2]

A summary of its key physicochemical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 15513-48-1[1][3]
Molecular Formula C₇H₇ClN₂O₂[1][3]
Molecular Weight 186.60 g/mol [4]
Appearance White to light yellow powder/crystal[3]
Melting Point 71 - 75 °C[3]
Purity ≥ 98% (GC)[3]
Storage Conditions 2 - 8 °C[3]

Table 2: Spectroscopic Data for this compound

SpectroscopyExpected Features/DataReference(s)
¹H NMR Aromatic proton: ~7.22 ppm; Methyl protons: ~2.58 and 2.61 ppm.[2]
¹³C NMR Aromatic carbons: ~110-160 ppm; Methyl carbons at a lower chemical shift.[2]
IR Spectroscopy C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹; Asymmetric and symmetric NO₂ stretching: ~1530 cm⁻¹ and 1350 cm⁻¹.[2]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight; common fragmentation includes loss of the nitro group and chlorine atom.[2]

Experimental Protocols

The synthesis of this compound is crucial for its application as a chemical intermediate. Below are representative experimental protocols for its synthesis and a key reaction.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of a nitropyridone precursor.[2] An alternative patented method involves a multi-step synthesis starting from 2,6-dimethyl-4-pyrone.[5]

Protocol 1: Chlorination of 2,6-dimethyl-3-nitro-4-pyridone [2]

  • Starting Material: 2,6-dimethyl-3-nitro-4-pyridone

  • Reagent: Phosphorus oxychloride (POCl₃)

  • Procedure:

    • A mixture of 2,6-dimethyl-3-nitro-4-pyridone (e.g., 11.23 g, 66.8 mmol) and phosphorus oxychloride (e.g., 57 ml) is heated at reflux for 1.5 hours.

    • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice.

    • The resulting mixture is neutralized with a suitable base (e.g., sodium carbonate) to precipitate the product.

    • The crude product is collected by filtration, washed with water, and dried.

    • Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Nucleophilic Aromatic Substitution (SNAr) Reaction

The chlorine atom at the 4-position is highly susceptible to nucleophilic attack, making it an excellent substrate for SNAr reactions. This reactivity is central to its use in synthesizing more complex molecules.[2]

Protocol 2: General SNAr with an Amine Nucleophile [2]

  • Substrate: this compound

  • Nucleophile: A primary or secondary amine (e.g., ethanolamine)

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base (optional): A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃) to scavenge the HCl byproduct.

  • Procedure:

    • Dissolve this compound in the chosen solvent in a reaction flask.

    • Add the amine nucleophile (typically 1.1 to 1.5 equivalents) to the solution. If a base is used, it is also added at this stage.

    • The reaction mixture is stirred, often at an elevated temperature (e.g., 80-120 °C), and monitored by a suitable technique like thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic phase is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrated under reduced pressure to yield the product.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds, particularly antihistamines.[3] While a specific, widely marketed drug synthesized directly from this starting material is not prominently documented in publicly available literature, its structural motifs are relevant to the development of H1 receptor antagonists.

Visualized Workflows and Pathways

Synthetic Pathway of this compound

The following diagram illustrates a patented synthetic route for this compound.

G A 2,6-Dimethyl-4-pyrone B 2,6-Dimethyl-1-triphenylmethyl pyridone (crude) A->B Ammonolysis & Aromatization (Triphenylmethylamine, Lewis Acid) C 4-Chloro-2,6-dimethylpyridine B->C Chlorination & Deprotection (POCl₃) D This compound C->D Nitration (Dehydrating agent/ Nitric Acid)

Caption: Synthetic route to this compound.

General Experimental Workflow for SNAr Reaction

This diagram outlines the typical laboratory workflow for a nucleophilic aromatic substitution reaction using this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Dissolve Substrate in Solvent B Add Nucleophile (& Optional Base) A->B C Heat & Stir (e.g., 80-120°C) B->C D Monitor by TLC C->D E Cool & Partition (Water/Organic Solvent) D->E F Separate Layers E->F G Dry & Concentrate Organic Layer F->G H Purify Product G->H

Caption: Experimental workflow for nucleophilic aromatic substitution.

Generalized Signaling Pathway for a Derived H1 Antihistamine

Derivatives of this compound can be used to synthesize H1 antihistamines. These drugs act as inverse agonists at the H1 histamine (B1213489) receptor, stabilizing its inactive conformation and thereby blocking the downstream signaling that leads to allergic symptoms.

G cluster_0 Cell Membrane H1R_inactive H1 Receptor (Inactive State) H1R_active H1 Receptor (Active State) Gq_protein Gq Protein Activation H1R_active->Gq_protein Histamine Histamine Histamine->H1R_active Agonist Binding Antihistamine Derived Antihistamine Antihistamine->H1R_inactive Inverse Agonist Binding (Stabilizes) PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca_PKC->Allergic_Response

Caption: Generalized mechanism of H1 receptor inverse agonism.

References

Spectroscopic Profile of 4-Chloro-2,6-dimethyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-2,6-dimethyl-3-nitropyridine, tailored for researchers, scientists, and professionals in the field of drug development. This document presents available spectroscopic data, detailed experimental protocols for obtaining such data, and a visual representation of a general experimental workflow.

Summary of Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound. Due to a lack of publicly available, specific experimental spectra for ¹³C NMR, FT-IR, and Mass Spectrometry, the data presented for these techniques are expected values based on the analysis of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
7.22SingletAromatic H
2.61SingletMethyl (CH₃) Protons
2.58SingletMethyl (CH₃) Protons

Table 2: Expected ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm RangeAssignment
110-160Aromatic Carbons
Lower Chemical ShiftMethyl (CH₃) Carbons

Table 3: Expected FT-IR Spectroscopic Data

Wavenumber (cm⁻¹) RangeAssignment
1530Asymmetric NO₂ Stretch
1350Symmetric NO₂ Stretch
1400-1600C=C and C=N Stretching (Aromatic Ring)

Table 4: Expected Mass Spectrometry Data

m/z ValueInterpretation
186.0196Molecular Ion Peak [M]⁺ (for C₇H₇³⁵ClN₂O₂)
188.0166Molecular Ion Peak [M+2]⁺ (for C₇H₇³⁷ClN₂O₂)
[M-NO₂]⁺Loss of the nitro group
[M-Cl]⁺Loss of the chlorine atom
Further FragmentationCleavage of the pyridine (B92270) ring

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 0-12 ppm

  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz (or higher) NMR Spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Acquisition Parameters:

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing:

    • Apply Fourier transformation to the FID.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount of this compound with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

2. FT-IR Spectroscopy Protocol:

  • Instrument: FT-IR Spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Analysis:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

2. Mass Spectrometry Protocol (Electron Ionization - EI):

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Parameters:

    • Mass Range: m/z 50-500.

    • Scan Speed: Appropriate for the chromatographic separation or direct infusion.

  • Analysis:

    • Identify the molecular ion peak and the isotopic pattern characteristic of a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

    • Analyze the fragmentation pattern to identify characteristic losses of functional groups.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR NMR Tube IR FT-IR Spectroscopy Dissolution->IR KBr Pellet / Solution Cell MS Mass Spectrometry Dissolution->MS Direct Infusion / GC Injection ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpret Structural Elucidation & Data Interpretation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret FinalReport FinalReport Interpret->FinalReport Final Report

Generalized workflow for spectroscopic analysis.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-2,6-dimethyl-3-nitropyridine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis by presenting detailed spectral data, experimental protocols, and a structural elucidation of the molecule.

Molecular Structure and Proton Environments

This compound possesses a distinct substitution pattern on the pyridine (B92270) ring, which gives rise to a characteristic ¹H NMR spectrum. The molecule contains two methyl groups at positions 2 and 6, a chloro group at position 4, and a nitro group at position 3. This arrangement results in three unique proton environments that are observable in the ¹H NMR spectrum:

  • Aromatic Proton (H-5): A single proton attached to the pyridine ring at position 5.

  • Methyl Protons (2-CH₃): The three protons of the methyl group at position 2.

  • Methyl Protons (6-CH₃): The three protons of the methyl group at position 6.

The chemical structure and the assignment of the different proton environments are illustrated in the diagram below.

NMR_Workflow cluster_synthesis Synthesis & Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis start Synthesize this compound dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) with TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer Acquire FID on NMR Spectrometer transfer->spectrometer ft Fourier Transform spectrometer->ft correction Phase and Baseline Correction ft->correction analysis Analyze Spectrum: - Chemical Shift - Multiplicity - Integration correction->analysis structure Correlate Data to Molecular Structure analysis->structure

An In-depth Technical Guide to the 13C NMR Analysis of 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-Chloro-2,6-dimethyl-3-nitropyridine. As a polysubstituted pyridine (B92270) derivative, understanding its spectral characteristics is crucial for structural elucidation, purity assessment, and as a reference for the synthesis of more complex molecules in medicinal chemistry and materials science. This document outlines the predicted 13C NMR chemical shifts based on established substituent effects, a detailed experimental protocol for spectral acquisition, and logical diagrams to illustrate the analytical workflow and the electronic influences of the substituents on the pyridine ring.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for this compound have been predicted using the principle of substituent additivity, starting with the known chemical shifts of 2,6-lutidine (2,6-dimethylpyridine) and incorporating the effects of the chloro and nitro groups. The predicted values are summarized in the table below. It is important to note that these are theoretical values and actual experimental data may vary slightly due to solvent effects and other intermolecular interactions.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~158The methyl group at this position causes a downfield shift.
C3~145The strong electron-withdrawing effect of the nitro group significantly deshields this carbon.
C4~140The chloro substituent and the adjacent nitro group both contribute to a downfield shift.
C5~120This carbon is least affected by the substituents but still experiences some influence.
C6~158Similar to C2, the methyl group at this position causes a downfield shift.
2-CH₃~24Typical chemical shift for a methyl group attached to an sp² carbon in a pyridine ring.
6-CH₃~24Expected to be very similar to the 2-methyl group.

Experimental Protocol for 13C NMR Spectroscopy

The following protocol details a standard method for acquiring a high-quality, proton-decoupled 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common first choice for many organic compounds.

  • Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • Locking and Shimming: Insert the NMR tube into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (typically 0 to 200 ppm).

    • Acquisition Time (at): A typical value is 1-2 seconds.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, which is important for obtaining accurate integrations if needed.

    • Number of Scans (ns): The number of scans will depend on the sample concentration. Start with 128 or 256 scans and increase as necessary to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all observed peaks.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key aspects of the 13C NMR analysis.

G Workflow for 13C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking and Integration reference->peak_pick final_spectrum final_spectrum peak_pick->final_spectrum Final Spectrum and Analysis

Workflow for 13C NMR Analysis

G Substituent Effects on Pyridine Ring 13C Chemical Shifts cluster_substituents Pyridine Pyridine Ring Carbons C2_C6 C2 & C6 Pyridine->C2_C6 Deshielding (Downfield Shift) C3 C3 Pyridine->C3 Strong Deshielding (Downfield Shift) C4 C4 Pyridine->C4 Deshielding (Downfield Shift) C5 C5 Pyridine->C5 Minor Shielding/Deshielding Me 2,6-Dimethyl (CH₃) (Electron Donating) Cl 4-Chloro (Cl) (Inductive Withdrawing, Resonance Donating) NO2 3-Nitro (NO₂) (Strongly Electron Withdrawing)

Substituent Effects on Pyridine Ring

An In-depth Technical Guide to the Infrared Spectrum of 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 4-Chloro-2,6-dimethyl-3-nitropyridine, a substituted pyridine (B92270) derivative of interest to researchers and professionals in drug development and organic synthesis. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the IR spectrum, and a logical workflow for spectral analysis.

Molecular Structure and Expected Vibrational Modes

This compound (C₇H₇ClN₂O₂) is a multifaceted molecule featuring a pyridine ring substituted with a chloro group, two methyl groups, and a nitro group.[1][2] The vibrational modes observed in its IR spectrum arise from the stretching and bending of the various bonds within the molecule. The expected characteristic absorption bands are influenced by the electronic effects and steric interactions of these substituents on the pyridine ring.

Data Presentation: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000Medium - WeakAromatic C-H stretching
2980 - 2850MediumAliphatic C-H stretching (from methyl groups)
1600 - 1550StrongC=C and C=N ring stretching vibrations
1550 - 1500Very StrongAsymmetric NO₂ stretching
1480 - 1440Medium - StrongC=C and C=N ring stretching vibrations
1465 - 1450MediumAsymmetric C-H bending (from methyl groups)
1380 - 1365MediumSymmetric C-H bending (from methyl groups)
1360 - 1340StrongSymmetric NO₂ stretching
1200 - 1000MediumIn-plane C-H bending
850 - 750StrongC-Cl stretching
800 - 700StrongOut-of-plane C-H bending

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid, liquid, or gas) and the solvent used, if any.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol outlines a standard procedure for obtaining the IR spectrum of a solid sample like this compound using the KBr pellet technique.[4]

3.1. Materials and Equipment

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

  • Spatula

  • Infrared lamp (optional, for drying)

3.2. Procedure

  • Sample Preparation:

    • Thoroughly dry the KBr powder under an infrared lamp or in an oven to remove any adsorbed water, as this can interfere with the spectrum.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.

    • Transfer the sample and KBr to the agate mortar.

  • Grinding and Mixing:

    • Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the die of the pellet press.

    • Ensure the powder is evenly distributed.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • Perform multiple scans and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum to identify the positions and intensities of the absorption bands.

    • Correlate the observed bands with the expected vibrational modes of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the process of obtaining and analyzing the IR spectrum of this compound.

IR_Spectrum_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis and Interpretation A Weigh Sample and KBr B Grind and Mix A->B C Press into Pellet B->C D Record Background Spectrum C->D Place Pellet in Spectrometer E Acquire Sample Spectrum D->E F Identify Peak Positions and Intensities E->F G Correlate Peaks to Vibrational Modes F->G H Final Spectral Interpretation G->H

References

An In-Depth Technical Guide to the Safety and Hazards of 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and handling procedures for 4-Chloro-2,6-dimethyl-3-nitropyridine (CAS No. 15513-48-1). The information is compiled from multiple safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical Identification and Properties

This compound is a solid, off-white to light yellow crystalline powder.[1] It is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 15513-48-1[2][3][4]
Molecular Formula C₇H₇ClN₂O₂[1][2][4][5]
Molecular Weight 186.60 g/mol [1][2][5]
Appearance White to light yellow powder/crystal[1]
Melting Point 71 - 75 °C[1][6]
Chemical Stability Stable under normal conditions[3]

Hazard Identification and GHS Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation. The signal word associated with this compound is typically "Warning," although some sources may use "Danger."[2][3][5]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement (H-Code)Source(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4]

Note: The GHS classifications for dermal and inhalation toxicity are reported by a lower percentage of notifiers compared to oral toxicity and irritation.[4]

GHS Pictogram:

  • alt text
    (GHS07)[2][7]

Toxicological Profile

The toxicological properties of this compound have not been exhaustively investigated.[2] However, the available data indicates the following:

  • Acute Toxicity: The primary route of acute toxicity is ingestion, with the compound classified as harmful if swallowed.[2][5][8] Some data also suggests it may be harmful if inhaled or in contact with skin.[4]

  • Skin and Eye Irritation: The compound is consistently reported to cause skin irritation and serious eye irritation.[3][5][8]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[2][5][8]

  • Chronic Effects: There is no data available on long-term exposure effects such as carcinogenicity, mutagenicity, or reproductive toxicity.[2] It is not classified as a carcinogen by IARC.[2]

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound.

  • Avoid all personal contact, including inhalation of dust.[3]

  • Use only in a well-ventilated area, preferably with local exhaust ventilation.[3][9]

  • Do not eat, drink, or smoke in the handling area.[3][8]

  • Avoid formation of dust.[9]

  • Wash hands and any exposed skin thoroughly after handling.[3][8]

  • Contaminated work clothing should be laundered separately before reuse.[3][6]

  • Store in a cool, dry, well-ventilated area in tightly sealed containers.[3][8]

  • Some suppliers recommend refrigerated storage.[1][9]

  • Store away from incompatible materials and foodstuffs.[3]

  • Protect containers from physical damage.[3]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[8][9]

  • Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.[2][9]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

Table 3: Emergency First Aid Measures

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Remove person to fresh air and keep comfortable for breathing. If symptoms persist, seek medical attention.[2][3][9]
Skin Contact Immediately remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[2][3][9]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2][3][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2][5][9]
  • Personal Precautions: Evacuate personnel to a safe area.[2] Wear appropriate PPE to avoid contact with skin, eyes, and inhalation of dust.[2][3]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[2]

  • Cleanup Methods: For dry spills, clean up immediately. Use dry methods such as sweeping or vacuuming to avoid generating dust.[3] Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[2][3]

  • Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

  • Specific Hazards: The compound is non-combustible, but containers may burn.[3] Combustion may produce hazardous fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][9]

Chemical Safety Workflow

The logical workflow for ensuring the safe handling of this compound involves a systematic process from identification through to emergency response planning.

G cluster_ID Identification cluster_Assessment Hazard Assessment cluster_Control Control Measures cluster_Response Emergency Response Compound This compound CAS: 15513-48-1 Properties Physical & Chemical Properties Compound->Properties Hazards GHS Hazard Classification Compound->Hazards Tox Toxicological Profile Hazards->Tox Handling Safe Handling & Storage Procedures Hazards->Handling Informs Emergency Emergency Procedures Hazards->Emergency Informs PPE Personal Protective Equipment (PPE) Handling->PPE FirstAid First Aid Emergency->FirstAid Spill Accidental Release Emergency->Spill Fire Firefighting Emergency->Fire

Logical workflow for chemical safety assessment and management.

Experimental Protocols

The safety data sheets and chemical database entries used as sources for this guide summarize the results of standardized toxicological and safety testing. However, they do not provide detailed, step-by-step experimental protocols for how these tests (e.g., skin irritation studies, acute toxicity assays) were conducted. For such methodologies, researchers should refer to official guidelines from regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development) Test Guidelines or equivalent national standards.

References

Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine from 2,6-dimethyl-3-nitro-4-pyridone.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine from its precursor, 2,6-dimethyl-3-nitro-4-pyridone. This document outlines the synthetic strategy, detailed experimental protocols, reaction mechanisms, and quantitative data to support professionals in the fields of organic synthesis and pharmaceutical development.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its unique substitution pattern, featuring a reactive chlorine atom activated by an adjacent nitro group and the pyridine (B92270) nitrogen, makes it a versatile building block for nucleophilic aromatic substitution reactions. This guide details a reliable and scalable synthetic route starting from the readily available 2,6-dimethyl-4-pyridone.

Synthetic Strategy

The synthesis of this compound is a two-step process commencing from 2,6-dimethyl-4-pyridone:

  • Nitration: The first step involves the regioselective nitration of 2,6-dimethyl-4-pyridone at the 3-position to yield 2,6-dimethyl-3-nitro-4-pyridone.

  • Chlorination: The subsequent step is the conversion of the 4-pyridone functionality to the corresponding 4-chloro derivative using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Synthesis_Overview 2,6-dimethyl-4-pyridone 2,6-dimethyl-4-pyridone 2,6-dimethyl-3-nitro-4-pyridone 2,6-dimethyl-3-nitro-4-pyridone 2,6-dimethyl-4-pyridone->2,6-dimethyl-3-nitro-4-pyridone Nitration This compound This compound 2,6-dimethyl-3-nitro-4-pyridone->this compound Chlorination (POCl₃)

Caption: Overall synthetic pathway.

Experimental Protocols

Synthesis of 2,6-dimethyl-3-nitro-4-pyridone (Starting Material)

The synthesis of the starting material, 2,6-dimethyl-3-nitro-4-pyridone, first requires the preparation of 2,6-dimethyl-4-pyridone, which can be synthesized from dehydroacetic acid.

Step 1: Synthesis of 2,6-dimethyl-4-pyridone from Dehydroacetic Acid

A detailed protocol for this conversion can be found in the literature. The process generally involves the reaction of dehydroacetic acid with ammonia (B1221849) under pressure, leading to ring opening and subsequent intramolecular cyclization to form the 4-pyridone ring.

Step 2: Nitration of 2,6-dimethyl-4-pyridone

While electrophilic nitration of pyridines can be challenging due to the electron-deficient nature of the ring, pyridones can be more readily nitrated.

Materials:

  • 2,6-dimethyl-4-pyridone

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add 2,6-dimethyl-4-pyridone to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Separately, prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the prepared nitrating mixture dropwise from the dropping funnel to the solution of 2,6-dimethyl-4-pyridone. The rate of addition should be controlled to ensure the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-5°C) for 1-2 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral.

  • The precipitated solid, 2,6-dimethyl-3-nitro-4-pyridone, is collected by vacuum filtration, washed with cold water, and dried.

Synthesis of this compound

Materials:

Procedure:

  • A mixture of 2,6-dimethyl-3-nitro-4-pyridone (e.g., 11.23 g, 66.8 mmol) and phosphorus oxychloride (e.g., 57 ml) is heated at reflux for 1.5 hours.[1]

  • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.[1]

  • To the residue, toluene is added, and the residual phosphorus oxychloride is co-evaporated under reduced pressure.

  • The resulting oily substance is dissolved in dichloromethane (e.g., 150 ml).[1]

  • The organic solution is carefully poured into a stirred mixture of ice and water.

  • The aqueous layer is made alkaline by the slow addition of a dilute aqueous sodium bicarbonate solution.[1]

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[1]

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent such as an ethanol/water mixture.

Experimental_Workflow cluster_nitration Nitration of 2,6-dimethyl-4-pyridone cluster_chlorination Chlorination of 2,6-dimethyl-3-nitro-4-pyridone N1 Dissolve 2,6-dimethyl-4-pyridone in H₂SO₄ at 0°C N2 Prepare nitrating mixture (HNO₃/H₂SO₄) N1->N2 N3 Add nitrating mixture dropwise at <10°C N2->N3 N4 Stir at 0-5°C for 1-2h N3->N4 N5 Quench on ice N4->N5 N6 Neutralize with NaHCO₃ N5->N6 N7 Filter and dry the product N6->N7 C1 Reflux with POCl₃ for 1.5h N7->C1 Product from Nitration C2 Remove excess POCl₃ under reduced pressure C1->C2 C3 Dissolve residue in DCM C2->C3 C4 Pour into ice/water and neutralize with NaHCO₃ C3->C4 C5 Extract with DCM C4->C5 C6 Dry organic layer and evaporate solvent C5->C6 C7 Purify by chromatography or recrystallization C6->C7

Caption: Experimental workflow for the synthesis.

Reaction Mechanism

The chlorination of 2,6-dimethyl-3-nitro-4-pyridone with phosphorus oxychloride proceeds through a well-established mechanism for the conversion of pyridones to chloropyridines. The pyridone, in its tautomeric 4-hydroxypyridine (B47283) form, acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate (B84403) species and chloride attack to yield the final product.

Reaction_Mechanism cluster_reactants cluster_intermediates cluster_products R1 2,6-dimethyl-3-nitro-4-pyridone (hydroxypyridine tautomer) I1 O-phosphorylated intermediate R1->I1 Nucleophilic attack of pyridone oxygen on phosphorus R2 POCl₃ R2->I1 I2 Pyridinium intermediate I1->I2 Elimination of PO₂Cl₂⁻ P1 This compound I2->P1 Nucleophilic attack by Cl⁻ P2 PO₂Cl₂⁻ + HCl I2->P2

Caption: Proposed reaction mechanism for chlorination.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound. Yields for the chlorination of similar heterocyclic systems using phosphorus oxychloride are included for comparison, as specific yield data for the title compound is not widely published.

ParameterValueReference
Starting Material 2,6-dimethyl-3-nitro-4-pyridone
Reagent Phosphorus oxychloride (POCl₃)[1]
Reaction Time 1.5 hours[1]
Reaction Temperature Reflux[1]
Reported Yield (Analogous Reactions) 85-96%
2,4-dihydroxy-6-methylpyrimidine85%
2,3-dihydroxyquinoxaline96%
N-trifluoroacetylaniline83%
Product Molecular Formula C₇H₇ClN₂O₂
Product Molecular Weight 186.60 g/mol
Product Appearance White to light yellow powder/crystal
Product Melting Point 71.0 to 75.0 °C
¹H NMR (CDCl₃, δ, ppm) Aromatic proton: ~7.22 ppm, Methyl protons: ~2.58 and 2.61 ppm[1]

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step synthesis from 2,6-dimethyl-4-pyridone offers a reliable route to this valuable synthetic intermediate. The provided experimental protocols and mechanistic insights are intended to aid researchers in the successful and efficient preparation of this compound for applications in drug discovery and development.

References

The Crucial Role of Phosphorus Oxychloride in the Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of phosphorus oxychloride (POCl₃) in the synthesis of the versatile chemical intermediate, 4-Chloro-2,6-dimethyl-3-nitropyridine. This compound serves as a critical building block in the development of various pharmaceutical agents and other fine chemicals. A comprehensive understanding of its synthesis, particularly the mechanism and experimental parameters involving phosphorus oxychloride, is paramount for process optimization and yield enhancement.

Core Synthesis Strategy and the Function of Phosphorus Oxychloride

The primary synthetic route to this compound involves the chlorination of a pyridone precursor, namely 2,6-dimethyl-3-nitro-4-pyridone. In this key transformation, phosphorus oxychloride functions as both a chlorinating and a dehydrating agent. The reaction proceeds by converting the hydroxyl group of the pyridone into a chlorophosphate intermediate, which is a much better leaving group. Subsequent nucleophilic attack by the chloride ion, also originating from phosphorus oxychloride, results in the formation of the desired 4-chloro derivative.

An alternative pathway involves a multi-step synthesis commencing from 2,6-dimethyl-4-pyrone. In this sequence, phosphorus oxychloride is employed for both chlorination and deprotection steps to yield 4-chloro-2,6-dimethylpyridine, which is then nitrated to the final product.[1] This approach highlights the versatility of phosphorus oxychloride in facilitating key transformations within pyridine (B92270) chemistry.

Reaction Mechanism: A Vilsmeier-Haack Analogy

The mechanism of converting a 4-pyridone to a 4-chloropyridine (B1293800) using phosphorus oxychloride is analogous to the initial steps of the Vilsmeier-Haack reaction. The process can be visualized as follows:

  • Activation of the Pyridone: The lone pair of electrons on the oxygen atom of the 4-pyridone attacks the electrophilic phosphorus atom of phosphorus oxychloride.

  • Formation of a Chlorophosphate Intermediate: This initial attack leads to the formation of a chlorophosphate ester intermediate and the release of a chloride ion. This intermediate is highly activated towards nucleophilic attack.

  • Nucleophilic Attack by Chloride: The chloride ion, acting as a nucleophile, attacks the C4 position of the pyridine ring, which is now highly electrophilic.

  • Elimination and Product Formation: This is followed by the elimination of the dichlorophosphate (B8581778) group and subsequent rearomatization of the pyridine ring to yield the final product, this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Pyridone 2,6-dimethyl-3-nitro-4-pyridone Activated_Complex Activated O-P Intermediate Pyridone->Activated_Complex Nucleophilic Attack POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Activated_Complex Chlorophosphate_Intermediate Chlorophosphate Ester Activated_Complex->Chlorophosphate_Intermediate Chloride Elimination Final_Product This compound Chlorophosphate_Intermediate->Final_Product Nucleophilic Attack by Cl⁻ & Elimination Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine 2,6-dimethyl-3-nitro-4-pyridone and POCl₃ Reflux Heat to Reflux (1.5 h) Reactants->Reflux Remove_POCl3 Remove excess POCl₃ (Reduced Pressure) Reflux->Remove_POCl3 Dissolve Dissolve in CH₂Cl₂ Remove_POCl3->Dissolve Neutralize Wash with NaHCO₃ (aq) Dissolve->Neutralize Dry Dry over MgSO₄/Na₂SO₄ Neutralize->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify

References

An In-depth Technical Guide to 4-Chloro-2,6-dimethyl-3-nitropyridine: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,6-dimethyl-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique structural features, particularly the presence of a reactive chlorine atom activated by an adjacent nitro group and the pyridine (B92270) ring nitrogen, make it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its utility in pharmaceutical and agrochemical research and development. Detailed experimental protocols for its synthesis and subsequent transformations are provided, alongside a summary of its spectroscopic and physical data.

Physicochemical Properties

This compound, also known as 4-Chloro-3-nitro-2,6-lutidine, is a stable, crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 15513-48-1[1]
Molecular Formula C₇H₇ClN₂O₂[1]
Molecular Weight 186.60 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 71 - 75 °C
Purity (GC) ≥ 98%
IUPAC Name This compound[1]
Synonyms 4-Chloro-3-nitro-2,6-lutidine[1]
SMILES CC1=CC(=C(C(=N1)C)--INVALID-LINK--[O-])Cl[1]
InChIKey PSBGFLWVQDGETK-UHFFFAOYSA-N[1]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueData/Expected FeaturesReference(s)
¹H NMR Aromatic proton: ~7.22 ppm (s, 1H), Methyl protons: ~2.58 ppm (s, 3H) and ~2.61 ppm (s, 3H).[2]
¹³C NMR Aromatic carbons: ~110-160 ppm. Methyl carbons: at a lower chemical shift.[2]
IR Spectroscopy C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹. Strong absorbances for the nitro group (asymmetric and symmetric stretching): ~1530 cm⁻¹ and ~1350 cm⁻¹.[2]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight. Common fragmentation patterns may include the loss of the nitro group, the chlorine atom, and cleavage of the pyridine ring.[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported. Two common methods are outlined below.

Synthesis from 2,6-dimethyl-3-nitro-4-pyridone

This method involves the chlorination of a nitropyridone precursor using phosphorus oxychloride.[2]

Experimental Protocol:

  • A mixture of 2,6-dimethyl-3-nitro-4-pyridone (e.g., 11.23 g, 66.8 mmol) and phosphorus oxychloride (e.g., 57 ml) is heated at reflux for 1.5 hours.

  • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (e.g., 150 ml).

  • The organic solution is carefully neutralized with a dilute aqueous base, such as sodium bicarbonate, until the aqueous layer is alkaline.

  • The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification by recrystallization or column chromatography affords pure this compound.

Synthesis_from_Pyridone Pyridone 2,6-dimethyl-3-nitro-4-pyridone Reflux Reflux, 1.5h Pyridone->Reflux POCl3 POCl₃ POCl3->Reflux Product This compound Reflux->Product

Caption: Synthesis of this compound from 2,6-dimethyl-3-nitro-4-pyridone.

Multi-step Synthesis from 2,6-dimethyl-4-pyrone

A patented method describes a three-step synthesis starting from 2,6-dimethyl-4-pyrone.[3]

Experimental Workflow:

  • Ammonolysis/Aromatization: 2,6-dimethyl-4-pyrone is reacted with triphenylmethylamine in the presence of a Lewis acid catalyst to yield a 2,6-dimethyl-1-triphenylmethyl pyrone crude product.

  • Chlorination/Deprotection: The crude product is treated with phosphorus oxychloride to effect chlorination at the 4-position and deprotection, yielding 4-chloro-2,6-dimethylpyridine (B1297441).

  • Nitration: The resulting 4-chloro-2,6-dimethylpyridine is nitrated using a mixture of a dehydrating agent (e.g., concentrated sulfuric acid) and nitric acid to afford the final product, this compound.

Synthesis_from_Pyrone Pyrone 2,6-dimethyl-4-pyrone Step1 1. Triphenylmethylamine, Lewis Acid Pyrone->Step1 Intermediate1 2,6-dimethyl-1-triphenylmethyl pyrone Step1->Intermediate1 Step2 2. POCl₃ Intermediate1->Step2 Intermediate2 4-chloro-2,6-dimethylpyridine Step2->Intermediate2 Step3 3. HNO₃, Dehydrating Agent Intermediate2->Step3 Product This compound Step3->Product

Caption: Multi-step synthesis of this compound from 2,6-dimethyl-4-pyrone.

Key Reactions and Applications: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the 4-position. The electron-withdrawing nitro group and the pyridine nitrogen atom activate the chloro-substituent, facilitating its displacement by a variety of nucleophiles.

Reaction with Amine Nucleophiles

The reaction with primary and secondary amines is a cornerstone application, leading to the synthesis of a wide range of 4-amino-2,6-dimethyl-3-nitropyridine derivatives. These products are valuable precursors for bioactive molecules, particularly kinase inhibitors.

General Experimental Protocol for SNAr with Amines:

  • Dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or isopropanol.

  • Add the desired amine nucleophile (1.1-1.5 equivalents) to the solution.

  • If necessary, add a non-nucleophilic base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine) to scavenge the HCl byproduct.

  • The reaction mixture is stirred at an elevated temperature (typically 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic phase is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 4-amino-2,6-dimethyl-3-nitropyridine derivative.

SNAr_Reaction Start This compound Conditions Solvent (e.g., DMF) Base (e.g., K₂CO₃) Heat Start->Conditions Nucleophile Amine (R-NH₂) Nucleophile->Conditions Product 4-(Alkyl/Arylamino)-2,6-dimethyl-3-nitropyridine Conditions->Product

Caption: General scheme for the SNAr reaction of this compound with amines.

Application in the Synthesis of Kinase Inhibitors

Substituted pyridine and pyrimidine (B1678525) cores are prevalent scaffolds in the design of kinase inhibitors for the treatment of various diseases, including cancer and inflammatory conditions. While a specific, named drug synthesized directly from this compound is not prominently documented in publicly available literature, the analogous 2-amino-4-chloro-3-nitropyridine (B16103) derivatives are key intermediates in the synthesis of potent kinase inhibitors, such as dual FLT3/Aurora kinase inhibitors for acute myeloid leukemia. The SNAr reaction is a crucial step in introducing diverse side chains to modulate the potency and selectivity of these inhibitors.

The general synthetic strategy involves the displacement of the 4-chloro group with a suitable amine, followed by reduction of the nitro group to an amine, and subsequent cyclization or further functionalization to build the final kinase inhibitor scaffold.

Kinase_Inhibitor_Pathway Start This compound SNAr S_NAr with Amine Start->SNAr Intermediate 4-Amino-2,6-dimethyl-3-nitropyridine derivative SNAr->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Diamino Diaminopyridine derivative Reduction->Diamino Cyclization Cyclization/Further Functionalization Diamino->Cyclization KinaseInhibitor Kinase Inhibitor Cyclization->KinaseInhibitor

Caption: A generalized synthetic pathway towards kinase inhibitors utilizing this compound.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in the development of novel pharmaceuticals and agrochemicals. Its facile synthesis and high reactivity in nucleophilic aromatic substitution reactions make it an attractive starting material for the introduction of diverse functionalities onto a pyridine scaffold. The detailed protocols and data presented in this guide are intended to support researchers in leveraging the full potential of this important building block in their synthetic endeavors.

References

The Strategic Role of 4-Chloro-2,6-dimethyl-3-nitropyridine in the Synthesis of Novel Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

4-Chloro-2,6-dimethyl-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of advanced agrochemicals.[1] Its unique structural arrangement, featuring a reactive chlorine atom activated by an adjacent nitro group and two methyl groups, makes it a versatile precursor for a new generation of insecticides and herbicides. This technical guide provides an in-depth exploration of the synthesis, reaction mechanisms, and practical applications of this pivotal intermediate in the development of crop protection agents. Detailed experimental protocols, comprehensive data, and logical workflow diagrams are presented to equip researchers with the necessary knowledge to leverage this compound in their synthetic endeavors.

Introduction: Physicochemical Properties and Synthetic Significance

This compound, also known as 4-Chloro-3-nitro-2,6-lutidine, is a crystalline solid with the molecular formula C₇H₇ClN₂O₂.[2][3] The strategic placement of its substituents governs its chemical reactivity. The potent electron-withdrawing nitro group at the 3-position, combined with the inherent electron-deficient nature of the pyridine (B92270) ring, renders the carbon at the 4-position highly electrophilic. This electronic configuration makes the chlorine atom an excellent leaving group, predisposing the molecule to facile nucleophilic aromatic substitution (SₙAr) reactions.[1] This inherent reactivity is the cornerstone of its utility in constructing complex, biologically active molecules for the agrochemical industry.[1]

A summary of its key physicochemical and spectroscopic properties is provided below.

PropertyValueReference(s)
Molecular Formula C₇H₇ClN₂O₂[2]
Molecular Weight 186.60 g/mol
CAS Number 15513-48-1[2]
Appearance White to light yellow powder/crystal[3]
Melting Point 71 - 75 °C
¹H NMR Aromatic proton at ~7.22 ppm; two methyl protons at ~2.58 and 2.61 ppm.
IR Spectroscopy Characteristic peaks for C=C/C=N (1400-1600 cm⁻¹); strong absorbances for the nitro group (~1530 & 1350 cm⁻¹).

Synthesis of the Core Intermediate

The preparation of this compound is a multi-step process that begins with readily available precursors. A common synthetic route involves the chlorination of a nitropyridone intermediate.[4]

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis starting from 2,6-dimethyl-4-pyrone, proceeding through chlorination and subsequent nitration.[4]

Step 1: Synthesis of 4-Chloro-2,6-dimethylpyridine (B1297441)

  • Ammonolysis & Aromatization: 2,6-dimethyl-4-pyrone is reacted with an ammonia (B1221849) source to form the corresponding pyridone.

  • Chlorination: The resulting 2,6-dimethyl-4-pyridone is then chlorinated. A typical procedure involves heating the pyridone with a chlorinating agent such as phosphorus oxychloride (POCl₃).

    • A mixture of 2,6-dimethyl-4-pyridone and excess phosphorus oxychloride is heated at reflux for approximately 1.5 to 3 hours.

    • After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate) to precipitate the crude 4-chloro-2,6-dimethylpyridine.

    • The product is then extracted with an organic solvent (e.g., dichloromethane), dried, and purified.

Step 2: Nitration of 4-Chloro-2,6-dimethylpyridine

  • Reaction Setup: The 4-chloro-2,6-dimethylpyridine is dissolved in a suitable dehydrating agent, such as concentrated sulfuric acid.

  • Nitrating Agent Addition: A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.

  • Reaction: The mixture is stirred for several hours, allowing the nitration to proceed at the 3-position. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is poured onto crushed ice to precipitate the product.

  • Purification: The crude this compound is collected by filtration, washed with water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.[4]

SynthesisWorkflow A 2,6-dimethyl-4-pyrone B Ammonolysis / Aromatization A->B C 2,6-dimethyl-4-pyridone B->C D Chlorination (POCl₃) C->D E 4-Chloro-2,6-dimethylpyridine D->E F Nitration (HNO₃/H₂SO₄) E->F G This compound F->G

Core Reaction: Nucleophilic Aromatic Substitution (SₙAr)

The primary utility of this compound in agrochemical synthesis lies in its susceptibility to nucleophilic aromatic substitution (SₙAr). The chlorine at the C4 position is readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups that are key to conferring biological activity.

SNAr_Mechanism sub This compound complex Meisenheimer Complex (Resonance-stabilized intermediate) sub->complex Addition (Rate-determining) nuc Nucleophile (Nu⁻) prod Substituted Product complex->prod Elimination of Cl⁻ (Fast)

Synthesis of Aminated Derivatives: Precursors to Insecticides and Herbicides

A crucial transformation is the reaction with amines to produce 4-amino-2,6-dimethyl-3-nitropyridine derivatives. These compounds can serve as key intermediates for active ingredients in both insecticides and herbicides.[1]

Experimental Protocol: General Amination via SₙAr
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: Add the desired amine nucleophile (typically 1.1 to 1.5 equivalents). An optional non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃) can be added to scavenge the HCl byproduct.

  • Reaction Conditions: The reaction mixture is stirred, often at an elevated temperature (e.g., 80-120 °C), to drive the reaction to completion. Progress is monitored by TLC or LC-MS.

  • Work-up and Isolation:

    • Upon completion, the mixture is cooled to room temperature.

    • It is then partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic phase is separated, washed with brine, and dried over a suitable drying agent (e.g., anhydrous MgSO₄).

    • The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The final aminated product is purified by column chromatography on silica (B1680970) gel or by recrystallization.

Application in Agrochemical Synthesis: Building Bioactive Scaffolds

While specific, commercially named agrochemicals derived directly from this compound are not extensively detailed in publicly available literature, its structural motifs are present in various patented and researched bioactive molecules. Its derivatives are explored for creating analogues of existing pesticide classes and for discovering novel modes of action.

Insecticide Development

The pyridine core is a well-established toxophore in many successful insecticides, including neonicotinoids. By using this compound as a starting material, researchers can synthesize novel pyridine-based structures. For instance, the aminated derivatives can be further modified to create complex side chains that interact with insect-specific receptors, such as the nicotinic acetylcholine (B1216132) receptor (nAChR).[5] The substitution pattern (two methyl groups and a nitro group) allows for fine-tuning of the molecule's steric and electronic properties, potentially leading to improved efficacy, better selectivity, or a means to overcome existing resistance mechanisms.

Herbicide Development

Similarly, in herbicide discovery, the pyridine ring is a key component of several classes of herbicides, such as the pyridine carboxylic acids.[6] The functional groups on this compound provide handles for synthetic elaboration into herbicidal scaffolds. For example, the nitro group can be reduced to an amine, which can then be diazotized and converted into a variety of other functional groups. The chlorine atom can be substituted to introduce moieties known to inhibit plant-specific enzymes.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the synthesis of derivatives from this compound, based on general procedures for related pyridine compounds. Yields are highly dependent on the specific nucleophile and reaction conditions used.

Starting MaterialNucleophile/ReagentProduct TypeTypical Yield Range
2,6-dimethyl-4-pyridonePOCl₃4-Chloro-2,6-dimethylpyridine70-85%
4-Chloro-2,6-dimethylpyridineHNO₃/H₂SO₄This compound60-75%
This compoundPrimary/Secondary Amine4-Amino-2,6-dimethyl-3-nitropyridine deriv.50-95%
This compoundThiol4-Thioether-2,6-dimethyl-3-nitropyridine60-90%
This compoundAlkoxide4-Alkoxy-2,6-dimethyl-3-nitropyridine55-85%

Conclusion

This compound stands as a potent and versatile intermediate for the synthesis of novel agrochemicals. Its value is rooted in the predictable and efficient nucleophilic aromatic substitution chemistry it undergoes, allowing for the strategic introduction of diverse functionalities. While it serves as a building block for a wide array of potential pyridine-based insecticides and herbicides, its full potential is still being explored. This guide provides the foundational chemical knowledge and experimental frameworks necessary for researchers to innovate and develop the next generation of effective and selective crop protection solutions.

References

Methodological & Application

Application Notes and Protocols for the Nucleophilic Substitution of 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2,6-dimethyl-3-nitropyridine is a versatile intermediate in organic synthesis, particularly valuable in the development of pharmaceutical compounds and other complex molecules.[1] The pyridine (B92270) ring is inherently electron-deficient, and this effect is significantly amplified by the strong electron-withdrawing nitro group at the C3 position and the ring nitrogen.[1] This electronic arrangement renders the chlorine atom at the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide variety of functional groups, making it a key building block for creating diverse molecular libraries.

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The initial, rate-determining step involves the attack of a nucleophile on the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the pyridine ring and onto the nitro group, which stabilizes the intermediate. In the second, faster step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.[2][3]

These application notes provide detailed experimental protocols for the nucleophilic substitution of this compound with common classes of nucleophiles, including amines, alcohols, and thiols.

Experimental Protocols

The following protocols are generalized procedures. Specific conditions such as temperature, reaction time, and purification method may require optimization depending on the specific nucleophile used.

This protocol describes the substitution of the 4-chloro group with primary or secondary amines to form the corresponding 4-amino-2,6-dimethyl-3-nitropyridine derivatives.

Materials and Equipment:

  • This compound

  • Primary or secondary amine (1.1–1.5 equivalents)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA, 1.5–2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)[1]

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Standard laboratory glassware

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv.) in the chosen anhydrous solvent, add the amine nucleophile (1.1–1.5 equiv.) followed by the base (1.5–2.0 equiv.).

  • Heat the reaction mixture to the desired temperature, typically between 80-120 °C.[1]

  • Stir the mixture vigorously and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by pouring the mixture into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino substituted pyridine.

This protocol details the formation of 4-alkoxy or 4-aryloxy derivatives through reaction with alcohols or phenols. This reaction typically requires a strong base to first generate the more nucleophilic alkoxide or phenoxide.

Materials and Equipment:

  • This compound

  • Alcohol or phenol (B47542) (1.1–1.5 equivalents)

  • Strong base (e.g., NaH, K₂CO₃, powdered NaOH)[3][5]

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, THF)[3][5]

  • Round-bottom flask with magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and work-up equipment

Procedure:

  • In a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.1–1.5 equiv.) to the anhydrous solvent.

  • Carefully add the base (1.1–1.5 equiv.) portion-wise to the solution to generate the alkoxide/phenoxide in situ. For NaH, allow for gas evolution to cease.

  • Add this compound (1.0 equiv.) to the alkoxide/phenoxide solution.

  • Stir the reaction mixture at the appropriate temperature, ranging from room temperature to reflux, for the required time (1-24 hours).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent, dry the combined organic phases, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

This protocol outlines the reaction with thiols to produce 4-thioether derivatives. Similar to alcohols, thiols are often converted to the more potent thiolate nucleophile using a base.

Materials and Equipment:

  • This compound

  • Thiol (1.1 equivalents)

  • Base (e.g., K₂CO₃, NaOH, Et₃N, 1.1–1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware and work-up equipment

Procedure:

  • Prepare the thiolate by dissolving the thiol (1.1 equiv.) and the base (1.1–1.5 equiv.) in the chosen solvent at room temperature.[3]

  • Add the this compound (1.0 equiv.) to the thiolate solution.

  • Stir the reaction mixture at a temperature between 25-80 °C for the necessary duration (1-12 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired product.

Data Presentation

The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound. Note that yields are highly dependent on the specific nucleophile and reaction optimization.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield Range
Amines BenzylamineK₂CO₃ / Et₃NDMF80 - 1204 - 16Good to Excellent
PiperidineDIPEAAcetonitrile80 - 1002 - 8Good to Excellent
Alcohols PhenolK₂CO₃DMF60 - 1006 - 24Moderate to Good
EthanolNaHTHF / DMF25 - 785 - 18Moderate to Good
Thiols ThiophenolK₂CO₃DMF25 - 601 - 6Good to Excellent
EthanethiolEt₃NDMSO25 - 802 - 12Good to Excellent

Mandatory Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification start Combine this compound, Nucleophile, Solvent, and Base in Flask react Heat and Stir Mixture start->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete quench Cool and Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Organic Extraction quench->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify Crude Product (Column Chromatography) dry->purify end Characterize Final Product purify->end

Caption: General experimental workflow for nucleophilic substitution.

Safety Precautions

  • Hazardous Materials: this compound is irritating to the skin and eyes and may be harmful if swallowed or inhaled.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Handle under an inert atmosphere. Solvents like DMF and DMSO have specific health risks; consult their Safety Data Sheets (SDS).

  • Procedure: All reactions should be conducted in a well-ventilated fume hood. Use caution when heating flammable organic solvents. Quenching of reactive reagents like NaH should be done slowly and carefully.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organohalide. The synthesis of 4-aryl-2,6-dimethyl-3-nitropyridines is of significant interest in medicinal chemistry and materials science, as this scaffold is a key component in a variety of biologically active molecules and functional materials. The electron-deficient nature of the pyridine (B92270) ring, further activated by the nitro group, makes 4-Chloro-2,6-dimethyl-3-nitropyridine a suitable substrate for this transformation. These application notes provide detailed protocols and representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The coupled product, 4-aryl-2,6-dimethyl-3-nitropyridine, is formed as the two organic ligands on the palladium complex are eliminated, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly influence the yield and purity of the desired product.

Experimental Protocols

The following are two representative protocols for the Suzuki-Miyaura coupling of this compound with arylboronic acids. These protocols are based on established methodologies for structurally similar substrates and provide a solid starting point for optimization.

Protocol A: General Conditions with a Phosphine Ligand

  • Reagents and Materials:

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.03 eq.), and triphenylphosphine (0.06 eq.).

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

    • Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-aryl-2,6-dimethyl-3-nitropyridine.

Protocol B: Conditions with a Buchwald Ligand for Enhanced Reactivity

  • Reagents and Materials:

    • This compound

    • Arylboronic acid (1.1 - 1.5 equivalents)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

    • Potassium phosphate (B84403) (K₃PO₄) (2-3 equivalents)

    • Toluene (B28343) or 1,4-Dioxane

    • Water

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium phosphate (2.5 eq.), Pd₂(dba)₃ (0.015 eq.), and SPhos (0.03 eq.) to a dry reaction vessel.

    • Add degassed toluene or 1,4-dioxane.

    • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-6 hours.

    • After completion, cool the mixture to room temperature.

    • Perform an aqueous workup as described in Protocol A.

    • Purify the product by flash chromatography.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of 4-chloro-3-nitropyridine (B21940) derivatives with various arylboronic acids. The data is compiled from literature reports on analogous substrates and serves as a guideline for expected outcomes. Actual yields for this compound may vary and should be determined experimentally.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃Dioxane/H₂O100875-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene110488-95
33-Tolylboronic acidPd(OAc)₂ (3)PPh₃ (6)Cs₂CO₃Dioxane/H₂O1001070-80
44-Chlorophenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane110582-90
52-Thienylboronic acidPd(OAc)₂ (3)PPh₃ (6)K₂CO₃Dioxane/H₂O1001265-75
64-Formylphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene110678-88

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Product: 4-Aryl-2,6-dimethyl-3-nitropyridine purify->product G pd0 Pd(0)Ln pd2_add Ar-Pd(II)-Cl Ln pd0->pd2_add Oxidative Addition (Ar-Cl) pd2_trans Ar-Pd(II)-Ar' Ln pd2_add->pd2_trans Transmetalation (Ar'-B(OH)2, Base) product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration ar_cl 4-Chloro-2,6-dimethyl- 3-nitropyridine ar_b Arylboronic Acid base Base

Palladium Catalysts for Cross-Coupling of 4-Chloro-2,6-dimethyl-3-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 4-chloro-2,6-dimethyl-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the pyridine (B92270) ring system activates the C4-chloride for various palladium-catalyzed transformations, enabling the synthesis of a diverse range of substituted pyridine derivatives.

The following sections detail protocols and recommended catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. The information is compiled from established methodologies for this substrate and structurally related compounds.

General Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is outlined below. Key to success is the rigorous exclusion of oxygen and moisture, typically achieved by using Schlenk techniques or a glovebox.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Aryl Halide - Coupling Partner - Base - Catalyst/Ligand prep_glass Dry Glassware setup_flask Assemble Flask under Inert Atmosphere (Ar/N2) prep_glass->setup_flask add_solids Add Solids to Flask setup_flask->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent heat_stir Heat and Stir Reaction (Monitor by TLC/LC-MS) add_solvent->heat_stir quench Cool and Quench Reaction heat_stir->quench extract Aqueous Work-up & Extraction quench->extract dry_concentrate Dry & Concentrate Organic Layer extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various organoboron reagents (boronic acids or esters). This reaction is fundamental for synthesizing biaryl and heteroaryl structures.

General Reaction Scheme

Caption: Suzuki-Miyaura coupling of this compound.

Recommended Catalyst Systems & Conditions

For challenging substrates like electron-deficient heteroaryl chlorides, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often required for high yields.

Catalyst/Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)Reference
Pd(PPh₃)₄ (2-5)-K₂CO₃ (2-3)Toluene/H₂O or Dioxane/H₂O80-110Moderate-Good[1]
Pd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O60-100Good-Excellent[2]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100Good-Excellent[2]
PdCl₂(dppf) (3-5)-Cs₂CO₃ (2)DMF or Dioxane80-100Moderate-Good[3]
[Pd(IPr)(cinnamyl)Cl] (2)-K₃PO₄ (2)Dioxane/H₂O80Good-Excellent[1]
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol is a general guideline and may require optimization for specific boronic acids.

  • Reagent Preparation:

    • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv) and the ligand (e.g., XPhos, 0.02-0.04 equiv).

  • Reaction Setup:

    • Seal the flask/vial with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.

    • Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically 0.1-0.5 M.

  • Reaction Execution:

    • Stir the mixture at the desired temperature (e.g., 80-100 °C) for 2-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-aryl-2,6-dimethyl-3-nitropyridine.

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines. This is a key transformation for synthesizing compounds with amine functionalities directly on the pyridine ring.

Recommended Catalyst Systems & Conditions

The choice of ligand is critical for successful amination of heteroaryl chlorides. Bulky biarylphosphine ligands are generally the most effective. Strong, non-nucleophilic bases are required.

Catalyst/Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Reference
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOt-Bu (1.2-1.5)Toluene or Dioxane80-110[4]
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ or Cs₂CO₃ (2)t-BuOH or Dioxane100[5]
BrettPhos Pd G3 (1-2)-LHMDS (1.5-2.0)THF or Toluene65-100[4]
[Pd(cinnamyl)Cl]₂ (1)t-BuXPhos (2)K₂CO₃ (2)t-Amyl alcohol100[4]
Detailed Experimental Protocol (Buchwald-Hartwig Amination)
  • Reagent Preparation:

    • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.01-0.02 equiv) and the base (e.g., NaOt-Bu, 1.2-1.5 equiv) to a dry Schlenk flask with a stir bar.

    • Add this compound (1.0 equiv).

  • Reaction Setup:

    • Seal the flask, remove from the glovebox (if used), and add the degassed solvent (e.g., Toluene).

    • Add the amine coupling partner (1.1-1.2 equiv) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 1-18 hours.

    • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, pass the reaction mixture through a short plug of celite, washing with an organic solvent (e.g., Ethyl Acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the N-substituted-4-amino-2,6-dimethyl-3-nitropyridine.

Application Note 3: Sonogashira and Heck Couplings

While less commonly reported for this specific substrate, Sonogashira (coupling with terminal alkynes) and Heck (coupling with alkenes) reactions represent powerful methods for introducing further diversity.

Sonogashira Coupling

This reaction forms a C(sp²)-C(sp) bond and typically requires a palladium catalyst and a copper(I) co-catalyst.

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)
Pd(PPh₃)₂Cl₂ (1-3)CuI (1-5)-Et₃N or i-Pr₂NHTHF or DMFRT-80
Pd(OAc)₂ (2)CuI (2)PPh₃ (4)Cs₂CO₃Dioxane80-100
[Pd(IPr)Cl₂]₂ (1)CuI (1)-DBUToluene100
Heck Coupling

The Heck reaction forms a C(sp²)-C(sp²) bond through the coupling of the aryl chloride with an alkene.

Pd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)
Pd(OAc)₂ (2-5)PPh₃ or P(o-tol)₃ (4-10)Et₃N or K₂CO₃ (2)DMF or NMP100-140
Pd₂(dba)₃ (1-2)P(t-Bu)₃ (2-4)Cy₂NMe (1.5)Dioxane100-120
Herrmann's Catalyst (1)-NaOAc (2)DMAc120
General Protocols (Sonogashira & Heck)

The protocols for these reactions follow the general workflow described previously. For the Sonogashira reaction, the terminal alkyne (1.2-2.0 equiv) is added along with the other reagents. For the Heck reaction, the alkene (1.2-2.0 equiv) is the coupling partner. Both reactions require an inert atmosphere and anhydrous, degassed solvents. Reaction monitoring and purification are performed using standard techniques.

Disclaimer: The provided protocols and catalyst recommendations are intended as a starting point for research and development. Reaction conditions, including catalyst loading, ligand choice, base, solvent, and temperature, may require optimization for specific coupling partners and desired outcomes. All experiments should be conducted by trained professionals in a controlled laboratory environment, adhering to all appropriate safety precautions.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various kinase inhibitors utilizing 4-Chloro-2,6-dimethyl-3-nitropyridine as a key starting material. This versatile building block allows for the introduction of diverse functionalities through nucleophilic aromatic substitution and cross-coupling reactions, enabling the generation of libraries of potent and selective kinase inhibitors. The protocols provided are based on established methodologies and can be adapted for the synthesis of inhibitors targeting a range of kinases, including Aurora kinases, FLT3, and ROCK.

Overview of Synthetic Strategy

The primary synthetic route involves the displacement of the highly reactive chlorine atom at the C4 position of the pyridine (B92270) ring. The electron-withdrawing nitro group at the C3 position and the two methyl groups at the C2 and C6 positions activate the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine-containing fragments, which are common features in many kinase inhibitors.

Further functionalization can be achieved through subsequent reactions, such as reduction of the nitro group followed by cyclization to form fused heterocyclic systems like imidazo[4,5-b]pyridines, a privileged scaffold in kinase inhibitor design.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest (1.1 - 1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN), or 2-Propanol)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) supplies

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluents for chromatography (e.g., Hexanes/Ethyl Acetate (B1210297) mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., 2-Propanol).

  • Add the amine of interest (1.1 - 1.5 equivalents) to the solution.

  • Add the non-nucleophilic base (e.g., DIPEA, 1.5 - 2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2,6-dimethyl-3-nitropyridin-4-amine (B3064735).

  • Characterize the purified product by NMR and Mass Spectrometry.

Synthesis of Imidazo[4,5-b]pyridine Core Structure

This protocol outlines the synthesis of the imidazo[4,5-b]pyridine scaffold, a common core for many kinase inhibitors, starting from the product of the SNAr reaction.

Materials:

  • N-substituted 2,6-dimethyl-3-nitropyridin-4-amine (from Protocol 2.1)

  • Reducing agent (e.g., Sodium dithionite (B78146) (Na2S2O4), Iron powder, or catalytic hydrogenation with Pd/C)

  • Aldehyde or orthoformate derivative (e.g., 1,3-dimethyl-1H-pyrazole-4-carbaldehyde or trimethyl orthoformate)

  • Solvent (e.g., Ethanol (B145695), Acetic Acid)

  • Acid catalyst (e.g., p-Toluenesulfonic acid, if needed)

Procedure:

  • Nitro Group Reduction:

    • Dissolve the N-substituted 2,6-dimethyl-3-nitropyridin-4-amine in a suitable solvent (e.g., ethanol/water mixture for Na2S2O4 reduction).

    • Add the reducing agent portion-wise at a controlled temperature. For catalytic hydrogenation, suspend the starting material and Pd/C catalyst in a suitable solvent (e.g., ethanol or methanol) and subject it to a hydrogen atmosphere.

    • Stir the reaction until the reduction is complete (monitored by TLC).

    • Work up the reaction accordingly to isolate the crude diamine intermediate. For Na2S2O4, this may involve extraction with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off.

  • Cyclization to form the Imidazo[4,5-b]pyridine ring:

    • Dissolve the crude diamine intermediate in a suitable solvent (e.g., ethanol or acetic acid).

    • Add the aldehyde or orthoformate derivative (1.0 - 1.2 equivalents). An acid catalyst may be added if necessary.

    • Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired imidazo[4,5-b]pyridine derivative.

    • Characterize the final product by NMR and Mass Spectrometry.

Data Presentation

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from chloro-nitro-pyridine precursors. It is important to note that while the specific starting material in the cited literature may be an analog of this compound, the synthetic routes and the resulting inhibitor classes are highly relevant.

Table 1: Aurora Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Cellular IC50 (µM) (p-Aurora A T288)Reference
28bAurora-A0.075-[1]
Aurora-B4.12-[1]
28cAurora-A0.0670.16 (HeLa), 0.065 (HCT116)[1]
Aurora-B12.7176.84 (HeLa), 24.65 (HCT116)[1]

Table 2: FLT3 Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Cellular IC50 (nM) (MV4-11 cells)Reference
13aFLT313.9 ± 6.5-[2]
A1FLT3-ITD2.1225.65[3]
B2FLT3-ITD1.2963.38[3]
C2FLT3-ITD3.0654.96[3]
13FLT3-D835Y29.54 ± 4.7615.77 ± 0.15[4]

Table 3: ROCK Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (µM)Reference
4vROCK II0.02[5]
DC24ROCK20.124[6]
ROCK16.354[6]

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by the kinase inhibitors synthesized from this compound and its analogs.

G Aurora Kinase Signaling Pathway cluster_0 G2/M Transition cluster_1 Aurora A Regulation cluster_2 Aurora B Regulation G2 G2 Phase M Mitosis G2->M Entry AuroraA Aurora A Kinase G2->AuroraA Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle p53 p53 AuroraA->p53 Phosphorylates/Inactivates TPX2 TPX2 TPX2->AuroraA Activates AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates (Ser10) Cytokinesis Cytokinesis AuroraB->Cytokinesis CPC Chromosomal Passenger Complex (CPC) CPC->AuroraB Localizes Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits (less selective) FLT3_Signaling_Pathway FLT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Receptor Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation Inhibitor FLT3 Inhibitor Inhibitor->Dimerization Inhibits Rho_ROCK_Signaling_Pathway Rho/ROCK Signaling Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effectors GPCR GPCRs RhoGEF RhoGEFs GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GDP/GTP Exchange ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase ROCK->LIMK Activates pMLC Phospho-MLC MLCP->pMLC Dephosphorylates MLC->pMLC Phosphorylates Actin_Stress_Fibers Actin Stress Fiber Formation & Contraction pMLC->Actin_Stress_Fibers Cofilin Cofilin LIMK->Cofilin Inhibits Cofilin->Actin_Stress_Fibers Regulates Dynamics Inhibitor ROCK Inhibitor Inhibitor->ROCK Inhibits experimental_workflow Kinase Inhibitor Synthesis and Evaluation Workflow Start Start: This compound SNAr Nucleophilic Aromatic Substitution (SNAr) with diverse amines Start->SNAr Reduction Nitro Group Reduction SNAr->Reduction Cyclization Cyclization to form heterocyclic core (e.g., Imidazo[4,5-b]pyridine) Reduction->Cyclization Purification Purification (Column Chromatography, Recrystallization) Cyclization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Kinase Assay (IC50 determination) Characterization->Screening Cellular_Assay Cell-based Assays (e.g., antiproliferative, western blot) Screening->Cellular_Assay Lead_Optimization Lead Optimization (SAR studies) Cellular_Assay->Lead_Optimization

References

Step-by-Step Synthesis of 4-Aryl-Substituted Nitropyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-aryl-substituted nitropyridines, a class of compounds of significant interest in medicinal chemistry and materials science. The primary method detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds. An alternative approach, the Buchwald-Hartwig amination, for the synthesis of related amino-substituted derivatives is also presented.

Overview

The introduction of an aryl group at the 4-position of a nitropyridine core is a key transformation in the synthesis of various biologically active molecules. The Suzuki-Miyaura coupling reaction is a highly effective method for achieving this, offering broad functional group tolerance and generally high yields. This reaction typically involves the coupling of a 4-halonitropyridine with an arylboronic acid in the presence of a palladium catalyst and a base.

Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[1] The general scheme for the synthesis of 4-aryl-substituted nitropyridines via this method is as follows:

Suzuki_Miyaura_Reaction Halonitropyridine 4-Halo-Nitropyridine Catalyst Pd Catalyst Base Halonitropyridine->Catalyst Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Catalyst Product 4-Aryl-Nitropyridine Catalyst->Product

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

The catalytic cycle for this reaction involves three key steps: oxidative addition of the halonitropyridine to the palladium(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the catalyst.[2][3]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation aryl_pd_complex Ar-Pd(II)-Ar'(Ln) transmetalation->aryl_pd_complex reductive_elimination Reductive Elimination aryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition aryl_boronic Ar'-B(OH)2 (Base) aryl_boronic->transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols: Suzuki-Miyaura Coupling

The following protocols provide a general framework for the synthesis of 4-aryl-substituted nitropyridines. Optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Synthesis of 4-Aryl-3-nitropyridines

This protocol is adapted from established procedures for the coupling of 4-chloronitropyridines with arylboronic acids.

Materials:

  • 4-Chloro-3-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitropyridine, the arylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add a 3:1:1 mixture of toluene:ethanol:water.

  • Add sodium carbonate to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Synthesis of 4-Aryl-2-nitropyridines

This protocol can be adapted for the synthesis of 4-aryl-2-nitropyridines starting from 4-chloro-2-nitropyridine.

Materials:

  • 4-Chloro-2-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • In a Schlenk flask, combine 4-chloro-2-nitropyridine, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Data Presentation: Suzuki-Miyaura Coupling Yields

The following tables summarize representative yields for the Suzuki-Miyaura coupling of various 4-halonitropyridines with different arylboronic acids.

Table 1: Synthesis of 4-Aryl-3-nitropyridines

EntryHalonitropyridineArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
14-Chloro-3-nitropyridinePhenylboronic acidPd(OAc)₂ (2), PPh₃ (8)Na₂CO₃Toluene/EtOH/H₂O685
24-Chloro-3-nitropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O892
34-Chloro-3-nitropyridine4-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF1278
44-Bromo-3-nitropyridinePhenylboronic acidPd(OAc)₂ (2), SPhos (4)Cs₂CO₃Toluene495

Table 2: Synthesis of 4-Aryl-2-nitropyridines

EntryHalonitropyridineArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
14-Chloro-2-nitropyridinePhenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O1088
24-Chloro-2-nitropyridine3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O1282
34-Bromo-2-nitropyridine4-Fluorophenylboronic acidPd₂(dba)₃ (2), XPhos (4)K₃PO₄Dioxane690
44-Bromo-2-nitropyridine2-Naphthylboronic acidPd(OAc)₂ (2), RuPhos (4)CsFTHF1875

Note: Yields are based on isolated product after purification and may vary depending on the specific reaction conditions and scale.

Alternative Strategy: Buchwald-Hartwig Amination

For the synthesis of 4-arylamino-substituted nitropyridines, the Buchwald-Hartwig amination offers a powerful alternative to the Suzuki-Miyaura coupling. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[4][5]

Buchwald_Hartwig_Reaction Halonitropyridine 4-Halo-Nitropyridine Catalyst Pd Catalyst Base Halonitropyridine->Catalyst Arylamine Arylamine Arylamine->Catalyst Product 4-Arylamino-Nitropyridine Catalyst->Product

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-Chloro-3-nitropyridine (1.0 equiv)

  • Aniline (B41778) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, 4-chloro-3-nitropyridine, and aniline via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Summary of Synthetic Workflow

The overall workflow for the synthesis of 4-aryl-substituted nitropyridines can be summarized in the following diagram.

Synthesis_Workflow start Start: 4-Halonitropyridine & Coupling Partner reaction_setup Reaction Setup: - Add reagents & catalyst - Add solvent - Degas start->reaction_setup reaction Reaction: - Heat under inert atmosphere - Monitor progress (TLC/LC-MS) reaction_setup->reaction workup Work-up: - Cool reaction - Extraction & washing reaction->workup purification Purification: - Column chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization final_product Final Product: 4-Aryl-Substituted Nitropyridine characterization->final_product

Caption: General experimental workflow for the synthesis of 4-aryl-substituted nitropyridines.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of 4-aryl-substituted nitropyridines. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science. For the synthesis of N-arylated analogues, the Buchwald-Hartwig amination presents a powerful complementary approach. Careful optimization of reaction conditions is key to achieving high yields and purity for specific substrates.

References

Application Notes and Protocols for C-N Coupling Reactions Involving 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Carbon-Nitrogen (C-N) coupling reactions utilizing 4-Chloro-2,6-dimethyl-3-nitropyridine as a key building block. The methodologies outlined are grounded in the principles of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, a robust and versatile method for the formation of C-N bonds.[1][2][3]

Introduction

This compound is a valuable intermediate in medicinal chemistry and materials science due to the synthetic handles it possesses. The chloro substituent at the 4-position is susceptible to nucleophilic substitution, including palladium-catalyzed C-N cross-coupling reactions. This allows for the facile introduction of a wide variety of nitrogen-containing functionalities, leading to the synthesis of diverse compound libraries for drug discovery and other applications. The electron-withdrawing nitro group and the methyl groups on the pyridine (B92270) ring influence the reactivity of the C-Cl bond, making it a suitable substrate for these transformations.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine.[1][2] The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The generally accepted catalytic cycle involves the following key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido ligand.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-substituted pyridine product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting the rates of oxidative addition and reductive elimination.

Experimental Protocols

While specific experimental data for the C-N coupling of this compound is not extensively reported in publicly available literature, the following protocols are based on established methodologies for the Buchwald-Hartwig amination of related chloro-pyridines and can be adapted and optimized for this specific substrate.

Protocol 1: General Procedure for Palladium-Catalyzed Amination with Primary and Secondary Aliphatic Amines

This protocol describes a general method for the coupling of this compound with a range of aliphatic amines.

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Oven-dried Schlenk tube reagents Add Pd catalyst, ligand, and base start->reagents evacuate Evacuate and backfill with Argon (3x) reagents->evacuate add_reactants Add this compound, amine, and solvent evacuate->add_reactants heat Heat with stirring (e.g., 80-110 °C) add_reactants->heat monitor Monitor reaction by TLC or GC/MS heat->monitor cool Cool to room temperature monitor->cool filter Dilute with solvent and filter cool->filter extract Aqueous work-up filter->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Isolated Product purify->end

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aliphatic amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.4-2.0 equivalents).

  • Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add this compound (1.0 equivalent) and the aliphatic amine (1.1-1.5 equivalents) to the tube.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or GC/MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-alkyl-2,6-dimethyl-3-nitropyridin-4-amine.

Protocol 2: Microwave-Assisted C-N Coupling with Aromatic Amines

Microwave irradiation can significantly accelerate the rate of Buchwald-Hartwig amination reactions, often leading to higher yields in shorter reaction times.

Diagram of the Microwave-Assisted Workflow:

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification start Microwave reaction vial reagents Add this compound, aromatic amine, Pd catalyst, ligand, and base start->reagents solvent Add solvent reagents->solvent seal Seal the vial solvent->seal irradiate Heat in microwave reactor (e.g., 100-150 °C, 10-60 min) seal->irradiate cool Cool to room temperature irradiate->cool filter Dilute and filter cool->filter extract Aqueous work-up filter->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Purify by chromatography concentrate->purify end Isolated Product purify->end

Caption: Workflow for microwave-assisted C-N coupling.

Materials:

  • This compound

  • Aromatic amine (e.g., aniline, substituted anilines)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., Xantphos, DavePhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent suitable for microwave heating (e.g., Dioxane, DMF, Toluene)

  • Microwave reactor and appropriate reaction vials

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 equivalent), the aromatic amine (1.2 equivalents), palladium catalyst (2-5 mol%), phosphine ligand (4-10 mol%), and base (2.0 equivalents).

  • Add the solvent to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for Buchwald-Hartwig amination reactions based on analogous systems. These should be used as a starting point for optimization with this compound.

Table 1: Catalyst and Ligand Screening for C-N Coupling with Aliphatic Amines

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield Range (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10012-2470-95
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11016-2465-90
3PdCl₂(PPh₃)₂ (5)BINAP (6)Cs₂CO₃ (2.0)Toluene1102450-80

Table 2: Conditions for Microwave-Assisted C-N Coupling with Aromatic Amines

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (min)Expected Yield Range (%)
1Pd(OAc)₂ (3)Xantphos (6)K₂CO₃ (2.0)Dioxane1203060-85
2PdCl₂(dppf) (5)-Cs₂CO₃ (2.0)DMF1402055-80
3Pd₂(dba)₃ (2)DavePhos (4)K₃PO₄ (2.0)Toluene1501570-92

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture sensitive. Handle with appropriate personal protective equipment.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Microwave reactions should be carried out in specialized equipment designed for chemical synthesis to avoid pressure buildup.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The C-N coupling of this compound via palladium-catalyzed methods like the Buchwald-Hartwig amination offers a versatile and efficient route to a wide array of N-substituted 2,6-dimethyl-3-nitropyridin-4-amine (B3064735) derivatives. The protocols and data presented here provide a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and purity.

References

Application Notes and Protocols: Amination of 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amination of 4-chloro-2,6-dimethyl-3-nitropyridine is a crucial transformation in synthetic organic chemistry, providing a key intermediate for the synthesis of a variety of nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science. The substitution of the chlorine atom at the 4-position with an amino group is facilitated by the electron-withdrawing nature of the adjacent nitro group and the pyridine (B92270) ring nitrogen. This activation makes the reaction proceed readily under nucleophilic aromatic substitution (SNAr) conditions. These application notes provide an overview of the reaction conditions, representative protocols, and expected outcomes for the amination of this compound with various amines.

Reaction Principle

The primary mechanism for the amination of this compound is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, further activated by the strongly electron-withdrawing nitro group at the 3-position, renders the carbon atom at the 4-position highly electrophilic. An amine nucleophile attacks this carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride leaving group restores the aromaticity of the pyridine ring and yields the corresponding 4-amino-2,6-dimethyl-3-nitropyridine derivative.

Reaction Conditions and Data Summary

The following table summarizes typical reaction conditions and reported yields for the amination of this compound and structurally related compounds. It is important to note that specific quantitative data for the amination of this compound with a wide range of amines is not extensively available in the public domain. Therefore, some data presented is based on reactions with analogous substrates and serves as a predictive guide.

AmineSolventBaseTemperature (°C)Time (h)Yield (%)Notes
Ammonia (B1221849)Methanol-35 - 40275 - 85[1]Yield for the analogous 2-chloro-4-amino-3-nitropyridine.
BenzylamineEthanol-Reflux (~78)4Not specifiedProtocol for the analogous 4-chloro-2-methyl-3-nitropyridine.[2]
Primary AlkylaminesPolar aprotic (e.g., DMF, DMSO)Optional (e.g., K₂CO₃, Et₃N)80 - 1202 - 12Good to excellent (estimated)General conditions for SNAr on activated halopyridines.
Secondary Alkylamines (e.g., Morpholine, Piperidine)Polar aprotic (e.g., DMF, DMSO)Optional (e.g., K₂CO₃, Et₃N)80 - 1202 - 12Good to excellent (estimated)General conditions for SNAr on activated halopyridines.
AnilinesPolar aprotic (e.g., DMF, DMSO) or alcoholOptional (e.g., K₂CO₃, Et₃N)100 - 15012 - 24Moderate to good (estimated)Higher temperatures may be required for less nucleophilic anilines.

Experimental Protocols

Protocol 1: General Procedure for Amination with a Primary or Secondary Amine

This protocol describes a general method for the nucleophilic aromatic substitution of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Optional: Non-nucleophilic base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or reaction vessel with a sealed cap

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask, add this compound and the chosen polar aprotic solvent.

  • Add the amine to the reaction mixture.

  • If a base is used, add it to the mixture.

  • Heat the reaction mixture to the desired temperature (typically between 80-120°C) with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration, washed with a cold solvent (e.g., water or ethanol), and dried.

  • If the product remains in solution, perform an aqueous work-up. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure N-substituted-2,6-dimethyl-3-nitro-pyridin-4-amine.

Protocol 2: Synthesis of 4-Amino-2,6-dimethyl-3-nitropyridine (Ammonia equivalent)

This protocol is adapted from the synthesis of a structurally similar compound and can be used as a starting point for the reaction with ammonia.[1]

Materials:

  • This compound (1.0 eq)

  • Aqueous ammonia (25-30% solution) (excess)

  • Methanol

  • Sealed reaction vessel (e.g., pressure tube)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • In a sealed reaction vessel, dissolve this compound in methanol.

  • Add an excess of aqueous ammonia solution to the vessel.

  • Seal the vessel and heat the reaction mixture to a temperature between 35-40°C with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, 4-amino-2,6-dimethyl-3-nitropyridine, may precipitate from the solution.

  • Isolate the solid product by filtration, wash with cold methanol, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Combine this compound, Amine, Solvent, and optional Base in a flask start->reagents heat Heat reaction mixture (e.g., 80-120°C) with stirring reagents->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor cool Cool to room temperature monitor->cool workup_choice Product Precipitates? cool->workup_choice filter Filter, wash, and dry solid workup_choice->filter Yes extract Aqueous work-up and extraction with organic solvent workup_choice->extract No purify Purify by column chromatography or recrystallization filter->purify dry_concentrate Dry organic layer and concentrate under vacuum extract->dry_concentrate dry_concentrate->purify product Pure N-substituted-2,6-dimethyl- 3-nitro-pyridin-4-amine purify->product

Caption: Experimental workflow for the amination of this compound.

logical_relationship cluster_inputs Reaction Inputs cluster_process Process cluster_outputs Reaction Outcome substrate This compound reaction Nucleophilic Aromatic Substitution (SNAr) substrate->reaction amine Amine Nucleophile (Primary, Secondary, Ammonia) amine->reaction solvent Solvent (Polar Aprotic: DMF, DMSO) solvent->reaction base Base (Optional) (K₂CO₃, Et₃N) base->reaction product 4-Amino-2,6-dimethyl-3-nitropyridine Derivative reaction->product byproduct Chloride Salt (e.g., HCl or KCl) reaction->byproduct

Caption: Logical relationship of components in the amination reaction.

References

Application Note: Monitoring Nucleophilic Aromatic Substitution of 4-Chloro-2,6-dimethyl-3-nitropyridine by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2,6-dimethyl-3-nitropyridine is a key intermediate in the synthesis of various biologically active compounds. The monitoring of its chemical transformations is crucial for reaction optimization, endpoint determination, and ensuring product purity.[1][2][3][4] Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for this purpose.[5][6][7] This application note provides a detailed protocol for monitoring a representative nucleophilic aromatic substitution (SNAr) reaction of this compound using TLC.

Hypothetical Reaction: Synthesis of N-Benzyl-2,6-dimethyl-3-nitro-pyridin-4-amine

To illustrate the TLC monitoring process, we will consider the SNAr reaction of this compound with benzylamine (B48309) to yield N-Benzyl-2,6-dimethyl-3-nitro-pyridin-4-amine. The progress of this reaction can be effectively monitored by observing the consumption of the starting material and the formation of the product on a TLC plate.[8]

reactant This compound plus + reactant->plus reagent Benzylamine product N-Benzyl-2,6-dimethyl-3-nitro-pyridin-4-amine reagent->product Base, Solvent Heat plus->reagent

Caption: Hypothetical SNAr reaction of this compound.

Experimental Protocol

This protocol outlines the step-by-step procedure for monitoring the hypothetical reaction using TLC.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates

  • Solvents: Ethyl acetate (B1210297) (EtOAc), Hexane (B92381), Dichloromethane (DCM), Methanol (MeOH) (analytical grade)

  • Reactants: this compound, Benzylamine

  • Visualization: UV lamp (254 nm and 365 nm), Iodine chamber, or a suitable chemical stain (e.g., potassium permanganate (B83412) or p-anisaldehyde stain).[9][10][11]

  • Equipment: TLC developing chamber, capillary tubes for spotting, forceps, pencil, ruler, heating device (heat gun or hot plate).

TLC Plate Preparation
  • Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.[7]

  • Mark three equally spaced points on the origin line for spotting the starting material (SM), a co-spot (C), and the reaction mixture (RM).[12]

Mobile Phase Selection

The choice of the mobile phase (eluent) is critical for achieving good separation. The polarity of the eluent should be adjusted to obtain a retention factor (Rf) of approximately 0.3-0.5 for the starting material or product.[12] For the proposed reaction, the product is expected to be more polar than the starting material due to the presence of the N-H group.

A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Suggested Starting Mobile Phase: 30:70 Ethyl acetate/Hexane (v/v)

Prepare a small amount of this mobile phase and pour it into the TLC developing chamber to a depth of about 0.5 cm. Cover the chamber with a lid and let it saturate for at least 10-15 minutes.

Sample Preparation and Application
  • Starting Material (SM): Dissolve a small amount (1-2 mg) of this compound in a suitable solvent like DCM or ethyl acetate (0.5 mL).

  • Reaction Mixture (RM): At different time intervals (e.g., t = 0, 30 min, 1 hr, 2 hr, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of DCM or ethyl acetate in a separate vial.

  • Spotting:

    • Using a clean capillary tube, spot the prepared starting material solution on the leftmost mark (SM).

    • On the middle mark (C), first spot the starting material, and then carefully spot the reaction mixture on top of it (this is the co-spot).[12]

    • Using a separate clean capillary tube, spot the diluted reaction mixture on the rightmost mark (RM).

    • Ensure the spots are small and concentrated. Allow the solvent to evaporate completely between applications.

Chromatogram Development
  • Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the origin line is above the solvent level.[13]

  • Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

Visualization
  • UV Light: View the dried TLC plate under a UV lamp.[10][11] Compounds containing aromatic rings or conjugated systems, like the pyridine (B92270) derivatives in this reaction, will often appear as dark spots on a fluorescent background at 254 nm.[9][10] Circle the visible spots with a pencil.

  • Chemical Staining: If the spots are not clearly visible under UV light, a chemical stain can be used.

    • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brown or yellow-brown spots.[10][11]

    • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as amines. Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate in the solution and gently heat it with a heat gun until colored spots appear against a purple background.

Analysis and Interpretation

The progress of the reaction is monitored by observing the changes in the TLC plate over time:

  • At t=0: A single spot corresponding to the starting material should be visible in the RM lane, with the same Rf value as the SM spot.

  • As the reaction proceeds: The intensity of the starting material spot in the RM lane will decrease, while a new spot, corresponding to the more polar product, will appear at a lower Rf value.

  • Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the RM lane, and only the product spot is present.

The retention factor (Rf) for each spot can be calculated using the following formula:[5]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The following table summarizes the expected Rf values for the starting material and the product in the suggested mobile phase system.

CompoundMobile Phase (30:70 EtOAc/Hexane)Expected Rf Value
This compound (SM)30:70 EtOAc/Hexane~ 0.6
N-Benzyl-2,6-dimethyl-3-nitro-pyridin-4-amine (Product)30:70 EtOAc/Hexane~ 0.3

Note: These are estimated values and may vary depending on the exact experimental conditions.

Visualizations

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate (SM, C, RM) prep_plate->spot_plate prep_mobile_phase Prepare & Saturate Mobile Phase Chamber develop_plate Develop TLC Plate prep_mobile_phase->develop_plate prep_samples Prepare SM & RM Samples prep_samples->spot_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV/Stain) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Experimental workflow for monitoring reactions by TLC.

References

Application Note: Purification of 4-Chloro-2,6-dimethyl-3-nitropyridine Reaction Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 4-chloro-2,6-dimethyl-3-nitropyridine from a crude reaction mixture using silica (B1680970) gel column chromatography. The described methodology is essential for obtaining a high-purity product, a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document outlines the necessary materials, equipment, and a step-by-step procedure for successful purification, including the selection of an appropriate mobile phase and the monitoring of the separation process.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of novel therapeutic agents. The purity of this intermediate is paramount to ensure the desired outcome and yield of subsequent reactions. Column chromatography is a widely used and effective technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase. This document provides a robust protocol for the purification of this compound using a silica gel stationary phase and a hexane (B92381)/ethyl acetate (B1210297) mobile phase system.

Data Presentation

While specific quantitative data for the column chromatography of this compound is not extensively published, the following table summarizes typical parameters and expected outcomes based on the purification of structurally similar nitropyridine derivatives. These values should serve as a starting point for optimization.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash column chromatography, providing good resolution.
Mobile Phase Hexane/Ethyl Acetate GradientThe polarity is gradually increased to elute the target compound.
Typical Gradient 5% to 30% Ethyl Acetate in HexaneThis is an estimated gradient; optimization is crucial.
Target Rf Value (TLC) 0.2 - 0.4In a 20% Ethyl Acetate in Hexane solvent system (example).
Expected Yield >85%Dependent on the purity of the crude product and optimization.
Expected Purity >98%As determined by GC-MS or 1H NMR.

Experimental Protocols

This section details the necessary steps for the successful purification of this compound using column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Fraction collector or collection tubes

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • UV lamp for TLC visualization

Experimental Workflow Diagram

G TLC 1. TLC Analysis for Solvent System Optimization Prep 2. Column Preparation (Slurry Packing) TLC->Prep Load 3. Sample Loading Prep->Load Elute 4. Elution with Hexane/Ethyl Acetate Gradient Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Evaporation Combine->Evap Final Pure this compound Evap->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol
  • Thin Layer Chromatography (TLC) for Solvent System Optimization:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).

    • Visualize the plate under a UV lamp.

    • The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.[1] Adjust the ratio of hexane to ethyl acetate to achieve the target Rf value.

  • Column Preparation (Slurry Packing):

    • Secure a chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.[2]

    • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.[2]

    • Never let the column run dry.[3]

  • Sample Loading:

    • Wet Loading (Recommended): Dissolve the crude product in a minimal amount of the initial eluent. Carefully add the solution to the top of the column using a pipette.

    • Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the initial non-polar solvent mixture (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A stepwise or linear gradient can be employed. The rate of polarity increase should be optimized based on the separation observed on TLC.

  • Fraction Collection:

    • Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the separation.

  • TLC Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Combine Pure Fractions:

    • Combine the fractions that contain the pure product as determined by TLC analysis.

  • Solvent Evaporation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound does not elute Mobile phase is not polar enough.Gradually increase the percentage of ethyl acetate in the mobile phase.
Poor separation Inappropriate solvent system or overloaded column.Re-optimize the solvent system using TLC. Ensure the amount of crude product loaded is appropriate for the column size.
Streaking or tailing of bands Interaction of the basic pyridine (B92270) nitrogen with acidic silica gel.Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent.[3]

Logical Relationship Diagram

G Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography Crude->Column Solvent Optimized Solvent System TLC->Solvent Solvent->Column Pure Pure Product Column->Pure Impurities Separated Impurities Column->Impurities

Caption: Logical flow for purification of the target compound.

References

Application Note: Characterization of 4-Chloro-2,6-dimethyl-3-nitropyridine and its Derivatives by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analytical characterization of 4-Chloro-2,6-dimethyl-3-nitropyridine and its derivatives using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method is crucial for monitoring reaction progress, assessing purity, and identifying related impurities during the synthesis and development of pharmacologically active compounds derived from this key intermediate. The protocols outlined below are designed to be a robust starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a versatile heterocyclic building block used in the synthesis of a variety of compounds in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a reactive chlorine atom activated by an adjacent electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution reactions.[2] Accurate and reliable analytical methods are essential for the characterization of this compound and its derivatives to ensure the quality and consistency of research and development efforts. HPLC-MS offers a powerful combination of high-resolution separation and sensitive, specific detection, making it the premier technique for this purpose. This application note details a general method for the analysis of this compound and provides expected mass spectrometry data for the parent compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality chromatographic data.

  • Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water to create a stock solution of 100 µg/mL.

  • Sample Solution: For reaction monitoring, dilute a small aliquot of the reaction mixture with the 50:50 acetonitrile/water mixture to a final concentration within the linear range of the instrument.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column or interfere with the analysis.

HPLC-MS Method

The following method is a starting point and may require optimization based on the specific derivative being analyzed and the instrumentation used.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column C18 reverse-phase, 2.1 x 100 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 10 minutes, then hold for 2 minutes,
followed by re-equilibration to 10% B for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Mass Range m/z 50-500

Data Presentation

The molecular formula for this compound is C₇H₇ClN₂O₂.[3] The monoisotopic mass is 186.0196 Da.[3] In positive ion ESI mode, the compound is expected to be detected as its protonated molecule, [M+H]⁺. Fragmentation in the mass spectrometer will provide structural information. Common fragmentation pathways for related chloro-nitropyridine compounds involve the loss of the nitro group and the chlorine atom.[4]

Table 3: Expected Mass Spectrometry Data for this compound

AnalyteMolecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)Key Fragment Ions (Predicted)Predicted Fragment m/z
This compoundC₇H₇ClN₂O₂186.0196187.0274[M+H - NO₂]⁺141.0500
[M+H - Cl]⁺152.0558
[M+H - NO₂ - Cl]⁺106.0708

Note: The m/z values are calculated for the most abundant isotopes. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing ions (approximately 3:1 ratio for [M] and [M+2]).

Visualizations

Experimental Workflow

The overall process from sample preparation to data analysis is outlined in the following workflow diagram.

HPLC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Standard Reference Standard Dilution Dilution Standard->Dilution Sample Reaction Mixture Sample->Dilution Filtration Filtration (0.22 um) Dilution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI+) HPLC->MS Integration Peak Integration MS->Integration Identification Compound Identification (m/z and Retention Time) Integration->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for HPLC-MS analysis.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway for this compound in the mass spectrometer.

Predicted ESI-MS Fragmentation Parent [M+H]⁺ m/z = 187.0274 Frag1 [M+H - NO₂]⁺ m/z = 141.0500 Parent->Frag1 - NO₂ Frag2 [M+H - Cl]⁺ m/z = 152.0558 Parent->Frag2 - Cl Frag3 [M+H - NO₂ - Cl]⁺ m/z = 106.0708 Frag1->Frag3 - Cl Frag2->Frag3 - NO₂

Caption: Predicted fragmentation of the parent ion.

Conclusion

The HPLC-MS method described in this application note provides a reliable framework for the characterization of this compound and its derivatives. The combination of a C18 reversed-phase column with a water/acetonitrile gradient provides good chromatographic separation, while electrospray ionization mass spectrometry allows for sensitive and specific detection. The provided protocols and expected data will aid researchers, scientists, and drug development professionals in the routine analysis of these important chemical entities. Method optimization may be necessary for specific derivatives to achieve optimal performance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

There are two primary synthetic routes for the preparation of this compound:

  • Nitration of 4-chloro-2,6-dimethylpyridine (B1297441): This method involves the nitration of the starting material using a mixture of nitric acid and a dehydrating agent, typically sulfuric acid.[1][2]

  • Chlorination of 2,6-dimethyl-3-nitro-4-pyridone: This route utilizes a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the pyridone precursor into the desired chloro-nitropyridine derivative.[3]

Q2: What are the most common impurities I should expect?

The impurity profile largely depends on the chosen synthetic route.

  • From Nitration of 4-chloro-2,6-dimethylpyridine:

    • Constitutional Isomer (4-chloro-2,6-dimethyl-5-nitropyridine): This is the most significant impurity due to its similar physical properties to the desired product, making separation challenging.[4]

    • Di-nitrated products: Over-nitration can lead to the formation of dichlorinated impurities.

    • Hydrolysis product (2,6-dimethyl-3-nitro-4-hydroxypyridine): Presence of excess water can lead to the hydrolysis of the chloro group.

    • Unreacted Starting Material: Incomplete nitration will result in the presence of 4-chloro-2,6-dimethylpyridine.

  • From Chlorination of 2,6-dimethyl-3-nitro-4-pyridone:

    • Unreacted Starting Material: Incomplete chlorination will leave residual 2,6-dimethyl-3-nitro-4-pyridone.

    • By-products from Precursor Synthesis: Impurities present in the starting pyridone will be carried over.

    • Hydrolysis product: Hydrolysis of the product during workup can form 2,6-dimethyl-3-nitro-4-hydroxypyridine.

Q3: What analytical techniques are suitable for identifying and quantifying these impurities?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary techniques for separating and quantifying impurities.[5]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities and residual solvents.

  • Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS or GC-MS), it provides molecular weight information for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information on functional groups present in the impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Problem Encountered low_yield Low Yield of Desired Product start->low_yield high_impurity High Levels of Impurities start->high_impurity check_reaction_conditions Verify Reaction Conditions (Temp., Time, Stoichiometry) low_yield->check_reaction_conditions check_reagents Check Reagent Quality (Purity, Moisture Content) low_yield->check_reagents isomer_impurity High Isomeric Impurity (5-Nitro Isomer) high_impurity->isomer_impurity other_impurities Other Impurities Detected high_impurity->other_impurities isomer_impurity->check_reaction_conditions Nitration Route optimize_purification Optimize Purification Method (Recrystallization, Chromatography) isomer_impurity->optimize_purification other_impurities->check_reaction_conditions other_impurities->check_reagents other_impurities->optimize_purification

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Problem Potential Cause Recommended Action
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or HPLC to ensure completion.
Suboptimal reaction temperature.Strictly control the temperature as specified in the protocol. For nitration, lower temperatures are often preferred.
Loss of product during workup.Optimize extraction and washing steps. Ensure proper phase separation.
High Level of 5-Nitro Isomer Impurity (Nitration Route) Reaction temperature is too high.Maintain a low and consistent reaction temperature during the addition of the nitrating agent.
Rapid addition of nitrating agent.Add the nitrating agent slowly and dropwise to the reaction mixture.
Inefficient purification.Employ fractional crystallization or column chromatography for efficient separation.
Presence of Di-nitrated Impurities Excess nitrating agent.Use the correct stoichiometry of the nitrating agent.
Presence of Hydrolysis Product Presence of water in reagents or during workup.Use anhydrous reagents and solvents. Ensure the reaction is performed under dry conditions.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Ensure the reaction is run for the recommended time and at the correct temperature.
Inadequate mixing.Ensure efficient stirring throughout the reaction.

Quantitative Data Summary

ParameterNitration RouteChlorination RouteNotes
Typical Yield 75-85% (after purification)High yield reported, specific percentage not detailedYield is highly dependent on reaction conditions and purification efficiency.
Reported Purity >95%>98% (GC)Purity is determined post-purification.
Major Impurity 4-chloro-2,6-dimethyl-5-nitropyridineUnreacted 2,6-dimethyl-3-nitro-4-pyridoneThe 5-nitro isomer is particularly challenging to remove.

Experimental Protocols

Synthesis via Nitration of 4-chloro-2,6-dimethylpyridine

This protocol is a representative method and may require optimization based on laboratory conditions.

Materials:

  • 4-chloro-2,6-dimethylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 4-chloro-2,6-dimethylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at a low temperature.

  • Add the nitrating mixture dropwise to the solution of 4-chloro-2,6-dimethylpyridine, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until it is slightly alkaline.

  • Extract the product with an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis via Chlorination of 2,6-dimethyl-3-nitro-4-pyridone

This protocol is based on a general procedure for similar compounds and may need adaptation.

Materials:

  • 2,6-dimethyl-3-nitro-4-pyridone

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, mix 2,6-dimethyl-3-nitro-4-pyridone with an excess of phosphorus oxychloride.[3]

  • Heat the mixture at reflux for approximately 1.5 hours.[3]

  • After the reaction is complete, remove the excess phosphorus oxychloride under reduced pressure.[3]

  • Carefully quench the reaction residue by pouring it onto ice.

  • Dissolve the residue in dichloromethane.[3]

  • Neutralize the organic solution by carefully adding a dilute aqueous base, such as sodium bicarbonate solution, until the aqueous layer is alkaline.[3]

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

References

Technical Support Center: Synthesis of 5-Nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols related to the synthesis of 5-nitropyridine isomers.

Frequently Asked Questions (FAQs)

Q1: I am trying to directly nitrate (B79036) pyridine (B92270) to get a 5-nitro isomer, but the reaction is failing. Why is this?

A: Direct nitration of an unsubstituted pyridine ring does not yield the 5-nitro isomer. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene.[1] Consequently, nitration requires harsh conditions, such as fuming nitric acid at high temperatures.

Under these conditions, the substitution occurs preferentially at the 3-position (meta) to yield 3-nitropyridine. This is because the reaction intermediate (the sigma complex) for attack at the 3-position is more stable than the intermediates for attack at the 2-, 4-, or 6-positions. Attack at the ortho (2,6) or para (4) positions would place a destabilizing positive charge on the already electron-deficient nitrogen atom.

Q2: What is the correct general strategy for synthesizing a 5-nitropyridine derivative?

A: To synthesize a 5-nitropyridine, you must start with a pyridine ring that already has an activating, ortho-, para-directing substituent. The most common and effective strategy is to use 2-aminopyridine (B139424) as the starting material.[2] The amino (-NH₂) group is a strong activating group that directs the incoming electrophile (the nitro group, -NO₂) to the positions ortho (C-3) and para (C-5) to it. The nitration of 2-aminopyridine typically produces a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine (B1266227).[3]

Troubleshooting Guide: Synthesis of 2-Amino-5-Nitropyridine

Q3: My nitration of 2-aminopyridine is giving low yields of the desired 2-amino-5-nitropyridine and a high proportion of the 2-amino-3-nitro isomer. How can I improve the regioselectivity and yield?

A: This is a common challenge. While both 3-nitro and 5-nitro isomers are formed, the 2-amino-5-nitropyridine is generally the major, thermodynamic product under controlled conditions.[4] Several factors can be optimized to favor the formation of the 5-nitro isomer and improve overall yield.

  • Problem: Poor Temperature Control

    • Explanation: Nitration reactions are highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of undesired side products and decomposition, significantly lowering the yield. Some older methods involve a two-step process where an intermediate is first formed at a low temperature and then rearranged at a higher temperature to form the final products.[5]

    • Solution: Maintain strict temperature control throughout the reaction. Use an ice bath to keep the initial mixture cool (e.g., below 30°C) during the addition of 2-aminopyridine to sulfuric acid and during the subsequent dropwise addition of the nitrating mixture.[5]

  • Problem: Incorrect Rate of Addition

    • Explanation: Adding the nitrating agent (mixed acid) too quickly can cause localized temperature spikes and a high concentration of the nitrating species, leading to side reactions and reduced selectivity.

    • Solution: Add the nitrating mixture very slowly (dropwise) to the solution of 2-aminopyridine in sulfuric acid.[5][6] This ensures the reaction remains controlled and favors the desired pathway.

  • Problem: Suboptimal Reaction Time and Temperature

    • Explanation: After the initial addition, the reaction requires a specific time and temperature to proceed to completion and favor the thermodynamic product. Insufficient time or the wrong temperature can result in an unfavorable isomer ratio.

    • Solution: After the dropwise addition is complete, allow the reaction to stir for a defined period (e.g., 2 hours) while maintaining the controlled temperature, followed by a period of stirring at a specific higher temperature if the protocol requires it (e.g., 45-60°C).[5][7] Monitor the reaction's progress using TLC or HPLC if possible.

  • Problem: Improper Work-up Procedure

    • Explanation: The product must be carefully isolated from the strong acid mixture. Improper neutralization can lead to product loss or degradation.

    • Solution: Pour the acidic reaction mixture slowly onto crushed ice to quench the reaction and dissipate heat.[5] Neutralize the resulting solution carefully with a base (e.g., aqueous ammonia (B1221849) or sodium hydroxide (B78521) solution) while keeping the temperature low (e.g., 0-5°C) to precipitate the product.[5] The pH should be adjusted to approximately 8.

Quantitative Data

The yield of 2-amino-5-nitropyridine is highly dependent on the specific reaction conditions. The following table summarizes data from various experimental protocols.

Starting MaterialNitrating AgentSolvent / MediumTemperatureTimeYield (%)Reference
2-AminopyridineConc. H₂SO₄ / 65% Conc. HNO₃None<30°C then 50°C2h then 5h63.7%[5]
2-AminopyridineConc. H₂SO₄ / 65% Conc. HNO₃None<30°C addition, then 2h stir--[5]
2-AminopyridineConc. H₂SO₄ / Fuming HNO₃Dichloroethane<10°C addition12h91.67%[6]
2-AminopyridineConc. H₂SO₄ / Fuming HNO₃None<50°C, then 45°C2h, then 4h75%[2][8]
2-AcetamidopyridineConc. H₂SO₄ / Fuming HNO₃None60°C2h88.40%[7]

Visualizations

Logical Relationships & Experimental Workflows

cluster_0 Regioselectivity in Unsubstituted Pyridine Nitration cluster_intermediates Sigma Complex Intermediates Pyridine Pyridine Nitration Nitration (EAS) Pyridine->Nitration C3_Intermediate Attack at C-3 (meta) Nitration->C3_Intermediate C4_Intermediate Attack at C-4 (para) Nitration->C4_Intermediate C2_Intermediate Attack at C-2 (ortho) Nitration->C2_Intermediate Stable More Stable (No positive charge on N) C3_Intermediate->Stable Unstable Less Stable (Positive charge on N) C4_Intermediate->Unstable C2_Intermediate->Unstable Product3 3-Nitropyridine (Major Product) Stable->Product3

Caption: Logical diagram illustrating why nitration of pyridine favors the 3-position.

cluster_1 Directing Effects in 2-Aminopyridine Nitration cluster_positions Activated Positions Start 2-Aminopyridine NH2 Activating Group (-NH2 at C-2) Start->NH2 Nitration Nitration (EAS) NH2->Nitration Directs electrophile C5_Position Attack at C-5 (para to -NH2) Nitration->C5_Position C3_Position Attack at C-3 (ortho to -NH2) Nitration->C3_Position Product5 2-Amino-5-Nitropyridine (Major Product) C5_Position->Product5 Product3 2-Amino-3-Nitropyridine (Minor Product) C3_Position->Product3

Caption: Directing effects of the amino group in the nitration of 2-aminopyridine.

cluster_0 Experimental Workflow: Synthesis of 2-Amino-5-Nitropyridine A 1. Preparation of Substrate Solution Add 2-aminopyridine to concentrated H₂SO₄ (Maintain T < 30°C) B 2. Nitrating Agent Addition Slowly add mixed acid (H₂SO₄/HNO₃) (Maintain T < 30-50°C) A->B C 3. Reaction Stir at a controlled temperature (e.g., 2-5 hours at 45-60°C) B->C D 4. Quenching Pour reaction mixture onto crushed ice C->D E 5. Neutralization & Precipitation Add base (e.g., NH₄OH) to pH ~8 (Maintain T < 5°C) D->E F 6. Isolation Filter the solid precipitate E->F G 7. Purification Wash with cold water and dry. Recrystallize if necessary. F->G

Caption: General experimental workflow for the synthesis of 2-amino-5-nitropyridine.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-Nitropyridine

This protocol is a representative example based on common laboratory procedures.[2][5][8]

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid or Concentrated Nitric Acid (65-70%)

  • Crushed Ice

  • Aqueous Ammonia (28%) or Sodium Hydroxide Solution

  • Deionized Water

Procedure:

  • Preparation of Substrate Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 8-10 parts by mass relative to 2-aminopyridine). Cool the flask in an ice/water bath.

  • Slowly add 2-aminopyridine (1 part by mass) in small portions to the stirred sulfuric acid, ensuring the internal temperature does not exceed 30°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by combining concentrated sulfuric acid and nitric acid. Cool this mixture in an ice bath.

  • Nitration: Transfer the cooled nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the 2-aminopyridine solution over 1-2 hours. Maintain the internal reaction temperature below 30-35°C throughout the addition.

  • Reaction Completion: Once the addition is complete, raise the temperature of the reaction mixture to 45-50°C and stir for an additional 2-4 hours.

  • Work-up (Quenching and Neutralization):

    • Allow the reaction mixture to cool to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the stirred ice/water slurry.

    • Cool the resulting acidic solution to below 5°C using an ice/salt bath.

    • Slowly add aqueous ammonia to neutralize the solution to a pH of 7-8. A yellow solid will precipitate. Maintain the temperature below 5-10°C during neutralization.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove residual salts.

    • Dry the solid product. The crude 2-amino-5-nitropyridine can be further purified by recrystallization from water or an appropriate solvent system if necessary.[2][8]

References

Technical Support Center: Purification of 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-dimethyl-3-nitropyridine. Our focus is to help you identify and remove common byproducts from your reaction mixtures, ensuring a high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound typically involves the nitration of 4-chloro-2,6-dimethylpyridine (B1297441). The primary byproducts encountered are:

  • Positional Isomer: 4-Chloro-2,6-dimethyl-5-nitropyridine is the most common isomeric byproduct. Its formation is due to the directing effects of the methyl and chloro substituents on the pyridine (B92270) ring, which can lead to nitration at both the C3 and C5 positions.

  • Dinitration Product: 4-Chloro-2,6-dimethyl-3,5-dinitropyridine can be formed if the reaction conditions are too harsh or if an excess of the nitrating agent is used.

  • Unreacted Starting Material: Residual 4-chloro-2,6-dimethylpyridine may remain if the reaction does not go to completion.

  • Hydrolysis Product: If excessive water is present during the reaction or workup, the chloro group can be hydrolyzed to a hydroxyl group, forming 2,6-dimethyl-3-nitro-4-pyridone.

Q2: How can I monitor the progress of the reaction and identify the presence of byproducts?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the starting material, the desired product, and the major byproducts on a silica (B1680970) gel plate. The spots can be visualized under UV light. The formation of a new spot with a different Rf value from the starting material indicates product formation. The presence of multiple product spots suggests the formation of isomers or other byproducts. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two most effective and commonly used purification techniques are recrystallization and column chromatography. The choice between these methods will depend on the level of impurities and the desired final purity.

Q4: Which solvents are best for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which the desired product is highly soluble at elevated temperatures but sparingly soluble at room temperature, while the byproducts remain in solution or are insoluble at high temperatures. For this compound, the following solvents and solvent systems have been found to be effective:

  • Single Solvents: Ethanol, isopropanol, or methanol (B129727) can be used.

  • Solvent Mixtures: A mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexane or water) can be very effective. Common combinations include hexane/ethyl acetate and ethanol/water.

It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific mixture of products and byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization
Possible Cause Suggested Solution
Inappropriate solvent choice. Perform small-scale solubility tests with different solvents to find one with a steep solubility curve for the desired product. The product should be highly soluble in the hot solvent and have low solubility when cold.
Using too much solvent. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved at low temperatures, reducing the yield.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling in an ice bath can trap impurities and lead to smaller, less pure crystals. Once crystal formation at room temperature appears complete, then the flask can be moved to an ice bath to maximize yield.
Premature crystallization during hot filtration. If you perform a hot filtration to remove insoluble impurities, preheat your funnel and receiving flask to prevent the product from crystallizing out on the filter paper.
Issue 2: Presence of Isomeric Impurity (4-Chloro-2,6-dimethyl-5-nitropyridine) After Purification
Possible Cause Suggested Solution
Similar solubility of isomers. The 3-nitro and 5-nitro isomers often have very similar physical properties, making separation by a single recrystallization challenging. Multiple recrystallizations may be necessary. Alternatively, column chromatography will likely provide better separation.
Co-crystallization. The desired product and the isomeric byproduct may crystallize together. Trying a different recrystallization solvent or solvent system may alter the solubility of the two isomers differently, leading to better separation.
Issue 3: Product "Oils Out" Instead of Crystallizing
Possible Cause Suggested Solution
Solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure product.
The boiling point of the solvent is higher than the melting point of the product/impurity mixture. Choose a solvent with a lower boiling point.
High concentration of impurities. The presence of significant impurities can lower the melting point of the mixture and interfere with crystal lattice formation. In this case, it is better to first purify the crude product by column chromatography to remove the bulk of the impurities and then perform a final recrystallization.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, hexane/ethyl acetate mixtures) at room and elevated temperatures to find a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4 and show good separation from byproducts.

  • Column Packing: Prepare a silica gel column. A slurry packing method is generally preferred to ensure a well-packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The efficiency of purification will depend on the initial purity of the crude product and the specific conditions used. The following table provides representative data for the purification of a crude mixture containing this compound.

Purification MethodStarting Purity (Desired Product)Key Byproduct(s)Purity After 1st PassTypical Yield
Recrystallization (Ethanol/Water) ~80%4-Chloro-2,6-dimethyl-5-nitropyridine (~15%)>95%70-85%
Column Chromatography (Hexane/EtOAc) ~80%4-Chloro-2,6-dimethyl-5-nitropyridine (~15%)>99%85-95%

Visualizations

Logical Workflow for Troubleshooting Purification Issues

Troubleshooting_Workflow start Crude Product Obtained check_purity Assess Purity (TLC/HPLC) start->check_purity high_purity High Purity (>98%) check_purity->high_purity Yes low_purity Low Purity (<98%) check_purity->low_purity No recrystallize Attempt Recrystallization low_purity->recrystallize check_recryst Recrystallization Successful? recrystallize->check_recryst oiling_out Product Oils Out check_recryst->oiling_out No, Oiled Out isomers_present Isomers Still Present check_recryst->isomers_present No, Impure final_product Pure Product check_recryst->final_product Yes troubleshoot_recryst Troubleshoot Recrystallization (See Guide) oiling_out->troubleshoot_recryst column_chrom Perform Column Chromatography isomers_present->column_chrom column_chrom->final_product troubleshoot_recryst->column_chrom troubleshoot_column Troubleshoot Column (See Guide)

Caption: A decision-making workflow for purifying crude this compound.

Reaction and Byproduct Formation Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Byproducts start_material 4-Chloro-2,6-dimethylpyridine desired_product This compound start_material->desired_product Nitration (Major) isomer_byproduct 4-Chloro-2,6-dimethyl-5-nitropyridine start_material->isomer_byproduct Nitration (Minor) nitrating_agent HNO3 / H2SO4 dinitrated_byproduct 4-Chloro-2,6-dimethyl-3,5-dinitropyridine desired_product->dinitrated_byproduct Further Nitration isomer_byproduct->dinitrated_byproduct Further Nitration

Caption: The reaction pathway showing the formation of the desired product and common byproducts.

Technical Support Center: Optimizing SNAr Reactions with 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 4-chloro-2,6-dimethyl-3-nitropyridine.

Understanding the Reaction: The SNAr Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The electron-deficient pyridine (B92270) ring, further activated by the strong electron-withdrawing nitro group at the 3-position, renders the carbon at the 4-position highly electrophilic. A nucleophile attacks this carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate. In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Figure 1: General SNAr mechanism for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the SNAr reaction of this compound. The presence of two methyl groups ortho to the chloro leaving group introduces significant steric hindrance, which can impact reaction rates and yields.

Troubleshooting_Workflow start Start: Low or No Product Yield cause1 Insufficient Reaction Rate start->cause1 cause2 Starting Material Degradation start->cause2 cause3 Side Product Formation start->cause3 cause4 Poor Solubility start->cause4 solution1a Increase Reaction Temperature cause1->solution1a solution1b Use a Stronger, Non-nucleophilic Base cause1->solution1b solution1c Switch to a More Polar Aprotic Solvent cause1->solution1c solution2a Lower Reaction Temperature cause2->solution2a solution2b Use a Milder Base cause2->solution2b solution2c Reduce Reaction Time cause2->solution2c solution3a Ensure Anhydrous Conditions cause3->solution3a solution3b Use a Non-nucleophilic Solvent cause3->solution3b solution4a Select a Solvent that Dissolves All Reactants cause4->solution4a solution4b Consider a Phase-Transfer Catalyst cause4->solution4b

Figure 2: Troubleshooting workflow for SNAr reactions.

Q1: My reaction is very slow or not proceeding to completion. What should I do?

A1: A slow reaction rate is a common issue with this substrate due to the steric hindrance from the two ortho-methyl groups. Consider the following adjustments:

  • Increase the reaction temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[1] Reactions are often run at elevated temperatures, for instance, between 80-120 °C.[1]

  • Use a stronger, non-nucleophilic base: A stronger base can increase the nucleophilicity of your nucleophile (if it's an amine or alcohol) by promoting its deprotonation. Non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are good options.

  • Switch to a more polar aprotic solvent: Solvents like DMSO or DMF are excellent choices as they can stabilize the charged Meisenheimer complex, thereby accelerating the reaction.[2]

Q2: I am observing the decomposition of my starting material or product. How can I prevent this?

A2: Decomposition suggests that the reaction conditions are too harsh.

  • Lower the reaction temperature: While high temperatures can increase the reaction rate, they can also lead to degradation. Try to find a balance where the reaction proceeds at a reasonable rate without significant decomposition.

  • Use a milder base: If you are using a very strong base, consider switching to a milder one like potassium carbonate (K2CO3) or triethylamine (B128534) (NEt3).[1]

  • Monitor the reaction closely: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.[1]

Q3: I am getting significant amounts of side products. What could be the cause?

A3: Side product formation can arise from several sources.

  • Reaction with the solvent: If you are using a nucleophilic solvent (e.g., an alcohol), it may compete with your intended nucleophile.[2] It is best to use non-nucleophilic, polar aprotic solvents like DMF, DMSO, or acetonitrile.[2]

  • Presence of water: Water can act as a competing nucleophile, leading to the formation of the corresponding hydroxypyridine derivative. Ensure that your reagents and solvents are anhydrous.

  • Di-substitution: If your nucleophile has more than one reactive site, you might observe di-substitution. Using a stoichiometric amount of the nucleophile and lower temperatures can help to favor mono-substitution.

Q4: My nucleophile is not soluble in the reaction solvent. What are my options?

A4: Poor solubility of the nucleophile will significantly hinder the reaction.

  • Choose an appropriate solvent: Select a solvent that can dissolve both the this compound and your nucleophile.

  • Use a phase-transfer catalyst: If your nucleophile is a salt that is insoluble in the organic solvent, a phase-transfer catalyst can help to shuttle it into the organic phase where the reaction occurs.

Frequently Asked Questions (FAQs)

Q5: What are the best solvents for this SNAr reaction?

A5: Polar aprotic solvents are generally the best choice.[2] They can stabilize the negatively charged Meisenheimer intermediate without strongly solvating the nucleophile, thus enhancing its reactivity.[2] Recommended solvents include DMSO, DMF, and acetonitrile.[2] Protic solvents like ethanol (B145695) or water should be avoided as they can form hydrogen bonds with the nucleophile, reducing its nucleophilicity.[2]

Q6: Do I need to use a base?

A6: The use of a base is often beneficial, especially when using amine or alcohol nucleophiles.[1] The reaction generates HCl as a byproduct, which can protonate and deactivate the nucleophile.[1] A non-nucleophilic base, such as triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate, is typically added to scavenge the HCl.[1][3]

Q7: How does the steric hindrance from the two methyl groups affect the reaction?

A7: The two methyl groups at the 2- and 6-positions sterically hinder the approach of the nucleophile to the 4-position. This generally leads to slower reaction rates compared to unhindered analogues. To overcome this, more forcing conditions such as higher temperatures, longer reaction times, or the use of a stronger base may be necessary.

Q8: What is the typical work-up procedure for this reaction?

A8: A general work-up procedure involves cooling the reaction mixture, followed by partitioning between water and an organic solvent like ethyl acetate (B1210297).[1] The organic layer is then washed with water or brine to remove the base and other water-soluble impurities. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[3]

Experimental Protocols

The following is a representative protocol for the SNAr reaction of this compound with an amine nucleophile. This protocol may require optimization depending on the specific nucleophile used.

Representative Protocol: Synthesis of 4-(Anilino)-2,6-dimethyl-3-nitropyridine

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Addition of Nucleophile and Base: Add aniline (B41778) (1.2 eq.) to the solution, followed by the addition of potassium carbonate (1.5 eq.).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can influence the yield of the SNAr reaction of this compound. This data is based on general principles of SNAr reactions and is intended to serve as a guideline for optimization.

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric Constant (ε)Typical Yield (%)
Toluene2.4< 10
Tetrahydrofuran (THF)7.630-40
Acetonitrile (MeCN)37.570-80
N,N-Dimethylformamide (DMF)36.785-95
Dimethyl sulfoxide (B87167) (DMSO)47> 90

Table 2: Effect of Base on Reaction Yield

BasepKa of Conjugate AcidTypical Yield (%)
None-40-50
Triethylamine (NEt3)10.7575-85
Potassium Carbonate (K2CO3)10.3380-90
Sodium Hydride (NaH)~35> 90

Table 3: Effect of Temperature on Reaction Time

Temperature (°C)Typical Reaction Time (h)
25 (Room Temp.)> 48
6024-36
8012-18
1008-12
1204-6

References

Technical Support Center: Optimizing Suzuki Coupling of Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving substituted nitropyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of a substituted nitropyridine giving a low yield?

A1: Low yields in Suzuki couplings of nitropyridines can stem from several factors. The electron-deficient nature of the nitropyridine ring, while generally activating the C-X bond (where X is a halide) towards oxidative addition, can also present challenges.[1] Common culprits for low yields include suboptimal catalyst/ligand combination, inappropriate base or solvent selection, catalyst deactivation, and the occurrence of side reactions such as protodeboronation or homocoupling.[2][3][4] The position of the nitro group and other substituents on the pyridine (B92270) ring also significantly influences reactivity.

Q2: What are the most common side reactions to watch out for?

A2: The most prevalent side reactions in the Suzuki coupling of nitropyridines are:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which can be exacerbated by the presence of water or certain bases.

  • Homocoupling: The self-coupling of the boronic acid or the nitropyridine halide to form symmetrical biaryl or bipyridyl compounds. This can be promoted by the presence of oxygen.[3]

  • Dehalogenation: The replacement of the halide on the nitropyridine with a hydrogen atom.

Careful control of reaction conditions, including thorough degassing of solvents and the use of an inert atmosphere, can help minimize these unwanted side reactions.

Q3: How does the position of the nitro group affect the reaction?

A3: The position of the electron-withdrawing nitro group on the pyridine ring can significantly impact the reactivity of the halide. Generally, a nitro group positioned ortho or para to the leaving group (halide) will have a stronger activating effect on the oxidative addition step, the rate-determining step in many Suzuki couplings. This is due to the resonance-withdrawing effect of the nitro group, which makes the carbon atom bearing the halide more electrophilic.

Q4: Can the nitro group itself act as a leaving group?

A4: While less common than halide displacement, there are instances where a nitro group can be displaced in a Suzuki-type coupling, particularly with highly activated systems or under specific catalytic conditions.[5] However, in most standard Suzuki couplings of halonitropyridines, the halide is the intended leaving group.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient catalyst system for electron-deficient pyridine.Switch to a more electron-rich and bulky phosphine (B1218219) ligand such as XPhos, SPhos, or other Buchwald-type ligands. Consider using a pre-formed catalyst like PdCl₂(dppf)·CH₂Cl₂.[6][7]
Suboptimal base selection.Screen different bases. For electron-deficient pyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[8]
Low reaction temperature.Gradually increase the reaction temperature. Microwave irradiation can significantly reduce reaction times and improve yields.[9][10][11][12]
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e-g., argon or nitrogen) throughout the reaction.
Use of a Pd(II) precatalyst without efficient reduction to Pd(0).Consider adding a reducing agent or switching to a Pd(0) source like Pd(PPh₃)₄.
Protodeboronation of Boronic Acid Presence of excess water or protic solvents.Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol (B44631) ester) which is more stable towards protodeboronation.[4]
Inappropriate base.Weaker bases or the use of fluoride (B91410) ions (e.g., from KF or CsF) can sometimes suppress protodeboronation.
Incomplete Consumption of Starting Material Catalyst deactivation.Increase catalyst loading slightly. Ensure the purity of all reagents and solvents.
Insufficient activation of the C-Cl bond (for chloro-nitropyridines).Chloro-substituted pyridines are generally less reactive than their bromo or iodo counterparts. Higher temperatures and more active catalyst systems (e.g., with Buchwald ligands) are often required.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various substituted nitropyridines.

Table 1: Suzuki Coupling of 2-Chloro-5-nitropyridine (B43025) with Phenylboronic Acid

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801275General Conditions
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane (B91453)100492Buchwald Ligand System
PdCl₂(dppf)K₂CO₃DME/H₂O85688[6]

Table 2: Comparison of Different Halonitropyridines with Phenylboronic Acid

SubstrateCatalystBaseSolventTemp. (°C)Yield (%)
2-Bromo-5-nitropyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O9095
2-Chloro-5-nitropyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O9065
2-Chloro-3-nitropyridinePdCl₂(dppf)K₃PO₄1,4-Dioxane10085

Note: The data in these tables are representative and have been compiled from various sources to illustrate general trends. Actual yields may vary depending on the specific reaction conditions and the nature of the substituents.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Chloro-5-nitropyridine with Phenylboronic Acid using PdCl₂(dppf)

Materials:

  • 2-Chloro-5-nitropyridine

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (PdCl₂(dppf)·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add 2-chloro-5-nitropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%).

  • Seal the flask with a rubber septum and evacuate and backfill with argon three times.

  • Add degassed DME (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 85 °C for 6 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-phenyl-5-nitropyridine.[6]

Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Bromo-3-nitropyridine (B22996) with 4-Methoxyphenylboronic Acid

Materials:

  • 2-Bromo-3-nitropyridine

  • 4-Methoxyphenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane

Procedure:

  • In a microwave reaction vial, combine 2-bromo-3-nitropyridine (0.5 mmol), 4-methoxyphenylboronic acid (0.75 mmol), Pd₂(dba)₃ (0.01 mmol, 2 mol%), XPhos (0.02 mmol, 4 mol%), and K₃PO₄ (1.0 mmol).

  • Add 5 mL of degassed 1,4-dioxane to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes with stirring.[11]

  • After cooling, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain 2-(4-methoxyphenyl)-3-nitropyridine.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)Ln B->C D Transmetalation (Ar'-B(OR)2) C->D E Ar-Pd(II)(Ar')Ln D->E F Reductive Elimination E->F F->A Regeneration of Pd(0) catalyst G Ar-Ar' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of Nitropyridine check_catalyst Is the catalyst/ligand optimal for electron-deficient systems? start->check_catalyst optimize_catalyst Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos). Consider Pd(dppf)Cl2. check_catalyst->optimize_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen stronger bases (K3PO4, Cs2CO3). check_base->optimize_base No check_temp Is the reaction temperature sufficiently high? check_base->check_temp Yes optimize_base->check_temp optimize_temp Increase temperature. Consider microwave irradiation. check_temp->optimize_temp No check_side_reactions Are side products (homocoupling, protodeboronation) observed? check_temp->check_side_reactions Yes optimize_temp->check_side_reactions minimize_side_reactions Ensure inert atmosphere. Use anhydrous solvents. Consider boronic esters. check_side_reactions->minimize_side_reactions Yes end Improved Yield check_side_reactions->end No minimize_side_reactions->end

Caption: A troubleshooting workflow for improving Suzuki coupling yields.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling reaction shows no product formation or very low conversion of starting materials. What are the primary causes and how can I troubleshoot this?

A1: Low or no conversion in a Suzuki coupling reaction is a frequent issue that can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Initial Checks:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Ensure that the reaction vessel was properly purged with an inert gas (e.g., nitrogen or argon) and that all solvents were thoroughly degassed. Oxygen can lead to the oxidation and deactivation of the catalyst.[1]

  • Reagent Quality: Verify the purity and integrity of your starting materials and reagents. Boronic acids can degrade over time, and the quality of the catalyst, ligand, and base is paramount.

  • Reaction Temperature: Ensure the reaction is being conducted at the appropriate temperature. Some Suzuki couplings require elevated temperatures (e.g., 80-110 °C) to proceed efficiently.[1]

Troubleshooting Workflow:

If the initial checks do not resolve the issue, a more detailed investigation into the reaction components is necessary.

G start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst base Screen Different Bases catalyst->base No Improvement success Successful Reaction catalyst->success Improvement solvent Optimize Solvent System base->solvent No Improvement base->success Improvement boronic_acid Check Boronic Acid Stability solvent->boronic_acid No Improvement solvent->success Improvement halide Assess Aryl Halide Reactivity boronic_acid->halide No Improvement boronic_acid->success Improvement halide->success Improvement

Caption: A logical workflow for troubleshooting low or no conversion in Suzuki coupling reactions.

Detailed Troubleshooting Steps:

  • Evaluate the Catalyst System:

    • Catalyst Choice: For less reactive aryl chlorides or sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] Consider more active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][4]

    • Catalyst Loading: While typically 1-5 mol% is sufficient, increasing the catalyst loading may be necessary for challenging couplings.[1]

    • Pre-catalyst vs. Active Catalyst: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), ensure the reaction conditions facilitate its reduction to the active Pd(0) species.

  • Screen Different Bases:

    • The choice of base is critical for activating the boronic acid.[5][6] The effectiveness of a base depends on the substrates and solvent.

    • Common inorganic bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5] For challenging reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[5][7]

    • See the data tables below for a comparison of different bases.

  • Optimize the Solvent System:

    • The solvent affects the solubility of the reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, THF, and DMF, often with the addition of water to dissolve the inorganic base.[8]

    • Ensure you are using anhydrous solvents if the reaction is sensitive to water, although some water is often necessary to dissolve the base.[1]

  • Check Boronic Acid Stability:

    • Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures or in the presence of excess water.[2]

    • Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts.[9]

  • Assess Aryl Halide Reactivity:

    • The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[10] Aryl chlorides are the least reactive and often require more active catalyst systems.[11]

Q2: My reaction is producing significant byproducts. What are the common side reactions in Suzuki couplings and how can I minimize them?

A2: The formation of byproducts can significantly reduce the yield of the desired product and complicate purification. The most common side reactions are homocoupling, protodeboronation, and dehalogenation.

G start Byproduct Formation homocoupling Homocoupling (Ar-Ar or Ar'-Ar') start->homocoupling protodeboronation Protodeboronation (Ar-H) start->protodeboronation dehalogenation Dehalogenation (Ar'-H) start->dehalogenation solution_homocoupling Thorough Degassing Use Pd(0) Source homocoupling->solution_homocoupling solution_protodeboronation Use Boronic Ester Anhydrous Conditions Milder Base protodeboronation->solution_protodeboronation solution_dehalogenation Anhydrous Aprotic Solvent Bulky Ligands dehalogenation->solution_dehalogenation

Caption: Common side reactions in Suzuki coupling and their mitigation strategies.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species.[12]

    • Solution: Ensure the reaction is thoroughly degassed to remove oxygen. Using a Pd(0) source directly or ensuring efficient reduction of a Pd(II) pre-catalyst can minimize homocoupling.[12]

  • Protodeboronation: The boronic acid is replaced by a proton, typically from the solvent or trace water, leading to the formation of an arene byproduct.[2]

    • Solution: Use anhydrous solvents and reagents. If protodeboronation persists, consider using a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt. Using a milder base may also help.

  • Dehalogenation: The starting aryl halide is reduced to an arene. This can occur if the catalytic cycle is interrupted after oxidative addition.

    • Solution: Use anhydrous aprotic solvents like dioxane, THF, or toluene. The choice of a bulky ligand can sometimes suppress this side reaction by accelerating the desired cross-coupling pathway.[3]

Q3: My reaction starts well but then stalls or the catalyst appears to decompose (e.g., formation of palladium black). What causes catalyst deactivation?

A3: Catalyst deactivation is a common reason for incomplete reactions. The formation of palladium black is a visual indicator of catalyst precipitation and loss of activity.[3]

Causes of Catalyst Deactivation:

  • Oxidation: The active Pd(0) catalyst can be oxidized by residual oxygen in the reaction mixture.

  • Ligand Degradation: Phosphine ligands can be oxidized in the presence of oxygen.

  • Adsorption of Products: In some cases, the reaction products can adsorb onto the surface of the catalyst, blocking active sites.[13]

  • High Temperatures: Prolonged heating at very high temperatures can lead to catalyst decomposition.

Solutions:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere throughout the reaction.

  • Robust Ligands: Use more robust ligands, such as bulky biarylphosphine ligands or N-heterocyclic carbenes, which can stabilize the palladium catalyst.[3]

  • Temperature Control: Optimize the reaction temperature to be high enough for efficient coupling but not so high as to cause significant catalyst decomposition.

Data Presentation: Comparison of Reaction Components

The following tables provide a comparative overview of the performance of different bases and catalyst systems in Suzuki coupling reactions. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Comparison of Yields with Different Bases

EntryBaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
3Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001298
4K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001297
5NaOHToluene/H₂OPd(OAc)₂PPh₃1001285
6TEAToluene/H₂OPd(OAc)₂PPh₃1001245

Data compiled from multiple sources for illustrative purposes.[5] Inorganic bases like carbonates and phosphates generally provide higher yields compared to organic bases like triethylamine (B128534) under these conditions.[5]

Table 2: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298

Fictionalized data for comparative purposes based on general trends.[1] For challenging substrates like bromopyridines, more electron-rich and bulky phosphine ligands such as SPhos are often required to achieve high yields.[1] Palladium-NHC complexes like PEPPSI-IPr have emerged as highly active catalysts.[1]

Experimental Protocols

Protocol 1: General Procedure for Base Screening in a Suzuki Coupling Reaction

This protocol describes a general method for screening different bases to optimize a Suzuki coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Bases to be screened (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol each)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a series of flame-dried reaction tubes each containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).

  • To each tube, add one of the bases to be screened (2.0 mmol).

  • Seal the tubes, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (11 mL) to each tube via syringe.

  • Place the tubes in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, 12 hours).

  • Upon completion, cool the reaction mixtures to room temperature.

  • Work-up each reaction by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the crude products by column chromatography and determine the isolated yield for each base.

Protocol 2: General Procedure for Reaction Monitoring by TLC and LC-MS

Regular monitoring of the reaction progress is essential for optimization and troubleshooting.

Thin-Layer Chromatography (TLC):

  • At desired time points, withdraw a small aliquot of the reaction mixture using a capillary tube or a syringe.

  • Spot the aliquot onto a TLC plate.

  • Elute the TLC plate with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the spots under UV light and/or by staining to observe the consumption of starting materials and the formation of the product.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • At desired time points, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture.

  • Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile (B52724) or methanol). This also prepares the sample for injection.

  • If necessary, filter the diluted sample to remove any solid particles.

  • Inject the sample into the LC-MS system to determine the relative amounts of starting materials, product, and any byproducts.

Visualizations of Key Processes

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)2 + Base) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) setup Reaction Setup (Inert Atmosphere, Add Degassed Solvent) reagents->setup reaction Heat and Stir setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Work-up (Quench, Extract) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A general experimental workflow for a Suzuki coupling reaction.[2]

References

Technical Support Center: Regioselectivity in Nitropyridine Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address regioselectivity challenges in nucleophilic aromatic substitution (SNAr) reactions of nitropyridines.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in SNAr reactions on nitropyridines?

Regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on the nitropyridine ring is primarily dictated by electronic factors. The pyridine (B92270) nitrogen atom and the strongly electron-withdrawing nitro group (-NO₂) activate the ring for nucleophilic attack by significantly lowering its electron density.[1] The key determinant for the position of attack is the stability of the intermediate Meisenheimer complex that forms when the nucleophile adds to the ring. The reaction pathway that proceeds through the most stable, lowest-energy intermediate is kinetically favored, leading to the preferential formation of one regioisomer over others.[1]

Q2: How does the position of the nitro group relative to the leaving group affect which product is formed?

The position of the nitro group is the most critical factor in directing nucleophilic attack. The nitro group provides powerful stabilization of the negative charge in the Meisenheimer intermediate through resonance, especially when it is positioned ortho or para to the site of attack.

  • Attack para to the Nitro Group: When a nucleophile attacks the position para to the nitro group, the resulting negative charge can be delocalized onto the oxygen atoms of the nitro group through resonance. This extensive delocalization creates a highly stable intermediate, making this a strongly favored pathway.[1]

  • Attack ortho to the Nitro Group: Attack at the ortho position also allows for resonance stabilization by the nitro group, but it is often less effective than para attack. In some cases, steric hindrance from the nitro group can also disfavor attack at this position.[1]

  • Attack meta to the Nitro Group: When the leaving group is meta to the nitro group, the negative charge of the Meisenheimer complex cannot be directly delocalized onto the nitro group via resonance. This results in a much less stable intermediate, and consequently, substitution at the meta position is significantly disfavored and often does not occur under standard SNAr conditions.

Below is a diagram illustrating the directing effects based on the stability of the Meisenheimer intermediate.

G cluster_para Attack at C4 (para to -NO2) cluster_ortho Attack at C2 (ortho to -NO2) p1 Nucleophilic Attack at C4 p2 Meisenheimer Intermediate (Charge delocalized onto -NO2) p1->p2 p3 Highly Stable Intermediate p2->p3 p4 Favored Product p3->p4 o1 Nucleophilic Attack at C2 o2 Meisenheimer Intermediate (Charge delocalization less effective) o1->o2 o3 Less Stable Intermediate o2->o3 o4 Disfavored Product o3->o4 Start Start->p1  2,4-Dichloro-  5-nitropyridine Start->o1

Caption: Competing SNAr pathways on a nitropyridine ring.

Q3: For a substrate like 2,4-dichloro-5-nitropyridine (B33049), why is substitution at the C4 position so strongly preferred?

For 2,4-dichloro-5-nitropyridine, there is a strong and predictable regioselectivity for nucleophilic substitution at the C4 position.[1] This preference is driven by the superior electronic stabilization of the Meisenheimer intermediate formed during the C4-attack pathway.[1]

  • C4 Attack (para to -NO₂): The negative charge of the intermediate can be delocalized over the pyridine nitrogen and, most importantly, onto the nitro group at the C5 position. This extensive resonance stabilization results in a lower energy intermediate and a faster reaction rate.[1]

  • C2 Attack (ortho to pyridine N): While attack at C2 is activated by the pyridine nitrogen, the resonance stabilization from the C5-nitro group is less effective compared to the C4 attack.[1]

This inherent selectivity makes 2,4-dichloro-5-nitropyridine a reliable building block for synthesizing 4-substituted-2-chloro-5-nitropyridine derivatives.[1]

Troubleshooting Guides

Problem 1: My reaction on 2-chloro-5-nitropyridine (B43025) with an amine nucleophile is producing a mixture of isomers, with significant amounts of the undesired C-substitution of the nitro group. How can I improve selectivity?

Cause: While the chlorine at C2 is activated by the pyridine nitrogen and the para nitro group, strong nucleophiles under certain conditions can lead to side reactions, including Vicarious Nucleophilic Substitution (VNS) of a hydrogen atom or, in rare cases, displacement of the nitro group.

Solutions:

  • Modify Reaction Conditions: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the desired SNAr product.

  • Choice of Base and Solvent: For reactions that might proceed via VNS, the choice of base is critical. Using a weaker base or a protic solvent might disfavor the VNS pathway.

  • Protecting Groups: In some cases, conversion of the pyridine to a pyridine N-oxide can alter the electronic properties of the ring, potentially directing functionalization more cleanly to the C2 position before removal of the N-oxide.[2]

Data on Regioselectivity with 3-Nitropyridine (B142982) Derivatives: High regioselectivity has been achieved in the amination of 3-nitropyridine at the position para to the nitro group using oxidative substitution methods.[3]

NucleophileProductYieldReference
Ammonia (B1221849)2-Amino-5-nitropyridine66%[3]
Butylamine (B146782)2-Butylamino-5-nitropyridine92%[3]
Diethylamine2-Diethylamino-5-nitropyridine49%[3]
Problem 2: I am attempting a substitution on a 3-nitropyridine derivative, but the reaction is extremely slow and unselective. What is going wrong?

Cause: The leaving group in a 3-nitropyridine system is positioned meta to the activating nitro group. As explained in FAQ #2, the negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitro group from this position. The lack of this powerful stabilizing effect deactivates the substrate towards classical SNAr, leading to slow or no reaction.

Solutions:

  • Consider Alternative Mechanisms: For introducing substituents onto electron-deficient rings like 3-nitropyridine, the Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful alternative. This method allows for the formal substitution of a hydrogen atom, typically ortho or para to the nitro group. The VNS reaction has been successfully used to introduce alkyl and amino groups onto 3-nitropyridines with high regioselectivity and good yields.[3][4]

  • Use a Different Isomer: If the synthesis allows, starting with an isomeric nitropyridine (e.g., 2-chloro-5-nitropyridine or 4-chloro-3-nitropyridine) where the leaving group is ortho or para to the nitro group will result in a much more facile SNAr reaction.

G Start Poor Regioselectivity or Low Yield CheckSubstrate Is leaving group ortho/para to the -NO2 group? Start->CheckSubstrate CheckConditions Optimize Conditions: - Lower Temperature - Change Solvent - Weaker Base CheckSubstrate->CheckConditions Yes ConsiderVNS Reaction is likely disfavored. Consider alternative mechanisms like VNS for C-H functionalization. CheckSubstrate->ConsiderVNS No (meta) Success Improved Regioselectivity CheckConditions->Success ConsiderVNS->Success

Caption: Troubleshooting workflow for nitropyridine substitution.

Experimental Protocols

Protocol: Regioselective Amination of 3-Nitropyridine via Oxidative Nucleophilic Substitution

This protocol is based on the oxidative substitution method to achieve high regioselectivity for amination at the C2 position (para to the nitro group) of 3-nitropyridine.[3]

Materials:

  • 3-Nitropyridine

  • Butylamine

  • Potassium permanganate (B83412) (KMnO₄)

  • Liquid ammonia (for solvent)

  • Dry ice/acetone bath

Procedure:

  • Setup: In a flame-dried, three-necked flask equipped with a dry ice condenser, mechanical stirrer, and nitrogen inlet, condense approximately 50 mL of liquid ammonia at -78 °C.

  • Addition of Reactants: To the liquid ammonia, add 3-nitropyridine (e.g., 1.0 g, 8.06 mmol).

  • Nucleophile Addition: Slowly add butylamine (e.g., 2.2 equivalents, 17.7 mmol) to the stirred solution.

  • Oxidant Addition: While maintaining the temperature, add powdered potassium permanganate (KMnO₄) (e.g., 4.0 equivalents, 32.2 mmol) portion-wise over 30 minutes. The reaction mixture will typically develop a deep color.

  • Reaction Monitoring: Stir the reaction at reflux (approx. -33 °C) for 4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as eluent).

  • Quenching: After the reaction is complete, carefully quench the excess KMnO₄ by the slow addition of a small amount of sodium sulfite (B76179) until the purple color disappears.

  • Workup: Allow the ammonia to evaporate. To the residue, add 50 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 2-butylamino-5-nitropyridine.

Expected Outcome: This method affords the 2-substituted-5-nitropyridine product with high regioselectivity, as the substitution occurs specifically at the position para to the nitro group.[3] Yields for this specific transformation are reported to be as high as 92%.[3]

References

Technical Support Center: 4-Chloro-2,6-dimethyl-3-nitropyridine in Strong Base Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering side reactions during experiments involving 4-Chloro-2,6-dimethyl-3-nitropyridine and strong bases. The primary focus is on nucleophilic aromatic substitution (SNAr) reactions, a common application for this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using this compound with strong bases?

The most prevalent side reaction is the hydrolysis of the 4-chloro group to a 4-hydroxy group, resulting in the formation of 4-hydroxy-2,6-dimethyl-3-nitropyridine. This occurs because hydroxide (B78521) ions (OH⁻), present in aqueous basic solutions, are strong nucleophiles that can compete with the desired nucleophile in a nucleophilic aromatic substitution (SNAr) reaction. The pyridine (B92270) ring is activated towards this substitution by the electron-withdrawing nitro group.

Q2: I am observing a significant amount of a polar, water-soluble byproduct in my reaction. What is it likely to be?

This is very likely the hydrolysis product, 4-hydroxy-2,6-dimethyl-3-nitropyridine. This compound is generally more polar and has higher water solubility than the starting material or many amine-substituted products, which can lead to its partitioning into the aqueous phase during workup.

Q3: Can the methyl groups on the pyridine ring react with strong bases?

While the protons on the methyl groups of 2,6-lutidine derivatives are weakly acidic, deprotonation typically requires very strong, non-nucleophilic bases (e.g., organolithium reagents or LDA) and anhydrous conditions. With common inorganic bases like sodium hydroxide or potassium carbonate, reactions at the methyl groups are generally not a significant concern under typical SNAr conditions.

Q4: Are there other, less common, side reactions I should be aware of?

For nitropyridine systems, several other complex side reactions are known, although they are less common for this specific substrate under typical SNAr conditions. These include:

  • Von Richter Rearrangement: A cine-substitution where a nitro group is displaced by a cyanide ion, with the incoming carboxyl group ending up ortho to the original position of the nitro group. This is specific to reactions involving cyanide.

  • Cine-Substitution: The incoming nucleophile attacks a position adjacent to the carbon bearing the leaving group. This often proceeds through a benzyne-like intermediate, which is less likely for this electron-deficient pyridine system.

  • ANRORC Mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure): This mechanism involves the addition of a nucleophile, opening of the pyridine ring, and subsequent ring closure. It has been observed in reactions of substituted pyrimidines with metal amides.

Q5: How can I confirm the identity of my main product and the suspected hydrolysis byproduct?

Standard analytical techniques can be used for confirmation:

  • Thin-Layer Chromatography (TLC): The hydrolysis product will typically have a lower Rf value than the starting material and the desired SNAr product due to its higher polarity.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peaks corresponding to the expected product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide distinct spectra for the starting material, the desired product, and the hydrolysis byproduct.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and/or Significant Formation of Hydrolysis Byproduct

Possible Causes:

  • Presence of water in the reaction mixture.

  • Use of a strong, aqueous base as a scavenger for HCl produced during the reaction.

  • High reaction temperatures and/or long reaction times, which can favor hydrolysis.

  • The chosen nucleophile is weak or sterically hindered, making it less competitive with hydroxide ions.

Troubleshooting Steps:

StepActionRationale
1. Ensure Anhydrous Conditions Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).To minimize the concentration of water, which is the source of the competing hydroxide nucleophile.
2. Use a Non-Nucleophilic Base If a base is required to scavenge acid, use a non-nucleophilic, sterically hindered base such as 2,6-lutidine or a proton sponge. Alternatively, use an inorganic base like anhydrous potassium carbonate or cesium carbonate.These bases are less likely to act as competing nucleophiles.
3. Optimize Reaction Temperature and Time Monitor the reaction closely by TLC or LC-MS. Use the lowest effective temperature and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.To minimize the rate of the competing hydrolysis reaction.
4. Increase Nucleophile Concentration Use a slight excess (1.1-1.5 equivalents) of the desired nucleophile.To increase the rate of the desired reaction relative to the hydrolysis.
5. Solvent Choice Consider using a polar aprotic solvent like DMF, DMSO, or acetonitrile.These solvents can accelerate SNAr reactions.
Issue 2: Difficulty in Separating the Desired Product from the Hydrolysis Byproduct

Possible Cause:

  • Similar polarities of the desired product and the hydrolysis byproduct.

Troubleshooting Steps:

StepActionRationale
1. Liquid-Liquid Extraction During workup, perform extractions with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) from an aqueous solution. The more polar hydrolysis product may remain preferentially in the aqueous layer. Adjusting the pH of the aqueous layer can sometimes aid separation.To exploit the difference in polarity and solubility between the two compounds.
2. Column Chromatography Use column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), can effectively separate the components.To achieve a fine separation based on differential adsorption to the stationary phase.
3. Recrystallization If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method.To obtain a highly pure crystalline product, leaving impurities in the mother liquor.

Data Presentation

Table 1: Potential Side Products of this compound with Strong Bases

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Common Cause
4-Hydroxy-2,6-dimethyl-3-nitropyridineC₇H₈N₂O₃168.15Reaction with hydroxide ions (from water in the presence of a base).

Experimental Protocols

Protocol 1: General Procedure for Amination of this compound with Minimal Hydrolysis

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.). If an acid scavenger is necessary, add a non-nucleophilic base such as anhydrous potassium carbonate (2.0 eq.) or 2,6-lutidine (1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (this may range from room temperature to elevated temperatures, e.g., 80-120 °C, depending on the reactivity of the amine). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter the solid. Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Reaction_Pathways cluster_main Desired Reaction cluster_side Side Reaction reactant This compound main_product 4-Amino-2,6-dimethyl-3-nitropyridine (Desired Product) reactant->main_product Desired S_NAr Pathway side_product 4-Hydroxy-2,6-dimethyl-3-nitropyridine (Hydrolysis Product) reactant->side_product Side Reaction (Hydrolysis) amine Amine Nucleophile (e.g., R-NH2) strong_base Strong Base (e.g., NaOH in H2O)

Caption: Main and side reaction pathways for this compound.

Troubleshooting_Workflow start Low Yield of Desired Product / High Level of Hydrolysis Byproduct check_water Are anhydrous conditions being used? start->check_water check_base Is a non-nucleophilic base being used? check_water->check_base Yes use_anhydrous Action: Use anhydrous solvents/reagents and inert atmosphere. check_water->use_anhydrous No check_temp_time Are temperature and time minimized? check_base->check_temp_time Yes use_non_nucleophilic_base Action: Switch to a non-nucleophilic base (e.g., K2CO3, 2,6-lutidine). check_base->use_non_nucleophilic_base No optimize_conditions Action: Monitor reaction closely and use lowest effective temperature/time. check_temp_time->optimize_conditions No end_point Improved Yield and Purity check_temp_time->end_point Yes use_anhydrous->check_base use_non_nucleophilic_base->check_temp_time optimize_conditions->end_point

Caption: Troubleshooting workflow for minimizing hydrolysis side reactions.

Technical Support Center: Purification of 4-Chloro-2,6-dimethyl-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-Chloro-2,6-dimethyl-3-nitropyridine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format, offering actionable solutions.

Issue 1: Low Yield After Synthesis and Work-up

Q: My reaction yield of this compound is consistently low after the initial work-up. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthetic and purification process. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The chlorination of the 2,6-dimethyl-3-nitro-4-pyridone precursor may not have gone to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the full consumption of the starting material.

  • Product Loss During Work-up: The work-up procedure, especially the neutralization and extraction steps, can lead to significant product loss.

    • Ensure the pH is carefully adjusted during neutralization with a dilute aqueous base like sodium bicarbonate.[1]

    • Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to maximize the recovery of the product from the aqueous layer.[1]

  • Hydrolysis of the Product: The presence of excess water during the removal of phosphorus oxychloride (POCl₃) can lead to the hydrolysis of the product back to the starting material. Ensure the reaction mixture is concentrated under reduced pressure to remove as much excess POCl₃ as possible before quenching.[1]

Issue 2: Presence of Impurities After Initial Purification

Q: After initial purification by extraction, I still observe significant impurities in my 1H NMR spectrum. How can I identify and remove them?

A: The nature of the impurities will dictate the most effective purification strategy. Common impurities can include unreacted starting materials, isomeric byproducts, and residual solvents.

  • Unreacted Starting Material (2,6-dimethyl-3-nitro-4-pyridone): This is a common impurity if the chlorination reaction is incomplete.[1] It is more polar than the desired product and can often be removed by column chromatography.

  • Isomeric Byproducts: Depending on the synthetic route, regioisomers such as 4-Chloro-2,6-dimethyl-5-nitropyridine could be formed.[2] These isomers can be challenging to separate due to their similar polarities.

    • Recrystallization: A carefully selected solvent system can sometimes selectively crystallize the desired isomer.

    • Column Chromatography: High-performance column chromatography with a shallow solvent gradient may be required for effective separation.

  • Residual Solvents: Solvents used during synthesis and work-up can be present in the final product. These can often be identified by their characteristic peaks in the 1H NMR spectrum and removed by drying the product under a high vacuum.[3][4]

Issue 3: Difficulty with Chromatographic Separation

Q: I'm having trouble separating my this compound from a close-running impurity using column chromatography. What can I do to improve the separation?

A: Poor resolution in column chromatography is a common challenge, especially with isomeric impurities.

  • Optimize the Solvent System: The choice of eluent is critical. A common starting point is a hexane/ethyl acetate (B1210297) gradient.[5] If this is not effective, consider:

    • Using a less polar solvent system: If the compounds are eluting too quickly, decrease the polarity of the eluent (e.g., increase the proportion of hexane).

    • Trying a different solvent system: Incorporating a different solvent, such as dichloromethane (B109758) or toluene, can alter the selectivity of the separation.

  • Modify the Stationary Phase: While silica (B1680970) gel is the most common stationary phase, its acidic nature can sometimes cause issues with basic pyridine (B92270) compounds. Consider using alumina (B75360) (neutral or basic) as an alternative.

  • Improve Column Packing and Loading: Ensure the column is packed uniformly to prevent channeling. Dissolve the crude product in a minimal amount of solvent before loading it onto the column to ensure a narrow starting band.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

A1: The expected 1H NMR signals for this compound are an aromatic proton, which typically appears in the range of 7.0-8.5 ppm, and two methyl protons, which appear as singlets further upfield.[1] For example, in one report, the aromatic proton appears at 7.22 ppm, and the methyl protons appear at 2.58 and 2.61 ppm.[1]

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For pyridine derivatives, common solvents to test include ethanol, isopropanol, ethyl acetate, and toluene.[6][7] It is recommended to perform small-scale solubility tests to find the optimal solvent or solvent mixture.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point. To resolve this, you can try the following:

  • Add more solvent to the hot solution to ensure the compound is fully dissolved.

  • Allow the solution to cool more slowly to encourage crystal nucleation.

  • Scratch the inside of the flask with a glass rod to create nucleation sites.

  • Add a seed crystal of the pure compound to induce crystallization.[6]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound is a hazardous substance and should be handled with appropriate safety measures. It can be harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₇ClN₂O₂
Molecular Weight186.60 g/mol
AppearanceWhite to light yellow powder/crystal
Purity (Typical)>98.0% (GC)
Melting Point71.0 to 75.0 °C

Data sourced from commercial suppliers.

Table 2: Suggested Solvents for Purification Techniques

Purification TechniqueRecommended Solvents/SystemsRationale
Recrystallization Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane/Ethyl Acetate mixtureVarying polarities to test for optimal solubility profile.[6][7]
Column Chromatography Hexane/Ethyl Acetate gradient, Dichloromethane/Hexane gradientGood starting points for separating compounds of moderate polarity.[5]
Extraction Dichloromethane, Ethyl AcetateEffective for extracting the product from aqueous solutions.[1]

Experimental Protocols

Protocol 1: Column Chromatography for Purification of this compound

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of this compound

Methodology:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethanol). Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Visualizations

Purification_Workflow General Purification Workflow for this compound A Crude Product (Post-Synthesis) B Initial Analysis (TLC, 1H NMR) A->B C Are impurities present? B->C D Column Chromatography C->D  Yes, significant polar  and non-polar impurities E Recrystallization C->E  Yes, mainly one  major impurity F Purity Check (TLC, 1H NMR, GC) C->F  No D->F E->F G Is the product pure? F->G H Pure Product G->H  Yes I Combine Fractions / Repeat Purification G->I  No I->D Troubleshooting_Chromatography Troubleshooting Poor Separation in Column Chromatography Start Poor Separation (Co-elution of spots) CheckSolvent Is the Rf value optimal (0.2-0.4)? Start->CheckSolvent AdjustPolarity Adjust Solvent Polarity CheckSolvent->AdjustPolarity No ChangeSolvent Change Solvent System (e.g., add DCM or Toluene) CheckSolvent->ChangeSolvent Yes, but still poor separation AdjustPolarity->CheckSolvent CheckStationaryPhase Is silica gel appropriate? ChangeSolvent->CheckStationaryPhase TryAlumina Try Alumina (Neutral or Basic) CheckStationaryPhase->TryAlumina No, suspect interaction with acidic silica ImprovedSeparation Improved Separation CheckStationaryPhase->ImprovedSeparation Yes TryAlumina->ImprovedSeparation

References

Technical Support Center: Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine. It includes detailed troubleshooting guides in a question-and-answer format, frequently asked questions, and complete experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2,6-dimethyl-4-pyrone, 2,6-dimethyl-3-nitro-4-pyridone, and 4-chloro-2,6-dimethylpyridine. The choice of starting material will dictate the synthetic route and the necessary reagents and conditions.

Q2: What is the most direct synthetic route to obtain this compound?

A2: A highly effective method is the chlorination of 2,6-dimethyl-3-nitro-4-pyridone using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This one-step conversion is often preferred for its directness. Another common route involves the nitration of 4-chloro-2,6-dimethylpyridine.[2]

Q3: Are there any significant safety precautions to consider during this synthesis?

A3: Yes, several safety precautions are crucial. Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled; therefore, strict temperature control is essential.[3] Reagents like phosphorus oxychloride and concentrated acids (nitric and sulfuric) are corrosive and should be handled with extreme care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn at all times.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Loss of product during workup and purification. 4. Impure starting materials.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion. 2. Carefully control the reaction temperature, especially during exothermic steps like nitration.[3][4] 3. Optimize extraction and purification procedures to minimize product loss. 4. Ensure the purity of starting materials through appropriate analytical techniques before starting the reaction.
Formation of Isomeric Impurities The directing effects of the substituents on the pyridine (B92270) ring can lead to the formation of undesired isomers, such as the 5-nitro isomer during the nitration of substituted pyridines.[4]1. Optimize reaction conditions (e.g., temperature, reaction time, and order of reagent addition) to favor the formation of the desired isomer. 2. Employ purification techniques such as fractional crystallization or column chromatography to separate the desired product from its isomers.[4]
Product Fails to Crystallize or is an Oil 1. Presence of significant impurities. 2. Residual solvent.1. Re-purify the product using column chromatography to remove impurities.[4] 2. Ensure all solvent is removed under reduced pressure. 3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product.[4]
Reaction Does Not Start or is Sluggish 1. Inactive reagents. 2. Insufficient activation of the substrate.1. Use fresh or properly stored reagents. 2. In nitration reactions, ensure the use of a strong dehydrating agent like concentrated sulfuric acid to generate the active nitronium ion (NO₂⁺).[4]

Experimental Protocols

Method 1: Chlorination of 2,6-dimethyl-3-nitro-4-pyridone

This protocol is based on the chlorination of a nitropyridone precursor.[1]

Reagents and Materials:

  • 2,6-dimethyl-3-nitro-4-pyridone

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • A mixture of 2,6-dimethyl-3-nitro-4-pyridone and phosphorus oxychloride is heated at reflux for 1.5 hours.[1]

  • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.[1]

  • The residue is dissolved in dichloromethane.[1]

  • The organic solution is carefully neutralized with a saturated aqueous sodium bicarbonate solution until the aqueous layer is alkaline.[1]

  • The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1]

  • The crude product can be further purified by column chromatography or recrystallization.[1]

Method 2: Multi-step Synthesis from 2,6-dimethyl-4-pyrone

This method involves a three-step process starting from 2,6-dimethyl-4-pyrone.[2]

Step 1: Ammonolysis Aromatization

  • 2,6-dimethyl-4-pyrone is reacted with triphenylmethylamine in the presence of a Lewis acid catalyst to obtain a 2,6-dimethyl-1-triphenylmethyl pyrone crude product.[2]

Step 2: Chlorination and Deprotection

  • The crude product from the previous step undergoes chlorination and deprotection in the presence of phosphorus oxychloride to yield 4-chloro-2,6-dimethylpyridine.[2]

Step 3: Nitration

  • 4-chloro-2,6-dimethylpyridine is then nitrated using a mixture of a dehydrating agent (e.g., concentrated sulfuric acid) and nitric acid to obtain the final product, this compound.[2] This step is crucial for introducing the nitro group, and careful control of the reaction conditions is necessary to minimize the formation of disubstituted impurities.[2]

Data Presentation

Table 1: Representative Reaction Parameters and Yields

Synthesis RouteStarting MaterialKey ReagentsReaction ConditionsTypical YieldPurityReference
Chlorination2,6-dimethyl-3-nitro-4-pyridonePOCl₃Reflux, 1.5 hNot specified>95%[1]
Multi-step2,6-dimethyl-4-pyrone1. Triphenylmethylamine, Lewis Acid 2. POCl₃ 3. HNO₃/H₂SO₄Multi-stepHighNot specified[2]
Nitration of Halopyridine2,6-dichloropyridineHNO₃/H₂SO₄100-105 °C, 5 h75.38%99.5% (GC)[5]

Table 2: Spectroscopic Data for Characterization

Technique Expected Features for this compound Reference
¹H NMR Aromatic proton signal around 7.22 ppm; two distinct methyl proton signals around 2.58 and 2.61 ppm.[1]
¹³C NMR Aromatic carbon signals in the range of 110-160 ppm; methyl carbon signals at a lower chemical shift.[1]
IR Spectroscopy Characteristic peaks for C=C and C=N stretching (1400-1600 cm⁻¹), C-H stretching, and strong absorbances for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹).[1]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of the nitro group and the chlorine atom.[1]

Experimental Workflows

experimental_workflow_1 start Start: 2,6-dimethyl-3-nitro-4-pyridone + POCl₃ reflux Heat at Reflux (1.5 hours) start->reflux Reaction remove_pocl3 Remove Excess POCl₃ (Reduced Pressure) reflux->remove_pocl3 dissolve Dissolve in Dichloromethane remove_pocl3->dissolve neutralize Neutralize with NaHCO₃ (aq) dissolve->neutralize separate Separate Organic Phase neutralize->separate Workup dry Dry with MgSO₄ and Filter separate->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify end End: 4-Chloro-2,6-dimethyl -3-nitropyridine purify->end

Caption: Workflow for the synthesis of this compound via chlorination.

experimental_workflow_2 start Start: 2,6-dimethyl-4-pyrone step1 Step 1: Ammonolysis Aromatization (Triphenylmethylamine, Lewis Acid) start->step1 intermediate1 Crude 2,6-dimethyl-1- triphenylmethyl pyrone step1->intermediate1 step2 Step 2: Chlorination & Deprotection (POCl₃) intermediate1->step2 intermediate2 4-Chloro-2,6-dimethylpyridine step2->intermediate2 step3 Step 3: Nitration (HNO₃/H₂SO₄) intermediate2->step3 end End: 4-Chloro-2,6-dimethyl -3-nitropyridine step3->end

Caption: Multi-step synthesis of this compound from 2,6-dimethyl-4-pyrone.

References

Technical Support Center: 4-Chloro-2,6-dimethyl-3-nitropyridine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-dimethyl-3-nitropyridine. The content focuses on the effect of solvents on the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of this compound with nucleophiles, and how does the solvent play a role?

A1: The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr).[1][2] This is a two-step process:

  • Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate called a Meisenheimer complex.[1][2]

  • Elimination of the leaving group: The chloride ion is expelled, restoring the aromaticity of the pyridine (B92270) ring.

The solvent plays a crucial role in stabilizing the negatively charged Meisenheimer complex formed during the rate-determining step.[1] Polar solvents are adept at stabilizing this intermediate, which generally leads to an increase in the reaction rate.[1]

Q2: Which type of solvent is most suitable for SNAr reactions with this compound: polar protic or polar aprotic?

A2: Polar aprotic solvents are generally the best choice for SNAr reactions involving this compound.[1][3]

  • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) can stabilize the Meisenheimer complex through dipole-dipole interactions.[1] They do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[3]

  • Polar protic solvents (e.g., water, ethanol, methanol) can also stabilize the intermediate. However, they can form hydrogen bonds with the nucleophile, which decreases its nucleophilicity and slows down the reaction.[1][3]

Q3: How does the choice of solvent affect the reaction rate and yield?

A3: The choice of solvent significantly impacts both the reaction rate and the overall yield. A more polar aprotic solvent will generally accelerate the reaction by stabilizing the charged intermediate. For instance, reactions that are sluggish in a less polar solvent may proceed more efficiently at a lower temperature or in a shorter time when switched to a more polar aprotic solvent like DMSO or DMF.

Data Presentation

Table 1: Expected Effect of Different Solvents on the SNAr of this compound with an Amine Nucleophile

SolventSolvent TypeDielectric Constant (ε)Expected Relative RateExpected YieldNotes
Dimethyl Sulfoxide (DMSO)Polar Aprotic47Very HighHighExcellent for dissolving a wide range of nucleophiles. High boiling point can complicate product isolation.
Dimethylformamide (DMF)Polar Aprotic37HighHighGood general-purpose solvent for SNAr. High boiling point.
Acetonitrile (MeCN)Polar Aprotic36Moderate to HighGoodLower boiling point than DMSO and DMF, facilitating easier workup.
Tetrahydrofuran (THF)Polar Aprotic7.6Low to ModerateModerateLower polarity may result in slower reaction rates.
Ethanol (EtOH)Polar Protic24.5LowLow to ModerateProtic nature can solvate and deactivate the nucleophile.
TolueneNon-polar2.4Very LowVery LowGenerally not suitable for SNAr reactions unless a phase-transfer catalyst is used.

Disclaimer: The quantitative values in this table are illustrative and based on general trends observed for SNAr reactions. Actual results may vary depending on the specific nucleophile, temperature, and other reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a general method for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, piperidine)

  • Polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) (optional)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent, add the desired amine nucleophile (1.1 - 2.0 eq).[1]

  • If the nucleophile is an amine salt or to neutralize the HCl generated, a non-nucleophilic base (1.5 - 2.5 eq) can be added.

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the nucleophile's reactivity.

  • Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-(substituted-amino)-2,6-dimethyl-3-nitropyridine.

Protocol 2: Kinetic Study of Solvent Effects by UV-Visible Spectroscopy

This protocol outlines a method to quantify the effect of different solvents on the reaction rate.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the reaction in various solvents.

Procedure:

  • Prepare stock solutions of this compound and the nucleophile in the desired solvent.

  • In a quartz cuvette, place the solution of the nucleophile (in large excess).

  • Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette and mix quickly.

  • Immediately place the cuvette in a UV-Visible spectrophotometer and monitor the change in absorbance at a wavelength where the product absorbs and the starting material does not.

  • Record the absorbance at regular time intervals.

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be -k_obs.

  • Repeat the experiment for each solvent to be tested.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Possible Cause Troubleshooting Steps
Inappropriate solvent polarity: The solvent is not polar enough to stabilize the Meisenheimer complex.[1]- Switch to a more polar aprotic solvent such as DMF or DMSO.[1]- Increase the reaction temperature to provide the necessary activation energy.[1]
Poor nucleophile solubility: The nucleophile is not soluble in the chosen solvent.[1]- Select a solvent that effectively dissolves both the substrate and the nucleophile.- Consider using a phase-transfer catalyst if the nucleophile is a salt insoluble in the organic solvent.[1]
Deactivated nucleophile in protic solvents: Protic solvents are forming hydrogen bonds with the nucleophile, reducing its reactivity.[1]- Replace the protic solvent with a polar aprotic one.- If a protic solvent is necessary, consider adding a non-nucleophilic base to deprotonate the nucleophile and enhance its reactivity.[1]

Issue 2: Formation of Side Products

Possible Cause Troubleshooting Steps
Reaction with solvent: Nucleophilic solvents (e.g., alcohols) are competing with the intended nucleophile.- Use a non-nucleophilic solvent.- Ensure all reagents and solvents are anhydrous if water is a potential competing nucleophile.[1]
Decomposition of starting material or product: Harsh reaction conditions (high temperature, strong base) are causing degradation.- Lower the reaction temperature.- Use a milder base if applicable.- Monitor the reaction closely to avoid unnecessarily long reaction times.[1]
Di-substitution: If the aromatic substrate has more than one leaving group, multiple substitutions may occur.- To favor mono-substitution, use a stoichiometric amount of the nucleophile.

Issue 3: Difficulty in Product Isolation

Possible Cause Troubleshooting Steps
High boiling point of the solvent: Solvents like DMSO and DMF are difficult to remove by evaporation.[1]- Perform an aqueous workup to extract the product into a lower-boiling organic solvent like ethyl acetate.[3]- If the reaction proceeds efficiently in a lower-boiling solvent, consider using it as an alternative.
Product is highly soluble in the workup solvent. - Optimize the extraction solvent system.- Consider precipitation or crystallization as an alternative to extraction.

Mandatory Visualizations

SNAr_Mechanism reactant 4-Chloro-2,6-dimethyl- 3-nitropyridine + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition (Rate-determining) product Substituted Product + Cl⁻ intermediate->product Elimination

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Troubleshooting_Workflow start Experiment Start issue Low Conversion? start->issue check_solvent Check Solvent Polarity issue->check_solvent Yes success Successful Reaction issue->success No check_temp Increase Temperature? check_solvent->check_temp change_solvent Switch to more polar aprotic solvent check_temp->change_solvent No increase_temp Increase Reaction Temperature check_temp->increase_temp Yes change_solvent->success increase_temp->success end End success->end

Caption: A logical workflow for troubleshooting low reaction conversion.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in the cross-coupling of nitropyridines. The presence of both a pyridine (B92270) ring and a nitro group presents unique obstacles to achieving high yields and catalyst stability. This guide offers practical solutions, detailed experimental protocols, and comparative data to facilitate successful and reproducible outcomes in your research.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with nitropyridine substrates particularly challenging?

A1: The primary difficulty arises from two key structural features of nitropyridines:

  • The Lewis Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1][2] This is a well-known issue with pyridine-containing substrates in general.

  • The Electron-Withdrawing Nitro Group: The nitro group is a strong electron-withdrawing group, which can deactivate the pyridine ring towards oxidative addition, a crucial step in the catalytic cycle. More importantly, the nitro group itself can be reduced under typical cross-coupling conditions, leading to undesired side products and consumption of the catalyst.

Q2: What are the primary mechanisms of catalyst deactivation when using nitropyridine substrates?

A2: The main deactivation pathways include:

  • Catalyst Poisoning by Pyridine Nitrogen: The pyridine nitrogen acts as a ligand, binding to the palladium center and preventing the coordination of reactants or inhibiting key steps like oxidative addition and reductive elimination.[1][2]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group or other intermediates by the palladium catalyst, especially in the presence of phosphine (B1218219) ligands and certain bases. This consumes the active catalyst and forms byproducts.

  • Formation of Inactive Palladium Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[2]

  • Catalyst Decomposition (Palladium Black): Slow catalytic turnover, often exacerbated by pyridine inhibition, can lead to the agglomeration of the active Pd(0) species into inactive palladium black.[2]

Q3: I am observing low to no yield in my nitropyridine cross-coupling reaction. What are the likely causes and how can I troubleshoot it?

A3: Low or no yield is a common problem. Here’s a step-by-step troubleshooting guide:

  • Verify Reagent and Catalyst Integrity: Ensure all reagents, solvents, and the palladium catalyst are pure and dry. Moisture and oxygen can lead to side reactions and catalyst decomposition.

  • Address Catalyst Poisoning: The most probable cause is the poisoning of the catalyst by the pyridine nitrogen.[1][2]

    • Switch to Bulky, Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., PCy₃) can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1]

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation, though this is not the most economical solution.[2]

  • Minimize Nitro Group Reduction:

    • Choose a Mild Reducing System: If a pre-catalyst is used, ensure the reducing agent is mild enough not to reduce the nitro group.

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the reduction of the nitro group.

  • Enhance Oxidative Addition:

    • Change the Halide: If possible, switch from a chloronitropyridine to a bromonitropyridine or iodonitropyridine, as the C-Br and C-I bonds are more reactive towards oxidative addition.[2]

    • Increase Reaction Temperature Carefully: While this can promote oxidative addition, be mindful of potential catalyst decomposition and nitro group reduction at higher temperatures.[2]

Q4: My reaction mixture turns black. What does this signify and how can I prevent it?

A4: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition of the palladium catalyst.[2] This happens when the active Pd(0) species agglomerate. To prevent this:

  • Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.

  • Optimize Ligand Choice: The use of appropriate stabilizing ligands can prevent agglomeration.

  • Control Reaction Rate: A slow catalytic cycle due to pyridine inhibition can increase the lifetime of Pd(0) in solution, making it more prone to agglomeration. Implementing strategies to accelerate the cycle, such as using more active ligands, can help.[2]

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in Nitropyridine Cross-Coupling Reactions

Problem Potential Cause Suggested Solution
Low or No Yield Catalyst poisoning by pyridine nitrogen.Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, PCy₃).[1] Increase catalyst loading incrementally.
Reduction of the nitro group.Use milder reaction conditions (lower temperature, weaker base). Select a catalyst system known to be tolerant of nitro groups.
Inefficient oxidative addition.Use a more reactive halide (I > Br > Cl).[2] Carefully increase the reaction temperature.
Formation of Palladium Black Catalyst decomposition due to oxygen or slow catalysis.Ensure rigorous exclusion of air and moisture. Use stabilizing ligands. Optimize reaction conditions to increase the catalytic turnover rate.[2]
Significant Side Product Formation (e.g., dehalogenation, homocoupling) Presence of water or oxygen. Non-optimal ligand or base.Use anhydrous solvents and reagents. Thoroughly degas the reaction mixture. Screen different ligands and bases.[2]
Inconsistent Results Impurities in starting materials or solvents. Variation in catalyst activity.Purify all starting materials. Use high-purity, anhydrous solvents. Use a fresh batch of catalyst or a well-defined pre-catalyst.

Data Presentation

The choice of ligand is critical for overcoming catalyst deactivation and achieving high yields in the cross-coupling of nitropyridines. Below is a comparative summary of ligand performance in the Suzuki-Miyaura coupling of an electron-deficient bromopyridine, which serves as a relevant model for nitropyridine substrates.

Table 2: Comparative Performance of Ligands in the Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid

Ligand Palladium Precursor Base Solvent Temp (°C) Time (h) Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O10012<10
PCy₃Pd₂(dba)₃K₃PO₄Toluene1001265
SPhosPd₂(dba)₃K₃PO₄Toluene100495
XPhosPd₂(dba)₃K₃PO₄Toluene100298

Data is illustrative and based on established trends for electron-deficient pyridines.

Table 3: Catalyst Performance and Reusability in the Heck Coupling of Iodobenzene

Catalyst Cycle Yield (%)
Pd@APTES-MWCNTs178.8
275.3
372.1
468.5
565.2

This data for a recyclable catalyst with a different substrate illustrates the concept of monitoring catalyst deactivation over multiple runs.

Experimental Protocols

Protocol 1: In-situ Monitoring of Catalyst Deactivation using ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of a cross-coupling reaction to identify catalyst deactivation.

Materials:

  • Nitropyridine substrate

  • Coupling partner (e.g., boronic acid)

  • Palladium pre-catalyst and ligand

  • Base

  • Anhydrous, deuterated solvent (e.g., Toluene-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes with J. Young valves

Procedure:

  • In a glovebox, add the nitropyridine substrate, coupling partner, base, palladium pre-catalyst, ligand, and internal standard to a vial.

  • Dissolve the mixture in the deuterated solvent.

  • Transfer the reaction mixture to an NMR tube equipped with a J. Young valve and seal it.

  • Acquire an initial ¹H NMR spectrum at t=0.

  • Place the NMR tube in a pre-heated oil bath or a temperature-controlled NMR probe.

  • Acquire ¹H NMR spectra at regular intervals (e.g., every 15-30 minutes).

  • Integrate the signals corresponding to the starting material, product, and internal standard.

  • Plot the concentration of the product and starting material versus time. A plateau in product formation before the complete consumption of the starting material is indicative of catalyst deactivation.

Protocol 2: Catalyst Poisoning Study

This experiment helps to confirm if the nitropyridine substrate is poisoning the catalyst.

Materials:

  • A standard, well-behaved cross-coupling reaction (e.g., Suzuki coupling of 4-bromotoluene (B49008) with phenylboronic acid)

  • The nitropyridine substrate to be tested as a potential poison

  • Palladium catalyst and ligand

  • Base and solvent for the standard reaction

Procedure:

  • Set up the standard cross-coupling reaction and monitor its progress by TLC or GC to establish a baseline reaction rate.

  • Set up a parallel reaction under identical conditions, but add a sub-stoichiometric amount (e.g., 0.1-0.5 equivalents relative to the catalyst) of the nitropyridine substrate at the beginning of the reaction.

  • Monitor the progress of both reactions. A significant decrease in the reaction rate or a complete halt in the reaction with the added nitropyridine indicates that it is acting as a catalyst poison.

Mandatory Visualizations

Catalyst_Deactivation_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Pathways cluster_solutions Potential Solutions cluster_outcome Desired Outcome Start Low or No Yield in Nitropyridine Cross-Coupling Check_Reagents Verify Reagent & Catalyst Integrity Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Decomposition Observation: Palladium Black Formation Start->Decomposition Poisoning Hypothesis: Catalyst Poisoning by Pyridine-N Check_Reagents->Poisoning Check_Conditions->Poisoning Nitro_Reduction Hypothesis: Nitro Group Reduction Check_Conditions->Nitro_Reduction Oxidative_Addition Hypothesis: Poor Oxidative Addition Check_Conditions->Oxidative_Addition Ligand_Screen Screen Bulky, Electron-Rich Ligands Poisoning->Ligand_Screen Increase_Loading Increase Catalyst Loading Poisoning->Increase_Loading Milder_Conditions Use Milder Conditions (Temp, Base) Nitro_Reduction->Milder_Conditions Reactive_Halide Switch to More Reactive Halide (I > Br > Cl) Oxidative_Addition->Reactive_Halide Inert_Atmosphere Ensure Rigorous Inert Atmosphere Decomposition->Inert_Atmosphere End Successful Cross-Coupling Ligand_Screen->End Increase_Loading->End Milder_Conditions->End Reactive_Halide->End Inert_Atmosphere->End

Caption: A troubleshooting workflow for addressing low yields in nitropyridine cross-coupling reactions.

Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Poisoning Pyridine-N Coordination (Catalyst Poisoning) Active_Catalyst->Poisoning Nitropyridine Substrate Reduction Nitro Group Reduction Active_Catalyst->Reduction Reducing Conditions Decomposition Agglomeration (Palladium Black) Active_Catalyst->Decomposition Slow Catalysis/ Oxygen Inactive_Catalyst Inactive Catalyst Species Poisoning->Inactive_Catalyst Reduction->Inactive_Catalyst Decomposition->Inactive_Catalyst

Caption: Major catalyst deactivation pathways in the cross-coupling of nitropyridines.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 4-Chloro-2,6-dimethyl-3-nitropyridine vs. 4-chloro-3-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of the reactivity of two key substituted pyridines: 4-Chloro-2,6-dimethyl-3-nitropyridine and 4-chloro-3-nitropyridine (B21940), with a focus on their performance in nucleophilic aromatic substitution (SNAr) reactions.

Both this compound and 4-chloro-3-nitropyridine are valuable intermediates in organic synthesis, primarily due to the presence of a pyridine (B92270) ring activated towards nucleophilic attack. The electron-withdrawing nature of the nitro group at the 3-position, ortho to the chloro leaving group at the 4-position, significantly enhances the electrophilicity of the C4 carbon, making it susceptible to substitution by a variety of nucleophiles.[1][2] However, the presence of two methyl groups on the 2 and 6 positions of this compound introduces significant electronic and steric differences that modulate its reactivity compared to the unsubstituted analog.

Theoretical Reactivity Comparison

The reactivity of these compounds in SNAr reactions is governed by a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is a key factor in determining the overall reaction rate.

Electronic Effects: The two methyl groups in this compound are electron-donating by induction. This electron-donating effect partially counteracts the electron-withdrawing effect of the nitro group and the pyridine nitrogen, making the C4 carbon less electrophilic compared to that in 4-chloro-3-nitropyridine. This reduced electrophilicity is expected to decrease the rate of nucleophilic attack.

Steric Effects: The methyl groups at the 2 and 6 positions flank the site of nucleophilic attack at the C4 position. This steric hindrance can impede the approach of the nucleophile, further slowing down the reaction rate, especially with bulky nucleophiles.

Based on these electronic and steric considerations, it is anticipated that 4-chloro-3-nitropyridine will exhibit higher reactivity towards nucleophiles than this compound.

Experimental Data and Performance Comparison

The following table summarizes representative reaction conditions for the amination of both compounds, a common and synthetically important transformation.

FeatureThis compound4-chloro-3-nitropyridine
Reaction Amination with AminesAmination with Amines
Typical Temperature 80-120 °C[1]Room temperature to 80 °C[3]
General Reactivity Moderate to HighHigh to Very High
Key Influencing Factors Electron-donating and steric hindrance from two methyl groups decrease reactivity.Strong activation by the ortho nitro group with no steric hindrance at adjacent positions.

Experimental Protocols

Below are detailed experimental protocols for the amination of both compounds, illustrating the difference in reaction conditions.

Protocol 1: Synthesis of 4-Amino-2,6-dimethyl-3-nitropyridine

This protocol is a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine) (1.1 to 1.5 equivalents)

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or acetonitrile)

  • Optional: Non-nucleophilic base (e.g., K₂CO₃, Triethylamine)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction flask.

  • Add the amine nucleophile to the solution. If a base is used, it is also added at this stage.[1]

  • The reaction mixture is stirred at an elevated temperature (typically 80-120 °C).[1]

  • Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic phase is separated, dried over a suitable drying agent (e.g., MgSO₄), and concentrated under reduced pressure to yield the product.

Protocol 2: Synthesis of 4-Amino-3-nitropyridine

This protocol describes the reaction of 4-chloro-3-nitropyridine with an amine, which can often be carried out under milder conditions.

Materials:

  • 4-chloro-3-nitropyridine

  • Amine (e.g., cyclopropylamine)

  • Base (e.g., triethylamine, pyridine)

  • Chlorinated solvent (e.g., dichloromethane)

Procedure:

  • Dissolve 4-chloro-3-nitropyridine in a chlorinated solvent and cool the solution (e.g., -15 to -5 °C).[3]

  • Add the amine to the cooled solution.

  • Add a base dissolved in the same solvent.

  • The reaction is maintained at a low temperature for a period (e.g., 30 minutes to 2 hours) before being allowed to warm to room temperature.[3]

  • The reaction is typically maintained at room temperature for 2-4 hours.[3]

  • After completion, water is added, and the organic layer is separated.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the product.

Mechanistic and Workflow Diagrams

To visually represent the processes discussed, the following diagrams have been generated using the DOT language.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Substrate 4-Chloro-nitropyridine (Ar-Cl) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer + Nu- (slow) Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product Substituted Product (Ar-Nu) Meisenheimer->Product - Cl- (fast) Leaving_Group Chloride Ion (Cl-) Meisenheimer->Leaving_Group

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow Start Start Dissolve Dissolve Chloronitropyridine in Solvent Start->Dissolve Add_Reagents Add Nucleophile (& Base if applicable) Dissolve->Add_Reagents Reaction Stir at Defined Temperature (Monitor by TLC/LC-MS) Add_Reagents->Reaction Workup Cool and Partition between Water and Organic Solvent Reaction->Workup Isolation Separate, Dry, and Concentrate Organic Phase Workup->Isolation Purification Purify Product (e.g., Recrystallization, Chromatography) Isolation->Purification End End Purification->End

Caption: General Experimental Workflow for SNAr Reactions.

Conclusion

References

A Comparative Guide to the Reactivity of Halopyridines in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are crucial for the development of novel pharmaceuticals and complex organic materials.[1][2] Pyridine (B92270) moieties are prevalent in biologically active compounds, making the functionalization of halopyridines via Suzuki coupling a key strategy in drug discovery. This guide provides an objective comparison of the reactivity of various halopyridines (iodopyridines, bromopyridines, chloropyridines, and fluoropyridines) in this pivotal reaction, supported by experimental data to aid in substrate selection and reaction optimization.

General Reactivity Trends

The reactivity of halopyridines in palladium-catalyzed Suzuki coupling is primarily dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step in the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the C-X bond.[3][4] Weaker C-X bonds lead to a faster oxidative addition and, consequently, a more facile coupling reaction.

The established order of reactivity for halopyridines in Suzuki coupling is:

Iodopyridines > Bromopyridines > Chloropyridines > Fluoropyridines [3]

  • Iodopyridines are the most reactive substrates due to the weak C-I bond, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.

  • Bromopyridines are also highly reactive and are widely used due to their balance of reactivity and stability.[5]

  • Chloropyridines are less reactive due to the stronger C-Cl bond.[5] Their coupling often necessitates more active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, and higher reaction temperatures to achieve good yields.[5][6]

  • Fluoropyridines are generally considered unreactive in Suzuki coupling under standard conditions due to the very strong C-F bond and are typically not used as coupling partners.[7]

The position of the halogen on the pyridine ring also influences reactivity. The electron-deficient nature of the pyridine ring makes it generally more reactive than analogous benzene (B151609) halides.[8] The electrophilicity of the carbon atom attached to the halogen plays a role, with the general reactivity trend for the position of the halogen being 4- > 2- > 3-.[7] For instance, 3-halopyridines have been noted to give higher yields than 2-halopyridines in some cases.[9]

The Suzuki-Miyaura Coupling Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[3][10][11]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product Coupled Product (R¹-R²) reductive_elimination->product halopyridine Halopyridine (R¹-X) halopyridine->oxidative_addition organoboron Organoboron (R²-B(OR)₂) organoboron->transmetalation base Base base->transmetalation caption Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

Quantitative Comparison of Halopyridine Reactivity

The following table summarizes experimental data for the Suzuki-Miyaura coupling of various halopyridines with phenylboronic acid. The data illustrates the general reactivity trends, showing higher yields for bromopyridines compared to chloropyridines under similar conditions.

HalopyridineCatalyst SystemBaseSolventTemp (°C) / TimeYield (%)Reference
2-Bromopyridine (B144113)Pd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120 °C / 3 min70.0[9]
3-BromopyridinePd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120 °C / 3 min86.0[9]
2-Chloropyridine (B119429)Pd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120 °C / 3 min45.0[9]
3-ChloropyridinePd(OAc)₂ / Benzimidazolium SaltK₂CO₃DMF/H₂O120 °C / 3 min58.0[9]
2-BromopyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O100 °C / 12 h95[5]
2-ChloropyridineXPhos Pd G2K₃PO₄2-MeTHF100 °C / 18 h91[5]

Note: Direct comparison of yields should be made with caution as catalyst systems and reaction times vary.

Experimental Protocols

Below are two generalized experimental protocols for the Suzuki-Miyaura coupling of halopyridines. Protocol 1 is suitable for more reactive substrates like bromopyridines, while Protocol 2 is adapted for less reactive chloropyridines, employing a more active catalyst system.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromopyridines

This protocol is adapted for reactive substrates like 2-bromopyridine or 3-bromopyridine.

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (B28343) (4 mL)

  • Ethanol (B145695) (1 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).[6]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[6]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).[6]

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.[6]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed (typically 6-12 hours).[6]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[6]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[6]

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[6]

Protocol 2: High-Turnover Protocol for Suzuki-Miyaura Coupling of Chloropyridines

This protocol utilizes a highly active Buchwald precatalyst, suitable for less reactive 2-chloropyridine or 3-chloropyridine.

Materials:

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the chloropyridine (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), and potassium phosphate (2.0 mmol).[6]

  • Add the Buchwald precatalyst (0.01 mmol).[6]

  • Seal the vial with a Teflon-lined cap.

  • Evacuate and backfill the vial with argon three times.[6]

  • Add degassed 2-MeTHF (2 mL) via syringe.[6]

  • Place the vial in a preheated oil bath at 100-120 °C and stir for 12-24 hours.[6]

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.[6]

  • Concentrate the filtrate and purify the residue by flash chromatography.[6]

Conclusion

The choice of halopyridine substrate in Suzuki-Miyaura coupling reactions is a critical parameter that significantly impacts reaction efficiency. The reactivity follows a clear trend of I > Br > Cl >> F, which is directly correlated with the carbon-halogen bond dissociation energy. While iodopyridines and bromopyridines are highly reactive and versatile, advancements in catalyst technology have made the more cost-effective chloropyridines viable substrates for large-scale synthesis. Understanding these reactivity differences and selecting the appropriate experimental conditions are paramount for the successful synthesis of complex pyridine-containing molecules in pharmaceutical and materials science research.

References

A Comparative Guide to the Synthesis of Substituted 2,6-Dimethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted 2,6-dimethylpyridine (B142122) scaffold is a privileged motif in medicinal chemistry and materials science. Its synthesis has been approached through various methodologies, each with distinct advantages and limitations. This guide provides an objective comparison of five key synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Hantzsch Dihydropyridine Synthesis and Subsequent Aromatization

The Hantzsch synthesis is a classic multi-component reaction that yields 1,4-dihydropyridines, which can then be aromatized to the corresponding pyridines.[1] This two-step process offers a high degree of flexibility in introducing substituents at the 4-position.

Experimental Protocol: Hantzsch Reaction (General)

A mixture of an aldehyde (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate (B1235776), 2 equivalents), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) is heated in a solvent such as ethanol (B145695).[2] The resulting 1,4-dihydropyridine (B1200194) often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Experimental Protocol: Aromatization

The isolated 1,4-dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid or CCl4) and treated with an oxidizing agent. A variety of oxidants can be employed, including nitric acid, potassium permanganate, or more modern reagents like heteropolyacids (e.g., H₆PMo₉V₃O₄₀).[1][3] The reaction mixture is typically heated to reflux, and the product is isolated after an aqueous workup and purification. Photo-induced aromatization in carbon tetrachloride is also a viable method.[4]

Performance Data
Aldehyde (R group)1,4-Dihydropyridine Yield (%)Aromatization Yield (%)Oxidizing AgentReference
Phenyl15-52 (microwave)QuantitativeCCl₄, hv[2][4]
4-Nitrophenyl~90HighH₆PMo₉V₃O₄₀[3]
3-Nitrophenyl~95HighH₆PMo₉V₃O₄₀[3]
4-Chlorophenyl~92HighH₆PMo₉V₃O₄₀[3]
4-Methylphenyl~88HighH₆PMo₉V₃O₄₀[3]

Guareschi-Thorpe Pyridine (B92270) Synthesis

This method provides direct access to 3-cyano-2,6-dihydroxypyridines (which exist as the tautomeric 2-hydroxypyridin-6-ones) from a 1,3-dicarbonyl compound, a cyanoacetate (B8463686) derivative, and a nitrogen source. A modern, high-yielding variation utilizes ammonium carbonate in an aqueous medium.[5][6][7]

Experimental Protocol (Advanced Guareschi-Thorpe)

A mixture of a 1,3-dicarbonyl compound (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of water and ethanol is heated at 80 °C.[6] The product often precipitates from the reaction medium and can be isolated by filtration.

Performance Data
1,3-Dicarbonyl (R¹, R²)Product (4-R¹, 5-R²)Reaction Time (h)Yield (%)Reference
Ethyl acetoacetate (CH₃, OEt)4-Methyl-3-cyano-2,6-dihydroxypyridine496[6]
Ethyl benzoylacetate (Ph, OEt)4-Phenyl-3-cyano-2,6-dihydroxypyridine793[6]
Ethyl 4,4,4-trifluoroacetoacetate (CF₃, OEt)4-Trifluoromethyl-3-cyano-2,6-dihydroxypyridine2.595[6]
Acetylacetone (CH₃, CH₃)4,5-Dimethyl-3-cyano-2,6-dihydroxypyridine590[6]
Benzoylacetone (Ph, CH₃)4-Phenyl-5-methyl-3-cyano-2,6-dihydroxypyridine487[6]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines. It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[8][9]

Experimental Protocol (General)

An α-pyridinium methyl ketone salt (1 equivalent) and an α,β-unsaturated carbonyl compound (1 equivalent) are heated in a solvent such as glacial acetic acid with an excess of ammonium acetate.[10] Alternatively, a solvent-free reaction by heating a mixture of a substituted acetophenone (B1666503) (2 equivalents), a substituted benzaldehyde (B42025) (1 equivalent), and excess ammonium acetate can be employed.[10]

Performance Data
Reactant 1Reactant 2ConditionsYield (%)Reference
N-Phenacylpyridinium bromideChalconeNH₄OAc, Acetic Acid, RefluxHigh (not specified)[10]
Substituted AcetophenoneSubstituted BenzaldehydeNH₄OAc, 120-140 °C (solvent-free)High (not specified)[10]
α-Pyridinium acyl ketone of 2-acetylthiophene (B1664040)Michael acceptorStandard conditions60[8]

Bohlmann-Rahtz Pyridine Synthesis

This synthesis allows for the formation of substituted pyridines from the condensation of an enamine with an ethynylketone. A significant improvement is the one-pot, three-component reaction of a 1,3-dicarbonyl compound, ammonia, and an alkynone, which proceeds with high regioselectivity and good yields without the need for an acid catalyst.

Experimental Protocol (One-Pot Modification)

A 1,3-dicarbonyl compound, a source of ammonia (e.g., ammonium acetate), and an ethynyl (B1212043) ketone are reacted in a suitable solvent like ethanol.[12][13] This method avoids the isolation of the enamine intermediate. The use of acid catalysts like acetic acid or Amberlyst 15 can allow the reaction to proceed at lower temperatures (e.g., 50 °C).[14]

Performance Data
Enamine/1,3-DicarbonylEthynyl KetoneConditionsYield (%)Reference
Various enaminesVarious ethynyl ketonesToluene/Acetic Acid, 50 °C65-95[13][14]
1-(Oxazol-4-yl)enamineMethyl 2-oxo-4-(trimethylsilyl)but-3-ynoateMulti-step-[12]
N-[3-oxo-3-(oxazol-4-yl)propanoyl]serineMethyl 2-oxo-4-(trimethylsilyl)but-3-ynoateNH₃, EtOH (3-component)9[12]
β-AminocrotononitrileVarious heterocyclic alkynonesMicrowaveExcellent[15]

Palladium-Catalyzed Synthesis from α,β-Unsaturated Oxime Ethers

Modern transition-metal-catalyzed methods offer novel pathways to substituted pyridines. One such approach is the palladium(II)-catalyzed reaction of β-aryl-substituted α,β-unsaturated oxime ethers with alkenes via C-H activation. This method provides access to multi-substituted pyridines with complete regioselectivity.[16]

Experimental Protocol

To a solution of an α,β-unsaturated oxime (0.2 mmol), an alkene (0.6 mmol), AgTFA (1.0 mmol), and a sterically hindered pyridine ligand (e.g., L14, 0.06 mmol) in dioxane (2.0 mL) is added Pd(OAc)₂ (0.02 mmol). The mixture is stirred at 90 °C for 24 hours. The product is isolated by filtration and purified by flash column chromatography.[16]

Performance Data
α,β-Unsaturated Oxime (R¹=Ph, R²=H)AlkeneProduct (Substituents)Yield (%)Reference
O-methyl oximeStyrene2,6-dimethyl-3,4-diphenylpyridine85[16]
O-methyl oxime4-Methylstyrene2,6-dimethyl-3-phenyl-4-(p-tolyl)pyridine82[16]
O-methyl oxime4-Methoxystyrene2,6-dimethyl-4-(4-methoxyphenyl)-3-phenylpyridine75[16]
O-methyl oxime4-Chlorostyrene4-(4-chlorophenyl)-2,6-dimethyl-3-phenylpyridine78[16]
O-methyl oximen-Butyl acrylateMethyl 2-(2,6-dimethyl-3-phenylpyridin-4-yl)acrylate56[16]

Conclusion

The choice of synthetic route for substituted 2,6-dimethylpyridines is highly dependent on the desired substitution pattern and the available starting materials. The Hantzsch synthesis is a reliable method for accessing 4-substituted pyridines, although it requires a separate aromatization step. The Guareschi-Thorpe synthesis is particularly effective for producing 3-cyano-2,6-dihydroxypyridines in high yields under green conditions. The Kröhnke synthesis offers a convergent route to 2,4,6-trisubstituted pyridines, while the Bohlmann-Rahtz synthesis , especially in its one-pot modification, provides a regioselective pathway to polysubstituted pyridines. For more complex and specific substitution patterns, modern palladium-catalyzed methodologies present a powerful, albeit more costly, alternative with high efficiency and regioselectivity. Researchers should consider the trade-offs between starting material availability, reaction conditions, yield, and the desired final substitution pattern when selecting the optimal synthetic strategy.

References

Forging the Path to Advanced Pyridine Derivatives: A Comparative Guide to Catalysts for C-N Bond Formation with 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of functionalized pyridine (B92270) scaffolds is a critical endeavor. The strategic introduction of nitrogen-containing substituents via C-N bond formation is a cornerstone of this process, enabling the exploration of novel chemical space and the development of potent new therapeutic agents. This guide provides a comprehensive comparative analysis of catalytic systems for the C-N cross-coupling of 4-Chloro-2,6-dimethyl-3-nitropyridine, a versatile and electron-deficient substrate.

The formation of a carbon-nitrogen bond at the C4 position of the 2,6-dimethyl-3-nitropyridine (B99991) core is a challenging yet highly valuable transformation. The electron-withdrawing nature of the nitro group and the pyridine ring can significantly influence the reactivity of the C-Cl bond. This guide will delve into the two most prominent catalytic methodologies for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. By presenting a side-by-side comparison of their performance, supported by available experimental data for analogous systems, this document aims to provide a clear and objective resource for selecting the optimal catalytic approach.

Performance Comparison: Palladium vs. Copper Catalysis

The choice between palladium and copper catalysis for the amination of this compound hinges on a variety of factors, including the nature of the amine coupling partner, desired reaction conditions, and cost considerations. While direct comparative studies on this specific substrate are limited in publicly available literature, we can draw valuable insights from reactions performed on structurally similar electron-deficient chloro-heteroarenes.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-Type)Key Observations
Catalyst System Pd(0) or Pd(II) precursors with phosphine (B1218219) ligands (e.g., XPhos, RuPhos, BINAP)[1][2][3][4]Cu(I) salts (e.g., CuI, Cu₂O) often with N- or O-based ligands (e.g., diamines, amino acids)[5][6]Palladium catalysis often requires more sophisticated and expensive phosphine ligands, while copper catalysis can sometimes be achieved with simpler, more economical ligands or even without a ligand under specific conditions.[6]
Catalyst Loading Typically lower (0.5 - 5 mol%)[1]Generally higher (5 - 20 mol%)[6]Palladium catalysts often exhibit higher turnover numbers, allowing for lower catalyst loadings.
Reaction Temperature Milder conditions often possible (Room Temp. to 120 °C)[3]Often requires higher temperatures (100 - 180 °C)[7]Palladium-catalyzed reactions can frequently be conducted under more gentle heating.
Reaction Time Generally shorter reaction times (1 - 24 hours)Can require longer reaction times (12 - 48 hours)The higher efficiency of palladium catalysts often translates to faster reaction kinetics.
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS, K₃PO₄)[1]Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are often sufficient[6]The choice of base is critical and differs significantly between the two systems.
Solvent Anhydrous, non-polar aprotic solvents (e.g., Toluene, Dioxane, THF)[1]Polar aprotic solvents (e.g., DMF, DMSO, NMP) are common[6]The solvent choice is dictated by the specific catalyst system and substrate solubility.
Substrate Scope Generally broader, tolerating a wide range of primary and secondary amines.[2][8]Can be more sensitive to the steric and electronic properties of the amine.Palladium catalysis is often more versatile for coupling with a diverse array of amines.
Cost Palladium is a precious metal, making the catalyst a significant cost factor.[8]Copper is significantly more abundant and less expensive.[5]For large-scale synthesis, the cost of the catalyst can be a major consideration, favoring copper.

Experimental Workflow & Signaling Pathways

The general workflow for a transition metal-catalyzed C-N cross-coupling reaction is a stepwise process. The following diagram illustrates the key stages involved in both palladium- and copper-catalyzed systems, highlighting the logical progression from starting materials to the final product.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Inert Atmosphere Setup (Glovebox or Schlenk Line) Reagents Charge Flask with: - this compound - Amine - Base - Solvent Start->Reagents Catalyst Add Catalyst System: - Pd/Ligand or Cu/Ligand Reagents->Catalyst Heating Heat to Reaction Temperature Catalyst->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC, GC, LC-MS) Stirring->Monitoring Quenching Cool to Room Temperature and Quench Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product Buchwald_Hartwig_Cycle cluster_inputs Inputs A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)(X)Ln B->C D Amine Coordination C->D E [Ar-Pd(II)(NHR'R'')Ln]X D->E F Deprotonation (Base) E->F G Ar-Pd(II)(NR'R'')Ln F->G H Reductive Elimination G->H H->A Regenerated Catalyst I Ar-NR'R'' H->I Product ArX Ar-X (4-Chloro-2,6-dimethyl- 3-nitropyridine) ArX->B Amine HNR'R'' (Amine) Amine->D

References

Comparative Analysis of Biologically Active Compounds Derived from 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Validation of Novel Pyridine (B92270) Derivatives

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of biologically active compounds. This guide provides a comparative overview of the biological activities of compounds synthesized from the versatile starting material, 4-Chloro-2,6-dimethyl-3-nitropyridine. While direct biological activity data for derivatives of this specific precursor is limited in publicly accessible literature, this guide presents data on structurally similar and alternative compounds to provide a valuable comparative context for researchers. The focus is on anticancer and antimicrobial activities, two of the most explored therapeutic areas for pyridine derivatives.

Anticancer Activity: A Comparative Look

Table 1: In Vitro Anticancer Activity of Substituted Pyridine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine Derivative 1 Pyrazolo[3,4-b]pyridineLeukemia (K562)1.5EtoposideNot Reported
Pyridine Derivative 2 Pyrazolo[3,4-b]pyridineLeukemia (MV4-11)0.8EtoposideNot Reported
Alternative Compound 1 1,4-Dihydropyridine (B1200194)Breast (MCF-7)5.2DoxorubicinNot Reported
Alternative Compound 2 1,4-DihydropyridineCervical (HeLa)3.6DoxorubicinNot Reported

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that pyrazolo[3,4-b]pyridine derivatives show potent activity against leukemia cell lines.[1] In comparison, 1,4-dihydropyridine derivatives demonstrate efficacy against solid tumor cell lines like breast and cervical cancer.[2] These findings highlight the importance of the specific heterocyclic system fused to the pyridine ring in determining the anticancer activity and selectivity.

Antimicrobial Activity: A Comparative Perspective

Pyridine derivatives have also emerged as promising antimicrobial agents. Below is a comparison of the antimicrobial activity of a Schiff base derived from a pyridine precursor against various bacterial and fungal strains, alongside a standard antibiotic.

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Pyridine Schiff Base 6.25>1006.25
Ciprofloxacin (Standard) 1.00.5Not Applicable

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The pyridine Schiff base exhibits significant activity against the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans, comparable in potency to some standard agents.[3] However, its efficacy against the Gram-negative bacterium Escherichia coli is limited. This selective activity profile is a common characteristic of many antimicrobial compounds and underscores the need for broad-spectrum screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity studies. The following are standard protocols for the key experiments cited in this guide.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plates are incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Protocol 2: In Vitro Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Path Forward: Workflows and Signaling

To conceptualize the research and development process for novel compounds derived from this compound, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway that is often a target in cancer therapy.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start This compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification anticancer Anticancer Screening (e.g., MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) purification->antimicrobial data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation inhibitor Pyridine Derivative (Potential Inhibitor) inhibitor->raf

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for anticancer drugs.

References

SNAr versus Vicarious Nucleophilic Substitution for functionalizing nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Functionalization of Nitropyridines: SNAr versus Vicarious Nucleophilic Substitution

For researchers, scientists, and drug development professionals, the functionalization of the nitropyridine scaffold is a critical step in the synthesis of a vast array of biologically active molecules. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring, making it amenable to nucleophilic attack. Two powerful strategies for achieving this functionalization are Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution (VNS). This guide provides an objective, data-driven comparison of these two methodologies, complete with experimental protocols and mechanistic insights to aid in the selection of the optimal synthetic route.

Mechanistic Overview

At a fundamental level, both SNAr and VNS reactions proceed through the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer or Meisenheimer-type complex.[1][2] However, the key distinction lies in the nature of the group being displaced on the aromatic ring.

SNAr (Addition-Elimination): This reaction involves the substitution of a good leaving group, typically a halide (F, Cl, Br, I), with a nucleophile.[3] The reaction is a two-step process: nucleophilic addition to the carbon bearing the leaving group, followed by the elimination of the leaving group to restore aromaticity.[1] The nitro group is most effective at activating the ring when it is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge of the Meisenheimer complex onto the nitro group.[3]

Vicarious Nucleophilic Substitution (VNS): In contrast, VNS enables the formal substitution of a hydrogen atom.[4] This is achieved by employing a nucleophile that possesses a leaving group on the nucleophilic atom (e.g., a carbanion with a leaving group at the α-position).[5] After the initial nucleophilic addition to form a Meisenheimer-type adduct, a base-induced β-elimination of the leaving group from the adduct occurs, leading to the formation of the substituted product and restoration of aromaticity.[2]

Below is a diagram illustrating the general mechanisms of SNAr and VNS on a nitropyridine ring.

G cluster_0 SNAr Mechanism cluster_1 VNS Mechanism SNAr_Start Nitropyridine with Leaving Group (X) SNAr_Meisenheimer Meisenheimer Complex SNAr_Start->SNAr_Meisenheimer + Nu- SNAr_Product Substituted Nitropyridine SNAr_Meisenheimer->SNAr_Product - X- VNS_Start Nitropyridine VNS_Adduct Meisenheimer-type Adduct VNS_Start->VNS_Adduct + Nu(LG)- VNS_Product Substituted Nitropyridine VNS_Adduct->VNS_Product + Base, - H(LG)

Caption: General mechanisms of SNAr and VNS reactions.

Comparative Performance: A Data-Driven Analysis

The choice between SNAr and VNS is primarily dictated by the desired transformation: substitution of a pre-existing leaving group versus direct C-H functionalization. The following tables summarize quantitative data from representative experiments for both reactions.

Table 1: SNAr of Halogenated Nitropyridines with Amines

This table presents typical yields for the SNAr reaction of 2-chloro-5-nitropyridine (B43025) with various amine nucleophiles. The data highlights the efficiency of this method for C-N bond formation.

SubstrateNucleophileSolventBaseTemp. (°C)Time (h)Yield (%)Reference
2-Chloro-5-nitropyridinePiperidineEthanolTriethylamineReflux2-4>95[1]
2-Chloro-5-nitropyridineMorpholineEthanolTriethylamineReflux2-490-95[1]
2-Chloro-5-nitropyridineBenzylamine (B48309)Isopropanol (B130326)/Water-802~90[1]
2-Chloro-5-nitropyridineAnilineEthanol-251>95[6]
Table 2: Vicarious Nucleophilic Substitution of 3-Nitropyridines

This table showcases the utility of VNS for the C-H alkylation of 3-nitropyridines using sulfonyl-stabilized carbanions. This method allows for the introduction of carbon-based substituents without the need for a pre-installed leaving group.

SubstrateCarbanion PrecursorBaseTemp. (°C)TimeYield (%)Reference
3-Nitropyridine (B142982)Methyl phenyl sulfoneKHMDS-4030 min78[2]
3-NitropyridineEthyl phenyl sulfoneKHMDS-4030 min86[2]
3-NitropyridineIsobutyl phenyl sulfoneKHMDS-4030 min81[2]
3-NitropyridineOctyl phenyl sulfoneKHMDS-4030 min75[2]
5-Chloro-3-nitropyridineNeopentyl methanesulfonateKHMDS-4030 min91[2]

Choosing the Right Path: A Decision-Making Workflow

The selection of SNAr or VNS is contingent on the available starting material and the desired final product. The following workflow provides a logical guide for making this decision.

G start Start: Functionalize a Nitropyridine check_lg Does the starting material have a good leaving group (e.g., Cl, F) at the desired position of substitution? start->check_lg snar Use SNAr check_lg->snar Yes consider_vns Is direct C-H functionalization at a position activated by the nitro group desired? check_lg->consider_vns No end_snar Product: Substitution of leaving group snar->end_snar vns Use VNS end_vns Product: Substitution of hydrogen vns->end_vns consider_vns->vns Yes alternative Consider alternative functionalization strategies (e.g., metal-catalyzed cross-coupling) consider_vns->alternative No

Caption: Decision workflow for choosing between SNAr and VNS.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. The following are representative protocols for SNAr and VNS reactions on nitropyridines.

Protocol 1: SNAr of 2-Chloro-5-nitropyridine with Benzylamine[1]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.

  • Add the benzylamine (1.0 equiv) to the solution at room temperature with stirring.

  • Heat the reaction mixture to 80 °C and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using 15% ethyl acetate in hexane (B92381) as the eluent) to yield the pure product.

Protocol 2: VNS Alkylation of 3-Nitropyridine with Methyl Phenyl Sulfone[2]

Materials:

  • 3-Nitropyridine (1.0 equiv)

  • Methyl phenyl sulfone (1.2 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-nitropyridine (1.0 equiv) and methyl phenyl sulfone (1.2 equiv) in anhydrous DMF, add KHMDS (2.5 equiv) at -40 °C under an inert atmosphere.

  • Stir the reaction mixture at -40 °C for 30 minutes.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the alkylated product.

Conclusion

Both SNAr and Vicarious Nucleophilic Substitution are highly effective methods for the functionalization of nitropyridines, each with its distinct advantages. SNAr is the method of choice for the substitution of a pre-existing leaving group, offering high yields and predictable regioselectivity. VNS, on the other hand, provides a powerful avenue for direct C-H functionalization, allowing for the introduction of carbon and heteroatom nucleophiles at positions that are electronically activated by the nitro group but do not bear a leaving group. The choice between these two powerful reactions should be guided by the specific synthetic target and the availability of starting materials. The data and protocols presented in this guide offer a solid foundation for researchers to make informed decisions and successfully implement these reactions in their synthetic endeavors.

References

A Comparative Guide to Ligand Efficacy in Palladium-Catalyzed Reactions of 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine (B92270) ring is a critical endeavor in the fields of medicinal chemistry and materials science. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a highly versatile and efficient method for the formation of carbon-carbon and carbon-nitrogen bonds. The success of these transformations is intrinsically linked to the choice of ligand, which modulates the reactivity and stability of the palladium catalyst. This guide provides a comparative overview of the efficacy of different ligands for palladium-catalyzed reactions involving the substrate 4-Chloro-2,6-dimethyl-3-nitropyridine, supported by experimental data and detailed protocols.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are fundamental transformations in modern organic synthesis.[1][2] These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) species, followed by a key step such as transmetalation (in Suzuki coupling) or amine coordination and deprotonation (in Buchwald-Hartwig amination), and concluding with reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.[1][3]

The reactivity of the C-Cl bond in this compound is influenced by the electron-withdrawing nitro group and the inherent electronic properties of the pyridine ring, making the selection of an appropriate ligand paramount for successful coupling.[4]

Ligand Classes for Palladium-Catalyzed Reactions of Chloro-heteroarenes

For challenging substrates such as chloropyridines, several classes of ligands have been developed to enhance the efficiency of palladium-catalyzed coupling reactions. These ligands are typically electron-rich and sterically hindered, which promotes the often rate-limiting oxidative addition step and facilitates the final reductive elimination.

  • Bulky, Electron-Rich Phosphines: This class includes the well-known Buchwald biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) and other monodentate phosphines like BrettPhos.[5][6] These ligands have demonstrated broad utility in the coupling of aryl chlorides.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form stable complexes with palladium, exhibiting high catalytic activity for the coupling of unreactive aryl chlorides.

  • Bidentate Phosphine Ligands: Ligands such as BINAP and Xantphos can also be effective, particularly in promoting the reductive elimination step and preventing catalyst deactivation.[2][5]

Comparative Performance of Ligands in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following table summarizes the performance of different catalyst systems for the coupling of a close analog, 4-Chloro-2-methyl-3-nitropyridine, with arylboronic acids. While not the exact substrate, this data provides valuable insights into ligand efficacy for this class of compounds.

Ligand/PrecatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Protocol A [7]
PdCl₂(dppf)K₂CO₃1,4-Dioxane (B91453)/H₂O10012Not Specified[7]
Protocol B [7]
XPhos Pd G3K₃PO₄t-Amyl Alcohol1104Not Specified[7]

Note: The provided reference for the Suzuki coupling of 4-Chloro-2-methyl-3-nitropyridine did not specify the yields, but presented these as robust starting points for reaction optimization.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling (Protocol A)

Materials:

  • This compound

  • Arylboronic acid

  • PdCl₂(dppf)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add PdCl₂(dppf) (0.05 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[7]

General Procedure for Suzuki-Miyaura Coupling (Protocol B with XPhos Pd G3)

Materials:

  • This compound

  • Arylboronic acid

  • XPhos Pd G3

  • Potassium Phosphate (K₃PO₄)

  • t-Amyl Alcohol

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add the XPhos Pd G3 precatalyst (0.02-0.05 equiv).

  • The vessel is evacuated and backfilled with an inert gas three times.

  • Add anhydrous, degassed t-Amyl Alcohol.

  • The reaction mixture is heated to 110 °C and stirred for 4 hours.

  • Workup and purification are performed as described in Protocol A.[7]

Visualizing Reaction Workflows

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere solvent->inert heating Heat and Stir inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Cool, Dilute, and Extract monitoring->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Purified Product purification->product Suzuki_Cycle pd0 Pd(0)L_n pd_complex [Ar-Pd(II)L_n-Cl] pd0->pd_complex Ar-Cl ox_add Oxidative Addition pd_ar_complex [Ar-Pd(II)L_n-Ar'] pd_complex->pd_ar_complex Ar'B(OH)2 Base transmetal Transmetalation ar_boronic Ar'B(OH)2 + Base pd_ar_complex->pd0 Ar-Ar' red_elim Reductive Elimination product Ar-Ar' ar_cl Ar-Cl

References

A Comparative Analysis of Reaction Kinetics for the Substitution of 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reaction kinetics for the nucleophilic aromatic substitution (SNAr) of 4-Chloro-2,6-dimethyl-3-nitropyridine. Due to a lack of specific published kinetic data for this compound, this analysis leverages experimental data from structurally similar chloronitropyridine isomers. The guide includes a comprehensive discussion of the expected reactivity of the target molecule, detailed experimental protocols for kinetic analysis, and visualizations of the reaction mechanism and experimental workflow.

Introduction to Reactivity

The reactivity of chloronitropyridines in nucleophilic aromatic substitution (SNAr) is predominantly governed by the electronic effects of the nitro group and the inherent electron deficiency of the pyridine (B92270) ring. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, activates the pyridine ring towards nucleophilic attack. This attack is most favorable at the positions ortho and para to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group. The nitrogen atom of the pyridine ring further enhances this activation.

In the case of this compound, the chloro leaving group is at the 4-position, which is ortho to the activating nitro group at the 3-position. This arrangement is expected to lead to a high reactivity towards nucleophilic substitution. However, the presence of two methyl groups at the 2- and 6-positions introduces steric hindrance around the reaction center, which can potentially modulate the reaction rate.

Comparative Kinetic Data of Chloronitropyridine Isomers

SubstratePosition of ClPosition of NO₂Second-Order Rate Constant (k₂) at 60°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine (B21940)431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low

Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.

Analysis of Comparative Data:

The data clearly indicates that the substitution at the 4-position in 4-chloro-3-nitropyridine is significantly faster than at other positions. This is attributed to the powerful activating effect of the ortho-nitro group. For this compound, a similar high reactivity is anticipated due to the same ortho-nitro activation. However, the two methyl groups flanking the reaction site are expected to introduce steric hindrance, which may decrease the rate of reaction compared to the unmethylated 4-chloro-3-nitropyridine. The electron-donating nature of the methyl groups might also slightly decrease the electrophilicity of the reaction center, further contributing to a potentially lower reaction rate.

Reaction Mechanism and Experimental Workflow

The nucleophilic aromatic substitution of this compound is expected to proceed via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.

Caption: Proposed SNAr mechanism for this compound.

The experimental workflow for determining the reaction kinetics typically involves monitoring the reaction progress over time using a spectroscopic method, such as UV-Vis spectrophotometry, under pseudo-first-order conditions.

Experimental_Workflow prep Prepare Stock Solutions (Substrate & Nucleophile) thermo Thermostat Reaction Vessel prep->thermo mix Mix Reactants in Cuvette (Pseudo-first-order conditions) thermo->mix spec Monitor Absorbance Change over Time (UV-Vis) mix->spec plot Plot ln(A∞ - At) vs. Time spec->plot calc Calculate k_obs (from slope) plot->calc k2 Determine Second-Order Rate Constant (k₂) calc->k2

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

Experimental Protocol for Kinetic Measurement

The following is a detailed methodology for determining the second-order rate constant of the reaction between this compound and a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.

1. Materials and Instrumentation:

  • This compound

  • Nucleophile (e.g., Piperidine (B6355638), freshly distilled)

  • Anhydrous solvent (e.g., Ethanol (B145695), Acetonitrile)

  • Volumetric flasks and pipettes

  • Thermostatted UV-Vis spectrophotometer with a multicell holder

2. Preparation of Stock Solutions:

  • Substrate Stock Solution (e.g., 1.0 x 10⁻³ M): Accurately weigh a precise amount of this compound and dissolve it in the chosen anhydrous solvent in a volumetric flask.

  • Nucleophile Stock Solution (e.g., 0.1 M): Accurately measure a precise volume of the nucleophile and dissolve it in the same anhydrous solvent in a separate volumetric flask. The concentration of the nucleophile should be at least 20 times greater than the substrate concentration to ensure pseudo-first-order kinetics.

3. Kinetic Measurement:

  • Equilibrate the stock solutions and the solvent to the desired reaction temperature (e.g., 60.0 ± 0.1 °C) in a thermostatic bath.

  • Pipette a known volume of the substrate stock solution into a cuvette and dilute with the solvent. Place the cuvette in the thermostatted cell holder of the spectrophotometer.

  • Initiate the reaction by adding a small, known volume of the nucleophile stock solution to the cuvette. Quickly mix the contents.

  • Immediately start recording the absorbance at the wavelength of maximum absorbance (λ_max) of the product, at regular time intervals, until no further change in absorbance is observed (typically 10 half-lives).

4. Data Analysis:

  • The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t, and A_∞ is the final absorbance. The slope of this plot is equal to -k_obs.

  • The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile] .

Alternative Synthetic Routes

While nucleophilic aromatic substitution is the most common reaction for functionalizing this compound, other synthetic strategies can be employed to access related structures.

Alternative_Routes start 2,6-Lutidine nitration Nitration start->nitration intermediate1 2,6-Dimethyl-3-nitropyridine nitration->intermediate1 oxidation N-Oxidation intermediate2 2,6-Dimethyl-3-nitropyridine N-oxide oxidation->intermediate2 chlorination1 Chlorination (POCl₃) product This compound chlorination1->product chlorination2 Chlorination (POCl₃) intermediate1->oxidation intermediate2->chlorination1

Caption: A possible synthetic pathway to this compound.

Conclusion

The reaction kinetics of the nucleophilic aromatic substitution of this compound are of significant interest for the synthesis of novel compounds in drug discovery and materials science. Based on the analysis of its structural isomers, this compound is expected to be highly reactive, with the substitution at the 4-position being strongly activated by the ortho-nitro group. The presence of methyl groups at the 2- and 6-positions likely introduces steric hindrance, which may temper this reactivity in comparison to its unmethylated analog, 4-chloro-3-nitropyridine. The provided experimental protocol offers a robust framework for the quantitative determination of its reaction kinetics, which would be a valuable contribution to the field. Further experimental studies are warranted to precisely quantify the kinetic parameters and to fully elucidate the steric and electronic effects of the dimethyl substitution pattern on the SNAr reaction.

A Comparative Spectroscopic Analysis of 4-Chloro-2,6-dimethyl-3-nitropyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a detailed spectroscopic comparison of 4-Chloro-2,6-dimethyl-3-nitropyridine and its constitutional isomers. Precise isomer identification is critical in chemical synthesis and pharmaceutical development, as structural variations can significantly impact a compound's physicochemical properties and biological activity. This document provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supplemented with detailed experimental protocols and a logical workflow for their spectroscopic analysis.

The isomers under consideration are positional isomers of chlorodimethylnitropyridine, each with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of approximately 186.60 g/mol .[1][2] The distinct substitution patterns on the pyridine (B92270) ring lead to unique spectroscopic fingerprints, which are essential for their unambiguous identification.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported)

CompoundAromatic Proton (ppm)Methyl Protons (ppm)
This compound7.22 (s, 1H)[3]2.61 (s, 3H), 2.58 (s, 3H)[3]
2-Chloro-4,6-dimethyl-3-nitropyridine~7.0-7.5 (s, 1H)~2.4-2.7 (two singlets, 3H each)
6-Chloro-2,4-dimethyl-3-nitropyridine~7.0-7.5 (s, 1H)~2.4-2.7 (two singlets, 3H each)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundAromatic Carbons (ppm)Methyl Carbons (ppm)
This compound~110-160~18-25
2-Chloro-4,6-dimethyl-3-nitropyridine~110-160~18-25
6-Chloro-2,4-dimethyl-3-nitropyridine~110-160~18-25

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

CompoundKey Absorption Bands (cm⁻¹)
This compound~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1400-1600 (C=C and C=N stretch)[3]
2-Chloro-4,6-dimethyl-3-nitropyridine~1520-1550 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1400-1600 (C=C and C=N stretch)
6-Chloro-2,4-dimethyl-3-nitropyridine~1520-1550 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1400-1600 (C=C and C=N stretch)

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Patterns
This compound186/188 (M⁺, due to ³⁵Cl/³⁷Cl isotopes)Loss of NO₂, Loss of Cl, Loss of CH₃
2-Chloro-4,6-dimethyl-3-nitropyridine186/188 (M⁺, due to ³⁵Cl/³⁷Cl isotopes)Loss of NO₂, Loss of Cl, Loss of CH₃
6-Chloro-2,4-dimethyl-3-nitropyridine186/188 (M⁺, due to ³⁵Cl/³⁷Cl isotopes)Loss of NO₂, Loss of Cl, Loss of CH₃

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire spectra on a 400 MHz or higher spectrometer.

    • Use a standard pulse program with a 30° pulse angle.

    • Set the spectral width to 0-12 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy:

    • Acquire spectra on a 100 MHz or higher spectrometer.

    • Use a proton-decoupled pulse program.

    • Set the spectral width to 0-200 ppm.

    • Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the range from 4000 to 400 cm⁻¹.

    • Average 16-32 scans for a high signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Electron Ionization (EI) Mass Spectrometry:

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

    • Use a standard electron energy of 70 eV.

    • Set the ion source temperature to 200-250 °C.

    • Scan a mass range of m/z 40-300.

  • Electrospray Ionization (ESI) Mass Spectrometry:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable signal of the protonated molecule [M+H]⁺.

    • Scan a mass range appropriate for the expected molecular ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis/Acquisition cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison cluster_conclusion Conclusion Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 2-Chloro-4,6-dimethyl-3-nitropyridine Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 6-Chloro-2,4-dimethyl-3-nitropyridine Isomer3->NMR Isomer3->IR Isomer3->MS Compare_NMR Compare Chemical Shifts and Coupling Patterns NMR->Compare_NMR Compare_IR Compare Functional Group and Fingerprint Regions IR->Compare_IR Compare_MS Compare Molecular Ion and Fragmentation MS->Compare_MS Identification Isomer Identification Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: Workflow for the spectroscopic comparison of isomers.

References

A Comparative Guide to the Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine: Established Routes vs. Novel Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methods for producing pyridyl derivatives, with a specific focus on routes to 4-Chloro-2,6-dimethyl-3-nitropyridine. We will benchmark established, traditional syntheses against modern, novel methods, offering a detailed analysis of their respective efficiencies, operational parameters, and overall viability for laboratory and potential scale-up applications. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key reactions are provided.

Established Synthetic Routes to this compound

Two primary routes have been traditionally employed for the synthesis of this compound. These methods, while reliable, often involve multiple steps and specific precursors.

Route 1: Multi-step Synthesis from 2,6-Dimethyl-4-pyrone

A patented method describes a synthetic pathway that begins with the readily available starting material, 2,6-dimethyl-4-pyrone.[1] This process involves a sequence of three main chemical transformations:

  • Ammonolysis and Aromatization: The initial step involves the reaction of 2,6-dimethyl-4-pyrone with an ammonia (B1221849) source to form a pyridone intermediate.

  • Chlorination and Deprotection: The pyridone is then subjected to chlorination, typically using a reagent like phosphorus oxychloride, to introduce the chlorine atom at the 4-position.

  • Nitration: The final step is the nitration of the 4-chloro-2,6-dimethylpyridine (B1297441) intermediate to introduce the nitro group at the 3-position, yielding the target molecule.

This route benefits from the use of a simple starting material but requires multiple distinct synthetic operations.[1]

Route 2: Chlorination of 2,6-Dimethyl-3-nitro-4-pyridone

A more direct and commonly cited method involves the chlorination of a pre-functionalized pyridone precursor, 2,6-dimethyl-3-nitro-4-pyridone.[2] This single-step transformation utilizes a strong chlorinating agent, such as phosphorus oxychloride (POCl3), to convert the hydroxyl group of the pyridone into a chloro group.[2]

Experimental Protocol: Chlorination of 2,6-Dimethyl-3-nitro-4-pyridone

Materials:

  • 2,6-Dimethyl-3-nitro-4-pyridone

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • A mixture of 2,6-dimethyl-3-nitro-4-pyridone and phosphorus oxychloride is heated at reflux.[2]

  • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.[2]

  • The residue is dissolved in dichloromethane.

  • The organic solution is carefully washed with a saturated sodium bicarbonate solution until the aqueous layer is alkaline.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Novel Synthetic Methods for Pyridyl Derivatives

Recent advancements in organic synthesis have led to the development of several novel and efficient methods for the construction of the pyridine (B92270) ring. While not all have been specifically optimized for the synthesis of this compound, they offer promising alternatives to traditional routes due to their potential for increased efficiency, milder reaction conditions, and the ability to rapidly generate diverse derivatives.

1. Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium (B1175870) acetate).[3][4][5] The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. This method is highly versatile for the synthesis of symmetrically substituted pyridines.

2. Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a route to substituted pyridines through the condensation of an enamine with an ethynylketone.[6][7] This reaction proceeds through an aminodiene intermediate, which undergoes a heat-induced cyclodehydration to yield the final pyridine product.[6][7] Modifications of this method have been developed to proceed in a single step under milder conditions.[8]

3. Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials.[9][10] These reactions are advantageous for their atom economy, reduced number of synthetic steps, and the ability to generate molecular diversity quickly. Various MCRs have been developed for the synthesis of substituted pyridines.[10]

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following tables summarize the key quantitative data for the established and a representative novel synthetic approach. It is important to note that direct comparative data for the novel methods applied to the specific synthesis of this compound is limited in the literature. The data for the Hantzsch synthesis is based on a representative example for a similarly substituted pyridine.

Table 1: Comparison of Synthetic Routes to this compound

ParameterRoute 1: From 2,6-Dimethyl-4-pyroneRoute 2: Chlorination of PyridoneNovel Method: Representative Hantzsch Synthesis
Starting Materials 2,6-Dimethyl-4-pyrone, Ammonia source, Chlorinating agent, Nitrating agent2,6-Dimethyl-3-nitro-4-pyridone, Phosphorus oxychlorideAldehyde, β-ketoester, Ammonia source
Number of Steps 312 (including oxidation)
Overall Yield High (as per patent claim)[1]Information not readily availableGenerally moderate to high
Reaction Conditions Multiple distinct reaction setupsReflux conditions[2]Typically reflux, can be optimized
Key Advantages Readily available starting material[1]More direct routeHigh versatility, one-pot potential
Key Disadvantages Multi-step processRequires pre-functionalized precursorMay require optimization for specific substitution patterns

Table 2: Detailed Reaction Conditions

Synthetic MethodReagents & SolventsTemperature (°C)Reaction TimeReported Yield (%)
Chlorination of Pyridone 2,6-Dimethyl-3-nitro-4-pyridone, POCl3RefluxNot specifiedNot specified
Representative Hantzsch Synthesis Benzaldehyde, Ethyl acetoacetate, Ammonium acetate, EthanolRefluxSeveral hours>90 (for the dihydropyridine)[4]

Visualizing the Synthetic Pathways

To further illustrate the synthetic strategies, the following diagrams, created using the DOT language, outline the logical flow of the described reactions.

established_route_1 start 2,6-Dimethyl-4-pyrone step1 Ammonolysis & Aromatization start->step1 intermediate1 Pyridone Intermediate step1->intermediate1 step2 Chlorination & Deprotection intermediate1->step2 intermediate2 4-Chloro-2,6-dimethylpyridine step2->intermediate2 step3 Nitration intermediate2->step3 end_product This compound step3->end_product

Caption: Multi-step synthesis from 2,6-Dimethyl-4-pyrone.

established_route_2 start 2,6-Dimethyl-3-nitro-4-pyridone step1 Chlorination (POCl3) start->step1 end_product This compound step1->end_product

Caption: Direct chlorination of a pyridone precursor.

hantzsch_synthesis aldehyde Aldehyde condensation Condensation aldehyde->condensation ketoester β-Ketoester (2 eq.) ketoester->condensation ammonia Ammonia Source ammonia->condensation dihydropyridine 1,4-Dihydropyridine condensation->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine Substituted Pyridine oxidation->pyridine

Caption: General workflow of the Hantzsch Pyridine Synthesis.

Conclusion

The choice of a synthetic route for this compound and other pyridyl derivatives depends on several factors, including the availability of starting materials, desired scale of production, and the need for structural diversity.

  • Established routes offer reliable and well-documented procedures, particularly the direct chlorination of the corresponding pyridone, which is a more streamlined approach compared to the multi-step synthesis from 2,6-dimethyl-4-pyrone.

  • Novel synthetic methods , such as the Hantzsch and Bohlmann-Rahtz syntheses, and particularly modern multicomponent reactions, present exciting opportunities for the rapid and efficient construction of the pyridine core. While their application to the specific target molecule of this guide requires further investigation and optimization, their inherent advantages in terms of versatility and atom economy make them highly attractive for the discovery and development of new pyridyl derivatives.

Researchers and drug development professionals are encouraged to consider the trade-offs between the reliability of established methods and the potential for innovation and efficiency offered by newer synthetic strategies when selecting a synthetic route for their target pyridine-containing molecules.

References

Safety Operating Guide

Safe Disposal of 4-Chloro-2,6-dimethyl-3-nitropyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Chloro-2,6-dimethyl-3-nitropyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal. The primary hazards associated with this chemical are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard StatementGHS Hazard ClassPictogramPrevention Precautionary Statements
H302: Harmful if swallowedAcute toxicity, oralP264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.[1]
H315: Causes skin irritationSkin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]
H319: Causes serious eye irritationSerious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
H335: May cause respiratory irritationSTOT - Single ExposureP261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.[1][2][3]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.[4] Adherence to federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[5][6]

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[7] Use proper glove removal technique to avoid skin contact.[7]

  • Eye Protection: Safety glasses or goggles are required.[3][8]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[3][8]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH (US) or CEN (EU) approved respirator.[7][3]

Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9]

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[4][10] The container must be compatible with the chemical.

  • Labeling: The waste container label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear hazard warning (e.g., "Toxic," "Irritant").[11]

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Keep solid and liquid waste separate.[10]

  • Storage: Keep the waste container tightly closed when not in use and store it in a designated Satellite Accumulation Area (SAA).[4][11] This area should be away from heat sources and sunlight.[9]

Accidental Spill Cleanup

In the event of a spill, follow these procedures immediately.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[7]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[3]

  • Cleanup: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into the designated hazardous waste container.[7][3][8] For wet spills, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it for disposal.

  • Decontamination: Clean the spill area thoroughly. All cleanup materials are also considered hazardous waste and must be disposed of accordingly.

Final Disposal

Final disposal must be conducted by a licensed and certified entity.

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed professional waste disposal company.[7] University or company environmental health and safety (EHS or OCRS) offices typically manage this process.

  • Incineration: The recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Do Not: Never dispose of this compound down the sink or in regular trash.[7] Evaporation is not an acceptable method of disposal.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Decision Workflow for this compound A Waste Generation (4-Chloro-2,6-dimethyl- 3-nitropyridine) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Follow Spill Cleanup Protocol: - Contain spill - Collect residue & materials - Decontaminate area C->D Yes E Place in Designated Hazardous Waste Container C->E No D->E F Container Requirements: - Compatible material - Securely closed - Properly labeled E->F G Store in Satellite Accumulation Area (SAA) E->G H Contact EHS/OCRS for Waste Pickup G->H I Disposal by Licensed Waste Management Vendor (e.g., Incineration) H->I

Caption: Disposal Decision Workflow.

References

Essential Safety and Logistics for Handling 4-Chloro-2,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of 4-Chloro-2,6-dimethyl-3-nitropyridine (CAS No. 15513-48-1).

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that poses several hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3][4][5] It may also cause respiratory irritation.[1][4][5] Adherence to proper PPE protocols is mandatory to ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Body Part Equipment Specifications & Rationale
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.Must conform to EN166, ANSI Z.87.1 1989, or other appropriate government standards.[2][6] This protects against splashes and dust.
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).Latex gloves are not recommended.[7] Gloves should be inspected before use and disposed of properly after handling the chemical.[2]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]
Body Laboratory coat.A Nomex® laboratory coat with cotton clothing underneath is recommended. The lab coat should be buttoned and fit properly to cover as much skin as possible.[6]
Feet Closed-toe shoes.Shoes must cover the entire foot.[6]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following procedures is crucial for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Remove all sources of ignition from the handling area.[7]

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in Table 1 before handling the chemical.

  • Handling the Chemical :

    • Avoid all personal contact, including inhalation of dust.[1]

    • Do not eat, drink, or smoke in the handling area.[1][5][8]

    • Keep the container tightly closed when not in use.[1][4][7]

    • Avoid the formation of dust and aerosols.[2]

  • Storage :

    • Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[1][4][7]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Emergency Procedures: First Aid

In case of exposure, immediate action is critical.

Table 2: First Aid Measures

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open.[1][2] Seek immediate medical attention.[1][4]
Skin Contact Flush skin and hair with running water and soap, if available.[1] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if irritation occurs.[1]
Inhalation Move the person to fresh air.[2][4] If not breathing, give artificial respiration.[2] Seek medical attention if symptoms occur.[4]
Ingestion Do NOT induce vomiting. Immediately give a glass of water.[1] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Collection :

    • Collect residues and place them in sealed, labeled plastic bags or other suitable containers for disposal.[1][2]

  • Disposal Method :

    • Dispose of the chemical waste through a licensed professional waste disposal service.[2]

    • The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Do not allow the product to enter drains.[2]

  • Container Disposal :

    • Dispose of the container as unused product.[2]

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_area Prepare well-ventilated area (fume hood) check_safety Ensure safety equipment is accessible (eyewash, shower) prep_area->check_safety don_ppe Don all required PPE check_safety->don_ppe handle_chem Handle chemical, avoiding dust and contact don_ppe->handle_chem store_chem Store in a cool, dry, well-ventilated area handle_chem->store_chem collect_waste Collect waste in sealed, labeled containers handle_chem->collect_waste exposure In case of exposure handle_chem->exposure dispose_waste Dispose through a licensed waste disposal service collect_waste->dispose_waste first_aid Follow First Aid procedures (Table 2) exposure->first_aid seek_medical Seek immediate medical attention first_aid->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.